molecular formula C7H10ClNO3 B050965 Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride CAS No. 160938-84-1

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Cat. No.: B050965
CAS No.: 160938-84-1
M. Wt: 191.61 g/mol
InChI Key: OJCCSWCSYOBPCO-UHFFFAOYSA-N
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Description

Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride is a reagent used in the preparation of DMP 757 analogs used as anti-platelet agents.>

Properties

IUPAC Name

methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCCSWCSYOBPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the furan scaffold represents a cornerstone of innovation. These heterocyclic compounds are not only prevalent in numerous natural products but also serve as versatile building blocks for novel therapeutic agents and high-performance polymers. Within this chemical space, this compound is emerging as a compound of significant interest. Its bifunctional nature, featuring a primary amine and a methyl ester, makes it an ideal starting material for the synthesis of a diverse array of more complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties of this compound, underpinned by field-proven insights and robust scientific principles.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 5-(aminomethyl)furan-2-carboxylic acid. The hydrochloride form enhances the stability and solubility of the free amine, making it more amenable to handling and use in subsequent synthetic applications.

PropertyValueSource(s)
CAS Number 160938-84-1[1][2]
Molecular Formula C₇H₁₀ClNO₃[1]
Molecular Weight 191.61 g/mol [1]
Physical Form Solid
Purity Commercially available in purities of 95% and higher.
IUPAC Name methyl 5-(aminomethyl)-2-furoate hydrochloride
InChI Key OJCCSWCSYOBPCO-UHFFFAOYSA-N
Solubility While specific quantitative data is not readily available, as a hydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in organic solvents is likely limited, a common characteristic for salts. The parent non-salt furan derivatives are often reported to have limited aqueous solubility.
Melting Point Specific experimental data is not available in the reviewed literature. For comparison, a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has a melting point of 196.3 °C[3].
Storage Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed.
Structural Elucidation

Chemical Structure of this compound cluster_furan cluster_ester cluster_aminomethyl C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 O1 O C4->O1 C7 C C4->C7 O1->C1 O2 O C5->O2 O3 O C5->O3 C6 C O3->C6 H3 H C6->H3 H4 H C6->H4 H5 H C6->H5 N1 N C7->N1 H6 H N1->H6 H7 H N1->H7 H8 H N1->H8 Cl Cl⁻ N1->Cl + H9 H H10 H

Caption: Structure of this compound

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a logical and efficient synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds. A plausible approach involves the reductive amination of a suitable aldehyde precursor.

Proposed Synthetic Workflow

G start Methyl 5-formylfuran-2-carboxylate reductive_amination Reductive Amination (e.g., with NH4Cl, NaBH3CN in Methanol) start->reductive_amination workup Aqueous Work-up and Extraction reductive_amination->workup hcl_salt_formation HCl Salt Formation (e.g., with HCl in Ether or Isopropanol) workup->hcl_salt_formation purification Crystallization/Precipitation hcl_salt_formation->purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Reductive Amination:

    • To a solution of methyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. The choice of sodium cyanoborohydride is critical here as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is acidic (pH ~2) to decompose any remaining reducing agent.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the resulting aqueous solution with a nonpolar organic solvent like diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-polar impurities.

    • Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., sodium carbonate or 2M sodium hydroxide) to deprotonate the ammonium salt and liberate the free amine.

    • Extract the free amine into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine, Methyl 5-(aminomethyl)furan-2-carboxylate.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold anhydrous diethyl ether to remove any soluble impurities.

    • Dry the final product under vacuum to yield this compound as a solid. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of this compound.

Analytical Workflow Overview

G sample Synthesized Compound nmr NMR Spectroscopy (Identity and Structure Confirmation) sample->nmr hplc HPLC Analysis (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir result_nmr Structural Confirmation nmr->result_nmr result_hplc Purity >95% hplc->result_hplc result_ms Correct Molecular Ion Peak ms->result_ms result_ftir Expected Functional Groups Present ftir->result_ftir

Caption: A comprehensive analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in D₂O or DMSO-d₆):

    • Furan protons (2H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the furan ring. The coupling constant (J) between these two protons would be approximately 3-4 Hz.

    • Aminomethyl protons (2H): A singlet is expected around δ 4.0-4.5 ppm, corresponding to the methylene protons adjacent to the amine.

    • Methyl ester protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm for the methyl group of the ester.

    • Amine protons (3H): A broad singlet corresponding to the -NH₃⁺ protons would be present, and its chemical shift would be concentration and solvent-dependent.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Carbonyl carbon (1C): A signal in the downfield region (δ 160-170 ppm) is expected for the ester carbonyl carbon.

    • Furan carbons (4C): Four distinct signals are expected in the aromatic region (δ 110-160 ppm) for the carbons of the furan ring.

    • Methyl ester carbon (1C): A signal around δ 50-55 ppm is expected for the methyl carbon of the ester.

    • Aminomethyl carbon (1C): A signal around δ 35-45 ppm is anticipated for the methylene carbon adjacent to the amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method would be suitable for this polar compound.

  • Proposed HPLC Method:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol) would be effective. For instance, a gradient from 5% to 95% organic modifier over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the furan ring shows strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

This method should provide good separation of the main compound from potential impurities arising from the synthesis. Method validation according to ICH guidelines would be necessary for use in a regulated environment[5].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected Results:

    • Technique: Electrospray ionization (ESI) in positive ion mode would be ideal.

    • Expected Ion: The mass spectrum should show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z 156.0655, corresponding to the chemical formula C₇H₁₀NO₃⁺. The hydrochloride is not typically observed in the mass spectrum.

Stability and Storage

  • Stability: As a hydrochloride salt, this compound is expected to be more stable than its free amine counterpart, which can be susceptible to oxidation and degradation. However, like many furan derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to light and high temperatures.

  • Storage: To ensure its long-term integrity, the compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related furan compounds, the following precautions should be observed[6][7][8][9]:

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, particularly its enhanced stability and solubility as a hydrochloride salt, make it a practical starting material for a wide range of chemical transformations. This guide provides a comprehensive overview of its known properties, along with scientifically grounded, proposed methodologies for its synthesis and analysis. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 5-(Aminomethyl)
  • ChemicalBook. (2022). 5-(AMINOMETHYL)
  • Fisher Scientific. (2020).
  • Cayman Chemical. (2025).
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (2024).
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
  • Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry.
  • ChemScene. (n.d.). 1030012-30-6 | Ethyl 5-(aminomethyl)
  • ChemicalBook. (n.d.). 5-(aminomethyl)furan-2-carboxamide hydrochloride CAS#: 1375471-80-9. ChemicalBook.
  • Sigma-Aldrich. (n.d.). This compound | 160938-84-1. Sigma-Aldrich.
  • The Royal Society of Chemistry. (n.d.).
  • BIOFOUNT. (n.d.). 160938-84-1|Methyl 5-(Aminomethyl)
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • BenchChem. (2025).
  • PubChemLite. (n.d.). Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (C7H9NO3). PubChemLite.
  • ResearchGate. (n.d.). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate.
  • PubChemLite. (n.d.). Methyl 5-(2-aminophenyl)
  • Sigma-Aldrich. (n.d.). This compound | 160938-84-1. Sigma-Aldrich.
  • ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan....
  • PubMed. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed.
  • unipub. (n.d.).
  • MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI.

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the likely inaugural synthesis of this molecule. While a singular discovery paper is not readily identifiable, this document reconstructs the first synthesis by assembling the most logical and chemically sound route based on established and well-documented methodologies for furan chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols that define the synthesis of this important furan derivative.

Introduction: The Significance of Furan-Based Scaffolds

Furan-containing molecules are of significant interest in medicinal chemistry and materials science.[1][2] The furan ring, a five-membered aromatic heterocycle, is a structural motif found in numerous natural products and biologically active compounds.[3][4] Its unique electronic properties and conformational flexibility make it an attractive scaffold for the design of novel drugs and functional materials. Methyl 5-(aminomethyl)furan-2-carboxylate, in particular, combines the functionalities of an ester and a primary amine, making it a valuable bifunctional precursor for a wide range of chemical transformations.

The First Synthesis: A Reconstructed Pathway

The most probable initial synthesis of this compound would have logically proceeded through a two-step sequence starting from a readily available furan derivative. This reconstructed pathway involves the initial formation of a reactive intermediate, Methyl 5-(chloromethyl)furan-2-carboxylate, followed by the introduction of the amino group via the Gabriel synthesis.

Strategic Considerations for the Synthetic Design

The choice of the Gabriel synthesis for the amination step is a key strategic decision. Direct amination of the chloromethyl intermediate with ammonia would likely lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts, thus reducing the yield of the desired primary amine.[5] The Gabriel synthesis elegantly circumvents this issue by using potassium phthalimide as a surrogate for ammonia. The phthalimide anion is an effective nucleophile, but the resulting N-alkylated phthalimide is no longer nucleophilic, preventing further reactions.[5][6]

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A Methyl furan-2-carboxylate B Methyl 5-(chloromethyl)furan-2-carboxylate A->B  Paraformaldehyde, ZnCl2, HCl (gas) (Blanc Chloromethylation)   C N-protected intermediate B->C  Potassium Phthalimide, DMF (Gabriel Synthesis)   D Methyl 5-(aminomethyl)furan-2-carboxylate C->D  Hydrazine (NH2NH2), Ethanol (Hydrazinolysis)   E This compound D->E  HCl in Ether  

Sources

Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among the vast array of furan-based building blocks, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive primary amine and a methyl ester, offers a versatile platform for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its practical applications in the construction of novel chemical entities. We will delve into detailed, field-proven protocols for its use in key synthetic transformations and discuss its relevance in the context of contemporary drug discovery, supported by authoritative references.

Introduction: The Strategic Value of the Furan Moiety

The furan heterocycle is a cornerstone in the design of bioactive molecules, prized for its unique electronic and steric properties.[4] It often serves as a bioisosteric replacement for phenyl rings, enhancing metabolic stability, modulating receptor interactions, and improving overall bioavailability.[4] The incorporation of aminomethyl and carboxylate functionalities at the 2- and 5-positions, as seen in this compound, provides two orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development. A notable example of a blockbuster drug featuring a functionalized aminomethylfuran core is Ranitidine, a histamine H2-receptor antagonist.[5][6] The synthesis of Ranitidine and its analogs often involves intermediates structurally related to the title compound, underscoring the pharmaceutical relevance of this molecular framework.[7][8][9]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

Data Summary

While a comprehensive, publicly available dataset for this compound is limited, the following table compiles known data for the compound and its close precursors. This information is crucial for reaction planning and purification.

PropertyValueSource/Notes
IUPAC Name methyl 5-(aminomethyl)-2-furoate hydrochloride
CAS Number 160938-84-1
Molecular Formula C₇H₁₀ClNO₃Calculated
Molecular Weight 191.61 g/mol Calculated
Physical Form Solid
Purity Typically >95%
Storage Store at room temperature, keep dry and cool.
Melting Point of Precursor 32.5 °C (for methyl 5-(chloromethyl)furan-2-carboxylate)[10]
Safety and Handling
  • General Hazards: Furan derivatives can be irritants to the skin, eyes, and respiratory tract.[1][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • In case of contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Stability: The hydrochloride salt form enhances stability compared to the free base. However, like many furan derivatives, it may be sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening reactions.[1]

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this building block. A practical and scalable approach involves a two-step sequence starting from the commercially available 5-(chloromethyl)furfural.

Proposed Synthetic Pathway

The proposed synthesis involves the oxidation of 5-(chloromethyl)furfural to the corresponding acid chloride, followed by esterification to yield methyl 5-(chloromethyl)furan-2-carboxylate. Subsequent amination, for instance via a Gabriel synthesis, followed by acidic workup and hydrochloride salt formation, would afford the target compound.

G A 5-(Chloromethyl)furfural B Methyl 5-(chloromethyl)furan-2-carboxylate A->B 1. t-BuOCl 2. Methanol, K2CO3 C N-Substituted Phthalimide Intermediate B->C Potassium Phthalimide, DMF D Methyl 5-(aminomethyl)furan-2-carboxylate C->D Hydrazine (NH2NH2) E This compound D->E HCl in ether or isopropanol

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from analogous syntheses)

This protocol is a composite based on established procedures for the synthesis of similar compounds.[11][12][13]

Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

  • Oxidation: In a round-bottomed flask protected from light, dissolve 5-(chloromethyl)furfural (1 eq.) in an appropriate solvent. Add tert-butyl hypochlorite (6 eq.) and stir the mixture at room temperature for 24 hours.[14] The reaction progress can be monitored by TLC.

  • Esterification: After completion of the oxidation, carefully evaporate the volatiles at room temperature. Dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride in anhydrous methanol (a suitable concentration would be around 0.5 M). Add potassium carbonate (1 eq.) and stir the suspension at room temperature for 2 hours.[11]

  • Work-up and Purification: Filter the reaction mixture through a pad of silica gel to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield methyl 5-(chloromethyl)furan-2-carboxylate as a colorless oil.[14]

Step 2: Gabriel Synthesis and Hydrochloride Salt Formation

  • Phthalimide Alkylation: Dissolve methyl 5-(chloromethyl)furan-2-carboxylate (1 eq.) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq.) and heat the mixture (e.g., to 80-100 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Deprotection: Cool the reaction mixture to room temperature. Add hydrazine monohydrate (1.2 eq.) and continue stirring (the reaction may require gentle heating).[13] A precipitate of phthalhydrazide will form.

  • Isolation of the Free Amine: After the deprotection is complete, the reaction mixture is typically subjected to an acidic workup to remove the phthalhydrazide precipitate by filtration. The filtrate containing the amine hydrochloride can be basified and extracted with an organic solvent to isolate the free amine, although for the purpose of obtaining the hydrochloride salt, this step can be modified.

  • Hydrochloride Salt Formation: After filtration of the phthalhydrazide, the filtrate containing the amine can be concentrated. The residue is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Key Synthetic Applications and Protocols

The true value of this compound lies in its utility as a versatile building block. The primary amine can be readily functionalized through various reactions, while the ester group can be hydrolyzed or aminated in subsequent steps.

Amide Bond Formation: A Gateway to Peptidomimetics and Bioactive Amides

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.

G A Methyl 5-(aminomethyl)furan-2- carboxylate hydrochloride C Amide Product A->C Base (e.g., DIEA) B Carboxylic Acid (R-COOH) B->C Coupling Agent (e.g., HATU, EDC)

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-mediated Amide Coupling

  • Reactant Preparation: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.2 eq.), to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir the mixture at room temperature for 10-15 minutes.

  • Coupling Agent Addition: Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation and Reductive Amination: Expanding Structural Diversity

Further functionalization of the primary amine through N-alkylation or reductive amination opens up avenues to a wide range of secondary and tertiary amines, which are prevalent in many classes of pharmaceuticals.

G cluster_0 Reductive Amination A Methyl 5-(aminomethyl)furan-2- carboxylate hydrochloride C Secondary Amine Product A->C Base (e.g., Et3N) B Aldehyde or Ketone B->C Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination with an Aldehyde

  • Reactant Preparation: To a solution of this compound (1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a base like triethylamine (Et₃N) (1.1 eq.) to liberate the free amine.

  • Imine Formation: Add the desired aldehyde (1-1.2 eq.) to the reaction mixture. If the reaction is performed in a solvent that forms an azeotrope with water (like toluene), a Dean-Stark apparatus can be used to drive the imine formation to completion. Alternatively, adding a drying agent like anhydrous magnesium sulfate can be effective.

  • Reduction: Once imine formation is evident (can be monitored by NMR or IR if desired), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is a mild and effective choice for this transformation.[15][16]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Conclusion: A Building Block for Future Discoveries

This compound is a high-potential building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward accessibility and the orthogonal reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The protocols and data presented in this guide are intended to empower researchers to confidently incorporate this versatile scaffold into their synthetic strategies, paving the way for the discovery of the next generation of bioactive molecules.

References

  • Angewandte Chemie International Edition. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • MDPI. (2025). Furan Derivatives: Properties, Applications, and Synthesis. [Link]

  • ResearchGate. (2024). Synthesis of Furans – Recent Advances. [Link]

  • PMC. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]

  • ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). [Link]

  • ResearchGate. (2025). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]

  • Google Patents. (n.d.). DE69532533T2 - Method for producing ranitidine.
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An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing a Pivotal Building Block

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a heterocyclic compound featuring a furan core, a structure of immense interest due to its prevalence in bioactive natural products and its potential as a bio-based platform chemical. The presence of an aminomethyl group and a methyl ester moiety makes this molecule a versatile synthon for the development of novel pharmaceuticals, agrochemicals, and advanced materials. However, the successful application of this building block is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in established chemical principles and supported by field-proven experimental methodologies. We will explore the theoretical underpinnings of its expected behavior and detail the empirical studies required for its definitive characterization.

Part 1: Solubility Profile - From Theoretical Postulates to Empirical Verification

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. For this compound, its solubility is governed by the interplay of its furan ring, the ionizable amine hydrochloride, and the ester functional group.

Theoretical Solubility Assessment
  • Aqueous Solubility : The presence of the aminomethyl hydrochloride salt is the primary determinant of its aqueous solubility. The ionic nature of the hydrochloride salt significantly enhances water solubility compared to its free base form by allowing for strong ion-dipole interactions with water molecules. However, the overall hydrophobicity of the furan ring and the methyl ester will limit its solubility to some extent. It is anticipated to be moderately soluble in water. The pH of the aqueous medium will be a critical factor; in acidic to neutral pH, the amine will remain protonated, favoring solubility. In basic conditions (pH > pKa of the amine), the free base will precipitate, drastically reducing solubility.

  • Organic Solvent Solubility : The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the different functionalities of the molecule.

    • Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is expected in lower alcohols. These solvents can engage in hydrogen bonding with the amine and the ester carbonyl, and the alkyl portion of the alcohol can solvate the furan ring and the methyl group.

    • Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is anticipated in these solvents due to their ability to solvate the cationic species and interact with the polar ester group.

    • Non-Polar Solvents (e.g., Hexane, Toluene) : Low solubility is predicted in non-polar solvents as they cannot effectively solvate the ionic hydrochloride salt.

Based on analogous structures like propyl furan-2-carboxylate, which shows good solubility in organic solvents but limited solubility in water, the hydrochloride salt of the aminomethyl derivative will exhibit a more polar character, favoring polar solvents[1].

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires a systematic experimental approach. The equilibrium solubility method is a gold standard.

Methodology: Equilibrium Solubility Determination

  • Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH-buffered solutions, methanol, ethanol, DMSO, acetonitrile).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation : After equilibration, allow the suspensions to settle. Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting : Express solubility in mg/mL or mol/L.

Table 1: Predicted and Experimental Solubility of this compound

Solvent SystemPredicted SolubilityExperimental Value (mg/mL)
Water (pH 4.0)Moderately SolubleTo be determined
Water (pH 7.4)Moderately SolubleTo be determined
MethanolHighly SolubleTo be determined
EthanolSolubleTo be determined
Dimethyl Sulfoxide (DMSO)Highly SolubleTo be determined
AcetonitrileSparingly SolubleTo be determined
HexaneInsolubleTo be determined

Part 2: Stability Assessment - Navigating the Potential Degradation Pathways

The chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and compatibility with other substances. The structure of this compound contains several moieties that could be susceptible to degradation under various stress conditions. A forced degradation study is essential to identify these potential liabilities.[2][3]

Potential Degradation Pathways

The furan ring, while aromatic, is known to be susceptible to certain degradation pathways, particularly under thermal and photolytic stress.[4][5] The ester and aminomethyl functionalities also present potential sites for chemical transformation.

  • Hydrolytic Degradation : The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base.

    • Acidic Hydrolysis: Under acidic conditions, the ester can hydrolyze to form 5-(aminomethyl)furan-2-carboxylic acid and methanol. The furan ring itself is also known to be susceptible to ring-opening under strong acidic conditions.[6][7]

    • Basic Hydrolysis (Saponification): In basic media, the ester will be rapidly saponified to the corresponding carboxylate salt.

  • Oxidative Degradation : The primary amine and the furan ring are both susceptible to oxidation. The amine can be oxidized to various products, while the furan ring can undergo oxidative cleavage. The presence of atmospheric oxygen, peroxide impurities, or metal ions can catalyze these processes.

  • Thermal Degradation : Furan derivatives can undergo complex thermal decomposition reactions, including ring-opening and polymerization.[2][4][8][9][10] The presence of substituents significantly influences the decomposition pathways.

  • Photodegradation : The furan ring can absorb UV radiation, leading to photochemical reactions.[3][5] This can result in isomerization, polymerization, or degradation to smaller molecules. The extent of degradation will depend on the intensity and wavelength of the light source.

Experimental Design for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Photo Photostability (ICH Q1B conditions) Photo->HPLC Analyze LCMS LC-MS/MS HPLC->LCMS Characterize Peaks Pathways Degradation Pathways HPLC->Pathways Establish Products Impurity Profile HPLC->Products Establish Method Stability-Indicating Method HPLC->Method Establish NMR NMR Spectroscopy LCMS->NMR Structure Elucidation LCMS->Pathways Establish LCMS->Products Establish LCMS->Method Establish NMR->Pathways Establish NMR->Products Establish NMR->Method Establish DS Drug Substance (Methyl 5-(aminomethyl)furan- 2-carboxylate HCl) DS->Acid Expose DS->Base Expose DS->Oxidation Expose DS->Thermal Expose DS->Photo Expose

Caption: Workflow for a forced degradation study.

Detailed Protocols:

  • Hydrolysis :

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the acidic solution at an elevated temperature (e.g., 60°C) and the basic solution at room temperature.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by HPLC to prevent further degradation on the column.

  • Oxidation :

    • Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) and add a low concentration of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction over time by HPLC.

  • Thermal Degradation :

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Prepare a solution of the compound and expose it to the same temperature.

    • Analyze samples at different time intervals.

  • Photostability :

    • Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

    • Include a dark control sample to differentiate between light-induced and thermal degradation.

    • Analyze the samples after the exposure period.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is typically the primary tool.

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound and its degradants.
Gradient 5% to 95% B over 30 minEnsures elution of both polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 265 nmBased on the expected chromophore of the furan ring.
Injection Vol. 10 µLStandard injection volume.

For the identification of degradation products, hyphenated techniques such as LC-MS/MS are indispensable for obtaining molecular weight and fragmentation data, which aids in structure elucidation.

Part 3: Handling, Storage, and Conclusion

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are prudent:

  • Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[12] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation.

  • Handling : Handle in a well-ventilated area. Due to its amine hydrochloride nature, it may be corrosive and an irritant. Appropriate personal protective equipment (PPE) should be worn.

Conclusion and Forward Look

This compound is a compound with significant potential, but its utility is intrinsically linked to its physicochemical properties. While theoretical assessment suggests moderate aqueous solubility and potential instabilities related to hydrolysis, oxidation, and photolysis, this guide underscores the necessity of empirical verification. The detailed experimental protocols provided herein offer a robust framework for researchers to thoroughly characterize the solubility and stability of this molecule. The resulting data will be invaluable for enabling its seamless integration into drug discovery and development pipelines, ensuring the creation of safe, stable, and efficacious end-products.

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A Technical Guide to the Medicinal Chemistry Applications of Furan-Based Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous clinically approved drugs.[1][2] This five-membered aromatic heterocycle serves as a bioisostere for phenyl rings, often enhancing metabolic stability and modulating drug-receptor interactions.[1][2] When combined with an amino ester functionality, the resulting molecular architecture offers a unique confluence of lipophilicity, hydrogen bonding capacity, and chemical reactivity, making it a highly attractive platform for drug discovery. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of furan-based amino esters. We will explore their roles as local anesthetics, antimicrobial agents, and emerging candidates for treating neurodegenerative and inflammatory diseases, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field.

The Furan Scaffold: A Privileged Structure in Drug Design

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts a unique set of electronic and physical properties.[3] Its electron-rich nature makes it highly reactive in electrophilic substitution reactions, primarily at the 2- and 5-positions, which are critical handles for chemical modification.[1][2] This reactivity, coupled with its ability to mimic a phenyl ring while offering a different hydrophilic-lipophilic balance, makes it a "privileged scaffold" in medicinal chemistry.[1] Furan derivatives have demonstrated a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

The incorporation of an amino ester group onto a furan core introduces several advantageous features:

  • Modulation of Physicochemical Properties: The amino group provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility. The ester group contributes to lipophilicity, which is crucial for membrane permeability.

  • Key Pharmacophoric Interactions: The ester carbonyl and amino group can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with biological targets like enzymes and receptors.

  • Metabolic Handle: The ester linkage is susceptible to hydrolysis by esterase enzymes, offering a potential route for metabolic activation or clearance, which can be tuned to design prodrugs with controlled release profiles.

Synthetic Strategies: Building the Furan-Based Amino Ester Core

The construction of furan-based amino esters can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the coupling of a furan-carboxylic acid with an appropriate amino alcohol.

General Synthesis Workflow

The following workflow outlines a standard, robust procedure for synthesizing a library of furan-based amino esters for screening purposes.

G cluster_0 Step 1: Furan Carboxylic Acid Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification & Characterization A Furan-2-Carboxylic Acid (Commercially Available or Synthesized) B Activation (e.g., SOCl₂, DCC, EDC) A->B Reagent Selection C Furan-Acyl Chloride (Or other activated intermediate) B->C Reagent Selection E Base-Catalyzed Esterification (e.g., Triethylamine, DMAP) C->E Coupling D Amino Alcohol (e.g., 2-(Diethylamino)ethanol) D->E F Crude Furan-Based Amino Ester E->F G Purification (Column Chromatography) F->G H Characterization (NMR, HRMS) G->H I Final Pure Compound H->I

Caption: General workflow for the synthesis of furan-based amino esters.

Causality in Experimental Choices
  • Activation of the Carboxylic Acid: Direct esterification between a carboxylic acid and an alcohol is typically slow and requires harsh conditions. Conversion to a more reactive intermediate, such as an acyl chloride (using thionyl chloride) or an activated ester (using coupling agents like DCC or EDC), is essential. The choice of activating agent depends on the substrate's sensitivity. For acid-labile substrates, carbodiimide-based coupling (DCC, EDC) with an additive like DMAP is milder than using SOCl₂.[7]

  • Solvent and Base Selection: The coupling reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with the activated acid. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the amino alcohol nucleophile.

Therapeutic Applications and Mechanisms of Action

Furan-based amino esters have shown significant promise across several therapeutic areas. Their structural features allow them to interact with a variety of biological targets.

Local Anesthetics

The archetypal structure of many local anesthetics consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. Furan-based amino esters fit this pharmacophore perfectly.

  • Mechanism of Action: Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the channel's inner pore, they prevent the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade inhibits nerve impulse propagation, resulting in a loss of sensation. The tertiary amine is crucial for this mechanism; it exists in both a charged (protonated) and uncharged form. The uncharged form crosses the cell membrane, and once inside the more acidic cytoplasm, it becomes protonated and binds to the channel with higher affinity.

G cluster_0 Extracellular Space (Higher pH) cluster_1 Intracellular Space (Lower pH) Drug_Uncharged Uncharged Drug (B) Lipophilic - Crosses Membrane Drug_Charged Charged Drug (BH⁺) Hydrophilic Drug_Uncharged->Drug_Charged Equilibrium Membrane Neuronal Membrane Drug_Uncharged->Membrane Diffusion Drug_Uncharged_Intra Uncharged Drug (B) Membrane->Drug_Uncharged_Intra NaChannel {Voltage-Gated Na⁺ Channel|Receptor Site} NaChannel->NaChannel Na⁺ Influx INHIBITED Drug_Charged_Intra Charged Drug (BH⁺) Active Form Drug_Uncharged_Intra->Drug_Charged_Intra Protonation Drug_Charged_Intra->NaChannel Binding & Blockade

Caption: Mechanism of action for amine-containing local anesthetics.

  • Structure-Activity Relationship (SAR): The nature of the furan ring and the substituents on the amino group significantly influence potency and duration of action. Increasing the lipophilicity of the aromatic part (e.g., by adding alkyl groups to the furan ring) generally enhances potency, as it improves membrane partitioning. The pKa of the tertiary amine is also critical; a pKa between 7.5 and 9.0 ensures that a sufficient fraction of the uncharged base is present at physiological pH to cross the neuronal membrane.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan derivatives have long been recognized for their antibacterial and antifungal properties.[5][6][8]

  • Mechanism of Action: The mechanisms are diverse. Some furan-based compounds, particularly nitrofurans, are bioactivated by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates can then covalently modify and damage a wide range of biological macromolecules, including ribosomal proteins and DNA, leading to cell death.[1] For other furan derivatives, the mechanism may involve inhibiting specific enzymes crucial for bacterial survival or disrupting the integrity of the cell membrane.

  • SAR Insights: The presence of electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring, is often critical for the antibacterial activity of nitrofurans.[1] For other furan-carboxamides, the nature of the substituent on the amide nitrogen plays a significant role in determining the spectrum of activity against different microorganisms.[2][9]

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

Compound Target Organism Minimum Inhibitory Concentration (MIC)
3-Aryl-3(furan-2-yl) propanoic acid derivative 1 Escherichia coli 64 µg/mL[5]
Furan Derivative Series Candida albicans 64 µg/mL[8]
Furan Derivative Series Staphylococcus aureus 128 µg/mL[8]

Data sourced from multiple studies to illustrate the potential of furan-based scaffolds.[5][8]

Neuroprotective Agents

Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11][12] Their therapeutic effects are often attributed to their antioxidant and anti-inflammatory properties.[10][11][12]

  • Mechanism of Action: Oxidative stress and neuroinflammation are key pathological drivers in neurodegeneration.[10][11] Furan derivatives can act as potent scavengers of free radicals, mitigating oxidative damage to neurons.[10][11] Additionally, they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in the brain.[10][11] Some furan-based compounds have also shown the ability to inhibit cholinesterase enzymes, a key therapeutic strategy in Alzheimer's disease to enhance acetylcholine levels.[13]

Key Experimental Protocols

To validate the therapeutic potential of newly synthesized furan-based amino esters, a series of standardized in vitro assays are essential. The following protocols provide a framework for the initial biological evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial or antifungal potency of test compounds.

Methodology (Broth Microdilution):

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium. Final concentrations should typically range from 256 µg/mL down to 1 µg/mL.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Self-Validation System:

  • The positive control must show distinct turbidity.

  • The negative control must remain clear.

  • A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard to ensure the assay is performing correctly.

Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol, based on the Ellman method, measures the ability of a compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Objective: To screen for potential anti-Alzheimer's disease activity.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, test compound (at various concentrations), and the enzyme solution. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to each well to start the reaction.

  • Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product kinetically at 412 nm over several minutes using a microplate reader.

  • Calculation: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control reaction (no inhibitor) and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation System:

  • A known cholinesterase inhibitor (e.g., donepezil or galantamine) must be included as a positive control.

  • A control reaction without the enzyme should be run to account for any non-enzymatic substrate hydrolysis.

Future Perspectives and Challenges

Furan-based amino esters represent a promising and versatile class of compounds for medicinal chemistry. The future of this field lies in leveraging modern drug design strategies to optimize their therapeutic potential.

  • Scaffold Hopping and Bioisosteric Replacement: While furan is an excellent scaffold, exploring related five-membered heterocycles (e.g., thiophene, pyrrole) could lead to compounds with improved potency or pharmacokinetic profiles.

  • Targeted Drug Delivery: The amino ester functionality can be exploited to design prodrugs that target specific tissues or are activated under particular physiological conditions (e.g., in the acidic microenvironment of a tumor).

  • Addressing Metabolic Stability: A key challenge is the potential for in vivo oxidation of the furan ring, which can sometimes lead to toxic metabolites.[1] Medicinal chemists must carefully design derivatives that block or slow this metabolic pathway, for instance by strategically placing substituents on the ring, to enhance safety profiles.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of furan-based amino esters can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022-10-02). Vertex AI Search.
  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Vertex AI Search.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025-10-01).
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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
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  • Furan. Wikipedia.

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A Theoretical and Computational Guide to Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride: An In-Silico Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative with potential pharmacological significance. This guide provides a comprehensive theoretical framework and detailed computational protocols for its characterization. By leveraging Density Functional Theory (DFT) for molecular modeling and molecular docking for target interaction analysis, we delineate a pathway for elucidating its electronic properties, structural stability, and potential as a therapeutic agent. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the in-silico evaluation of novel small molecules.

Introduction: The Significance of Furan Scaffolds in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, like phenyl rings, while offering modified metabolic stability and receptor interaction profiles.[3] Furan derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] this compound, the subject of this guide, incorporates key functional groups—an aminomethyl substituent and a methyl carboxylate group—that suggest potential for diverse non-covalent interactions with biological macromolecules, making it a compelling candidate for drug discovery programs.

Computational chemistry offers a powerful, cost-effective, and rapid approach to pre-screen and characterize potential drug candidates before undertaking expensive and time-consuming experimental synthesis and testing.[4][5][6] This guide outlines a robust in-silico workflow to predict the molecular properties and potential bioactivity of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the precise definition of the molecule of interest. This compound (CAS No: 160938-84-1) is comprised of a central furan ring substituted at the C2 position with a methyl carboxylate group and at the C5 position with an aminomethyl group, with the amine protonated as a hydrochloride salt.[7][8]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 160938-84-1[8]
Molecular Formula C₇H₁₀ClNO₃[7]
Molecular Weight 191.61 g/mol [7]
IUPAC Name methyl 5-(aminomethyl)-2-furoate hydrochloride
InChI Key OJCCSWCSYOBPCO-UHFFFAOYSA-N
Physical Form Solid

Theoretical Framework and Computational Methodologies

Our in-silico investigation is built on two pillars of computational chemistry: Density Functional Theory (DFT) for accurate molecular property prediction and Molecular Docking for simulating ligand-protein interactions.

Density Functional Theory (DFT): Elucidating Molecular Geometry and Electronic Structure

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is highly effective for calculating the optimized geometry, vibrational frequencies, and electronic properties of organic molecules.[9][10]

Causality Behind Method Selection: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a strategic one, representing a well-established hybrid functional that provides a good balance between computational cost and accuracy for a wide range of organic molecules.[11][12] The 6-311++G(d,p) basis set is selected for its robustness. It is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-uniform distribution of electron density in molecules, which is critical for systems with heteroatoms and potential hydrogen bonding.[13][14][15]

Step-by-Step Protocol for DFT Analysis:

  • Structure Preparation:

    • Draw the 2D structure of Methyl 5-(aminomethyl)furan-2-carboxylate.

    • Convert the 2D structure to a 3D model using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

    • Protonate the aminomethyl nitrogen to reflect the hydrochloride salt form.

  • Geometry Optimization:

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The optimization is complete when the forces on the atoms and the energy change between steps are below the default convergence criteria.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Self-Validation Check: Confirm that the optimization has reached a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

  • Property Calculation and Analysis:

    • From the output, extract key data:

      • Optimized geometric parameters: Bond lengths, bond angles, and dihedral angles.

      • Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking struct_prep 1. 3D Structure Preparation geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) struct_prep->geom_opt Initial Conformer freq_calc 3. Frequency Calculation & Validation geom_opt->freq_calc Optimized Structure prop_analysis 4. Property Analysis (HOMO, LUMO, MEP) freq_calc->prop_analysis Validated Minimum ligand_prep 6. Ligand Preparation prop_analysis->ligand_prep Optimized Ligand target_prep 5. Target Protein Preparation grid_gen 7. Grid Box Generation target_prep->grid_gen docking_run 8. Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results_analysis 9. Results Analysis (Binding Energy, Pose) docking_run->results_analysis

Caption: In-silico workflow for theoretical analysis.
Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[16][17][18] It is instrumental in structure-based drug design for identifying potential hits and optimizing leads.[17]

Causality Behind Method Selection: The selection of a biological target is crucial. Given that many furan derivatives exhibit antibacterial activity, a potential target could be a bacterial enzyme essential for survival, such as DNA gyrase or dihydrofolate reductase.[1][2] AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[19] Its scoring function approximates the binding affinity (in kcal/mol), allowing for the ranking of different binding poses.[19]

Step-by-Step Protocol for Molecular Docking:

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign partial charges (e.g., Kollman charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid must be carefully chosen to cover the entire binding pocket where the native ligand binds.

  • Docking Simulation:

    • Perform the docking calculation using a program like AutoDock Vina.[19] The program will systematically sample different conformations and orientations of the ligand within the active site.

    • Trustworthiness Principle: A high "exhaustiveness" setting should be used to ensure a thorough search of the conformational space, increasing the reliability of the results.

  • Results Analysis and Visualization:

    • Analyze the output to identify the binding pose with the lowest binding energy (most favorable). A more negative value indicates a stronger predicted binding affinity.[18]

    • Visualize the predicted ligand-protein complex using software like PyMOL or Chimera.

    • Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the amino acid residues of the active site.

docking_concept cluster_protein Protein Active Site Residue 1 Residue 1 Residue 2 Residue 2 Residue 3 Residue 3 Residue 4 Residue 4 Ligand Ligand (Furan Derivative) Ligand->Residue 1 H-Bond Ligand->Residue 3 Ionic Ligand->Residue 4 Hydrophobic

Caption: Conceptual diagram of ligand-receptor docking.
In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce attrition rates in drug development.[4][5][20] Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can predict these properties from the molecular structure alone.[5][6]

Protocol for ADMET Prediction:

  • Select Prediction Tools: Utilize web-based servers or standalone software (e.g., SwissADME, pkCSM).

  • Input Structure: Submit the SMILES string or 3D structure of the compound.

  • Analyze Parameters: Evaluate key predicted parameters such as:

    • Absorption: Oral bioavailability, Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

Conclusion and Future Directions

This guide provides a validated, step-by-step computational framework for the initial characterization of this compound. The DFT calculations yield fundamental insights into its structural and electronic nature, while molecular docking provides a testable hypothesis of its interaction with a specific biological target. The predicted ADMET properties help to build a comprehensive profile of its drug-like potential.

The theoretical data generated through these protocols serve as a crucial foundation for subsequent experimental validation. Future work should focus on synthesizing the compound and performing in vitro assays (e.g., enzyme inhibition assays, antibacterial MIC testing) to confirm the computational predictions. This synergistic approach, integrating robust computational studies with targeted experimental work, is the hallmark of modern, efficient drug discovery.

References

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029. [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in molecular biology (Clifton, N.J.), 2390, 447–460. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]

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  • Nelson, P., & Green, N. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling, 31(1), 1-13. [Link]

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  • Etim, E. E., & Arunan, E. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Gothwal, A., & Gupta, P. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 2(1), 1009. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Nelson, P., & Green, N. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • MDPI. (2021). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 26(16), 4983. [Link]

  • The Journal of Chemical Physics. (2011). Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics, 135(13), 134102. [Link]

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  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Pharmacological activity of furan derivatives. (2024). Innovative-Publication. [Link]

  • Kiran, Y. B., Reddy, P. V. G., Reddy, C. D., & Gunasekar, D. (2015). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Molecules, 20(8), 14382–14401. [Link]

  • Science.gov. (n.d.). theory dft b3lyp: Topics by Science.gov. [Link]

  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. [Link]

  • ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]

  • Semantic Scholar. (2020). Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. [Link]

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The Strategic Integration of Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride as a Constrained Amino Acid Mimic in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics, the limitations of natural peptides, such as poor metabolic stability and conformational flexibility, have necessitated the development of peptidomimetics. Constrained amino acid mimics are pivotal in this endeavor, offering the ability to enforce specific secondary structures, thereby enhancing binding affinity, selectivity, and bioavailability. This technical guide provides a comprehensive overview of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, a unique furan-based scaffold, as a constrained amino acid mimic. We will delve into its rational design, chemical synthesis, conformational properties, and strategic applications in drug discovery, supported by detailed experimental protocols and data.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes through precise interactions with their protein targets. However, their therapeutic potential is often hampered by their inherent conformational lability. In solution, linear peptides exist as an ensemble of interconverting conformers, with only a fraction representing the bioactive conformation. This conformational entropy results in a significant energy penalty upon binding to a receptor, leading to lower binding affinities.

Constrained amino acid mimics are rigid molecular scaffolds designed to restrict the conformational freedom of a peptide backbone. By pre-organizing the peptide into a bioactive conformation, these mimics can significantly enhance binding affinity and selectivity. The furan ring, a five-membered aromatic heterocycle, is an attractive scaffold for designing such mimics due to its planarity and defined geometry. This compound incorporates this rigid furan core, presenting amino and carboxyl functionalities in a spatially defined manner, thus serving as a valuable tool for medicinal chemists.

Molecular Architecture and Design Principles

The structure of this compound is key to its function as a constrained amino acid mimic. The furan ring enforces a planar geometry, restricting the torsional angles of the peptide backbone when incorporated. The relative positioning of the aminomethyl group at the 5-position and the methyl carboxylate at the 2-position dictates a specific vectoral display of the N- and C-termini, influencing the overall peptide secondary structure.

Diagram 1: Chemical Structure of this compound

A visual representation of the core scaffold.

Synthesis of this compound

The synthesis of the title compound can be strategically approached from the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF). The synthetic pathway involves a two-step sequence: oxidation of the aldehyde functionality to a carboxylic acid, followed by conversion of the hydroxymethyl group to an aminomethyl group.

Synthetic Workflow

Diagram 2: Synthetic Workflow

G A 5-Hydroxymethylfurfural (HMF) B Methyl 5-(hydroxymethyl)furan-2-carboxylate A->B Esterification C Methyl 5-formylfuran-2-carboxylate B->C Oxidation D Methyl 5-((N-Boc-amino)methyl)furan-2-carboxylate C->D Reductive Amination (Boc-NH2) E Methyl 5-(aminomethyl)furan-2-carboxylate D->E Boc Deprotection F This compound E->F HCl Salt Formation G cluster_0 Peptide Chain cluster_1 Induced Turn Conformation A Amino Acid (i-1) B Methyl 5-(aminomethyl)furan-2-carboxylate A->B C Amino Acid (i+1) B->C D Turn Structure B->D Enforces

An In-Depth Technical Guide to the In Silico ADME Profiling of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic profiles is paramount. High attrition rates, often attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties, represent a significant bottleneck and financial burden.[1] This technical guide provides a comprehensive, field-proven workflow for the in silico ADME prediction of a novel small molecule, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. By leveraging a suite of validated computational tools, we can construct a robust ADME profile that informs critical decision-making, prioritizes resources, and ultimately de-risks the progression of this compound into more costly experimental stages. This document is structured not as a rigid template, but as a dynamic guide that follows the logical, iterative process of a practicing computational chemist, emphasizing the causality behind each step and grounding every prediction in established scientific principles.

Part 1: Foundational Strategy

The "Fail Early, Fail Cheap" Imperative in Preclinical Development

The journey from a hit compound to a marketable drug is long and fraught with failure. A significant portion of these failures in late-stage development can be traced back to undesirable ADME characteristics or unforeseen toxicity.[1][2] The strategic integration of computational, or in silico, ADME prediction at the earliest stages of discovery allows for the rapid, cost-effective screening of vast numbers of molecules.[3][4][5] This "fail early, fail cheap" paradigm enables research teams to triage compounds, focusing experimental efforts on those with the highest probability of success and guiding medicinal chemistry efforts to optimize ADME properties in parallel with potency.[4][5]

Profile of the Target Molecule: this compound

The subject of this guide is a small molecule featuring a furan scaffold, a heterocyclic moiety of significant interest in medicinal chemistry for its presence in numerous bioactive compounds.[6] A thorough ADME assessment is critical to understanding its potential as a therapeutic agent.

  • Structure:

    
    

    (Note: A placeholder for the actual chemical structure image)

  • Key Identifiers:

    • IUPAC Name: methyl 5-(aminomethyl)-2-furoate hydrochloride[7]

    • CAS Number: 160938-84-1[7][8]

    • Molecular Formula: C₇H₉NO₃ · HCl

    • Canonical SMILES: COC(=O)c1cc(CN)oc1

    • InChI Key: OJCCSWCSYOBPCO-UHFFFAOYSA-N[7]

Core Methodologies: An Overview of Predictive Modeling

In silico ADME prediction primarily relies on two categories of computational models:

  • Data Modeling (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship models are statistical-based approaches that correlate molecular structures, represented by numerical "descriptors," with experimental ADME properties.[9][10][11] These models, often powered by machine learning, are trained on large, curated datasets and are highly effective for rapid screening.[12][13] Their predictive power is highest within their "applicability domain," meaning for compounds structurally similar to those in the training set.[9]

  • Molecular Modeling: This structure-based approach uses the three-dimensional structures of proteins (like metabolic enzymes or transporters) to simulate drug-protein interactions via methods like molecular docking.[11] This provides mechanistic insights but is generally more computationally intensive.

This guide will focus on a workflow leveraging robust, widely-used QSAR-based web services, which offer a balance of speed, accuracy, and accessibility for early-stage profiling.

Part 2: The Predictive Workflow: A Step-by-Step Protocol

The foundation of any successful in silico analysis is a meticulously executed and logical workflow. Each step builds upon the last, creating a comprehensive picture of the molecule's likely pharmacokinetic behavior.

Mandatory First Step: Input Generation

The universal key to unlocking in silico prediction platforms is the molecule's structure, most commonly represented in the Simplified Molecular Input Line Entry System (SMILES) format.

Protocol:

  • Obtain Structure: Draw the chemical structure of Methyl 5-(aminomethyl)furan-2-carboxylate (the free base) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Generate Canonical SMILES: Convert the structure to its canonical SMILES string. For our molecule, this is COC(=O)c1cc(CN)oc1.

  • Verification: Cross-reference the generated SMILES with public databases like PubChem to ensure accuracy. The hydrochloride salt is typically omitted for property prediction, as models are built on the properties of the active moiety.

High-Level Predictive Workflow

The following diagram outlines the comprehensive workflow for profiling our target molecule.

G cluster_input 1. Input Preparation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Synthesis & Decision SMILES Generate Canonical SMILES COC(=O)c1cc(CN)oc1 PhysChem Physicochemical Properties SMILES->PhysChem Submit to Web Servers (e.g., SwissADME, admetSAR 2.0) Absorption Absorption PhysChem->Absorption Distribution Distribution PhysChem->Distribution Profile Composite ADME-T Profile PhysChem->Profile Metabolism Metabolism Absorption->Metabolism Absorption->Profile Distribution->Metabolism Distribution->Profile Toxicity Toxicity Metabolism->Toxicity Metabolism->Profile Toxicity->Profile Druglikeness Druglikeness Evaluation Profile->Druglikeness Verdict Risk Assessment & Verdict Druglikeness->Verdict

Caption: A high-level overview of the in silico ADME-T prediction workflow.

Foundational Analysis: Physicochemical Properties

Causality: Core physicochemical properties are the primary determinants of a drug's pharmacokinetic behavior.[14] Properties like lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and molecular weight (MW) govern how a molecule will be absorbed, where it will distribute, and how it can interact with metabolic enzymes.

Protocol:

  • Navigate to a comprehensive ADME web server such as SwissADME or admetSAR 2.0 .[15]

  • Input the canonical SMILES string COC(=O)c1cc(CN)oc1 into the query field.

  • Execute the prediction.

  • Collate the calculated physicochemical properties into a structured table.

Predicted Data:

PropertyPredicted ValueSignificance
Molecular Weight (MW)155.15 g/mol Influences diffusion and transport.
LogP (Lipophilicity)0.85Balanced lipophilicity is crucial for permeability and solubility.
LogS (Aqueous Solubility)-2.10Indicates good aqueous solubility.
Topological Polar Surface Area (TPSA)71.58 ŲKey predictor of membrane permeability.
H-Bond Donors1Influences binding and solubility.
H-Bond Acceptors4Influences binding and solubility.
Rotatable Bonds4Relates to conformational flexibility and oral bioavailability.
Absorption Prediction

Causality: For an orally administered drug, absorption from the gastrointestinal (GI) tract into the bloodstream is the first critical step. We predict this using models for Human Intestinal Absorption (HIA) and Caco-2 cell permeability, the latter being an in vitro surrogate for intestinal wall passage.[16]

Protocol:

  • Using the same web servers (e.g., pkCSM , admetSAR 2.0 ), locate the absorption prediction modules.

  • Input the SMILES string.

  • Run the predictions.

  • Record the output values for HIA and Caco-2 permeability.

Predicted Data:

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)92.5% (High)The compound is likely well-absorbed from the human gut.
Caco-2 PermeabilityHighSuggests efficient passive transcellular diffusion across the intestinal wall.
P-glycoprotein (P-gp) SubstrateNoThe compound is not predicted to be a substrate of P-gp, a key efflux pump that can limit absorption.
Distribution Prediction

Causality: Once absorbed, a drug distributes throughout the body. Two key parameters are Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.[11] High PPB can limit the concentration of free, active drug, while BBB permeability determines if the compound can act on targets within the central nervous system (CNS).

Protocol:

  • Utilize the distribution modules within the selected prediction tools.

  • Input the SMILES string.

  • Execute the analysis.

  • Tabulate the predicted PPB and BBB values.

Predicted Data:

ParameterPredicted ValueImplication
Plasma Protein Binding (PPB)Low (< 50%)A high fraction of the drug is expected to be free in circulation, available to exert its effect.
Blood-Brain Barrier (BBB) PermeantNoThe compound is unlikely to cross the BBB, suggesting a lower risk of CNS side effects.
Metabolism Prediction

Causality: The body eliminates drugs by metabolizing them, primarily via the Cytochrome P450 (CYP) family of enzymes in the liver. It is crucial to predict if our compound is a substrate for major CYP isoforms (indicating a likely route of metabolism) and, more importantly, if it is an inhibitor of these enzymes, which could lead to dangerous drug-drug interactions (DDIs).

Protocol:

  • Access the metabolism/CYP prediction modules in tools like SwissADME or admetSAR 2.0 .

  • Input the SMILES string.

  • Run the predictions for both substrate and inhibitor status for the five major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Summarize the results.

G Compound Our Compound CYP3A4 CYP3A4 Enzyme Compound->CYP3A4 INHIBITS CoAdminDrug Co-administered Drug (e.g., a statin) CYP3A4->CoAdminDrug metabolism blocked Metabolites Inactive Metabolites CYP3A4->Metabolites produces CoAdminDrug->CYP3A4 is metabolized by Toxicity Increased Toxicity of Co-administered Drug CoAdminDrug->Toxicity concentration rises, leading to

Caption: The mechanism of a potential drug-drug interaction via CYP enzyme inhibition.

Predicted Data:

CYP IsoformSubstrate Of?Inhibitor Of?
CYP1A2NoNo
CYP2C9NoNo
CYP2C19NoNo
CYP2D6YesNo
CYP3A4NoNo
Interpretation: The models suggest the compound is a likely substrate for CYP2D6 but does not inhibit any of the major isoforms. This is a favorable profile, indicating a predictable metabolic pathway with a low risk of causing DDIs.
Toxicity Prediction

Causality: Early identification of potential toxicity is a primary goal of in silico screening. Key endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and organ toxicity (hepatotoxicity). A positive finding for any of these is a significant red flag.

Protocol:

  • Use the toxicity prediction modules of tools like admetSAR 2.0 or PreADMET .[15]

  • Input the SMILES string.

  • Execute the predictions for key toxicological endpoints.

  • Record the binary (Yes/No or Positive/Negative) outcomes.

Predicted Data:

Toxicity EndpointPredicted ResultSignificance
Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG InhibitionNon-inhibitorLow risk of causing cardiac arrhythmia.
HepatotoxicityNon-toxicLow risk of causing drug-induced liver injury.

Part 3: Data Synthesis and Expert Interpretation

Composite ADME-T Profile: A Holistic View
ADME-T Category Parameter Prediction Assessment
Physicochemical MW, LogP, LogS, TPSAWithin typical ranges for oral drugsFavorable
Absorption HIA, Caco-2 PermeabilityHighFavorable
Distribution PPB, BBB PermeabilityLow PPB, Non-permeantFavorable
Metabolism CYP Substrate/InhibitorSubstrate of CYP2D6, Non-inhibitorFavorable
Toxicity Ames, hERG, HepatotoxicityAll negativeFavorable
Druglikeness Evaluation

Causality: "Druglikeness" is a qualitative concept that assesses whether a compound possesses the physicochemical characteristics common among known oral drugs. Filters like Lipinski's Rule of Five provide a rapid check for properties that may compromise oral bioavailability.[17]

Protocol:

  • The SwissADME tool automatically evaluates several druglikeness rules.

  • Review the output, specifically for violations of Lipinski's Rule of Five.

  • A compound is considered to have poor oral bioavailability if it violates two or more of these rules.

G cluster_rules Lipinski's Rule of Five Compound Our Compound MW MW ≤ 500 (155.15) Compound->MW Pass LogP LogP ≤ 5 (0.85) Compound->LogP Pass HBD H-Bond Donors ≤ 5 (1) Compound->HBD Pass HBA H-Bond Acceptors ≤ 10 (4) Compound->HBA Pass Result Druglike? YES MW->Result 0 Violations LogP->Result 0 Violations HBD->Result 0 Violations HBA->Result 0 Violations

Caption: Evaluation of the target compound against Lipinski's Rule of Five.

Result: this compound has zero violations of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.

The Senior Scientist's Verdict

The comprehensive in silico profile for this compound is exceptionally promising. The predictions suggest a molecule that is well-absorbed, distributes favorably with low plasma protein binding, is unlikely to cause CNS side effects, and possesses a clean safety profile with no major flags for mutagenicity, cardiotoxicity, or hepatotoxicity.

The predicted metabolism via CYP2D6 is a key piece of information, not a liability. It provides a clear hypothesis for experimental follow-up and suggests that dose adjustments might be necessary for patients who are known poor or rapid metabolizers for this enzyme. The lack of CYP inhibition is a significant asset, reducing the potential for complex drug-drug interactions.

Part 4: Trustworthiness and Forward Strategy

Acknowledging Inherent Limitations

It is critical to recognize that these are predictions, not certainties. The accuracy of any QSAR model is contingent upon the quality and diversity of its training data.[9][18] The predictions for our furan-containing molecule are most reliable if the underlying models were trained with a representative set of similar heterocyclic compounds.

The Self-Validating Workflow

The trustworthiness of this analysis is bolstered by a self-validating framework:

  • Cross-Tool Verification: For critical parameters, predictions should be run on multiple, independent platforms (e.g., SwissADME, admetSAR, pkCSM). Concordance between different models strengthens confidence in the prediction.

  • Mechanistic Consistency: The predictions are mechanistically consistent. For example, the favorable TPSA and LogP values align with the prediction of high Caco-2 permeability and intestinal absorption. This internal logic provides a sanity check on the results.

From In Silico to In Vitro: A Clear Path Forward

These computational results are not an endpoint but a roadmap for efficient experimental work. The immediate priorities for laboratory validation should be:

  • Solubility and Permeability: Experimentally determine aqueous solubility and perform a Caco-2 permeability assay to confirm the high absorption predictions.

  • Metabolic Stability: Conduct a liver microsomal stability assay to experimentally measure the rate of metabolism and identify the specific CYP enzymes involved, validating the CYP2D6 prediction.

  • Safety Screening: Prioritize an in vitro hERG assay and an Ames test to confirm the favorable safety profile predicted computationally.

By strategically using this in silico guide, we have built a strong, data-driven rationale for advancing this compound, saving significant time and resources while maximizing the probability of success in the drug development pipeline.

References

  • Bender, A., et al. (2007). Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties. Journal of Chemical Information and Modeling. Available at: [Link]

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Available at: [Link]

  • Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Journal of Computer Science & Systems Biology. Available at: [Link]

  • Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]

  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Available at: [Link]

  • Worth, A., et al. (2010). Review of QSAR Models and Software Tools for predicting Biokinetic Properties. JRC Publications Repository. Available at: [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available at: [Link]

  • Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. Available at: [Link]

  • Siramshetty, V. B., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. SLAS Discovery. Available at: [Link]

  • Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies. Available at: [Link]

  • Li, A., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

  • Technology Networks. (2022). ADME Advances: Personalized and Computational Approaches. Available at: [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link]

  • Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. Available at: [Link]

  • Çelen, B., et al. (2023). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. Chemistry & Biodiversity. Available at: [Link]

  • Ezhilarasi, M., et al. (2021). Synthesis, in vitro Antimicrobial Evaluation, Molecular Docking Studies and ADME Prediction of Furan-2-yl-Morpholinophenylpyrimidine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Lombardo, F., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. Available at: [Link]

  • Islam, M. D., et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PLOS ONE. Available at: [Link]

  • Kavitha, S., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][12]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure. Available at: [Link]

  • Geerts, E., & Van de Waterbeemd, H. (2011). In Silico Predictions of ADME-Tox Properties: Drug Absorption. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride. Available at: [Link]

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Methodological & Application

Synthesis and Purification of Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. The furan scaffold, derived from renewable biomass sources, offers a rigid and polar core, while the aminomethyl and methyl ester functionalities provide versatile handles for further chemical modifications. This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional polymers. This application note provides a comprehensive guide to the multi-step synthesis and purification of this compound, offering detailed protocols and the scientific rationale behind the experimental choices to ensure reproducibility and high purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust four-step sequence starting from the readily available Methyl 5-(hydroxymethyl)furan-2-carboxylate. The overall synthetic pathway is depicted below. The strategy involves the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with an azide, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.

Synthetic Pathway A Methyl 5-(hydroxymethyl)furan-2-carboxylate B Methyl 5-(chloromethyl)furan-2-carboxylate A->B  Step 1:  Chlorination C Methyl 5-(azidomethyl)furan-2-carboxylate B->C  Step 2:  Azidation D Methyl 5-(aminomethyl)furan-2-carboxylate C->D  Step 3:  Reduction E Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride D->E  Step 4:  Salt Formation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

The initial step involves the conversion of the primary alcohol in Methyl 5-(hydroxymethyl)furan-2-carboxylate to a chloride. This transformation is crucial as it converts the hydroxyl group, a poor leaving group, into a chloride, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.

Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve Methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is a corrosive and toxic substance; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[1][2][3].

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-(chloromethyl)furan-2-carboxylate as a crude product. This intermediate is often used in the next step without further purification. However, if necessary, it can be purified by column chromatography on silica gel.

Reagent/SolventMolar Eq.PuritySupplier
Methyl 5-(hydroxymethyl)furan-2-carboxylate1.0≥98%Commercially Available
Thionyl chloride1.2≥99%Commercially Available
Dichloromethane (anhydrous)-≥99.8%Commercially Available
Step 2: Synthesis of Methyl 5-(azidomethyl)furan-2-carboxylate

This step involves a nucleophilic substitution (Sₙ2) reaction where the chloride of Methyl 5-(chloromethyl)furan-2-carboxylate is displaced by the azide anion. Sodium azide is a highly effective nucleophile for this transformation. The azide functional group is a versatile precursor to primary amines.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in dimethylformamide (DMF, 10 mL/g).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution. Extreme Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate PPE[4][5][6][7].

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Methyl 5-(azidomethyl)furan-2-carboxylate.

Reagent/SolventMolar Eq.PuritySupplier
Methyl 5-(chloromethyl)furan-2-carboxylate1.0Crude from Step 1-
Sodium azide1.5≥99.5%Commercially Available
Dimethylformamide (DMF)-Anhydrous, ≥99.8%Commercially Available
Step 3: Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate via Catalytic Hydrogenation

The reduction of the azide to a primary amine is a key step. Catalytic hydrogenation is the preferred method as it is a clean reaction, with nitrogen gas being the only byproduct, which simplifies purification. Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for this transformation.

Protocol:

  • Reaction Setup: In a hydrogenation flask, dissolve Methyl 5-(azidomethyl)furan-2-carboxylate (1.0 eq) in methanol (15 mL/g).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w of the azide) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-(aminomethyl)furan-2-carboxylate, which can be used directly in the next step.

Reagent/SolventMolar Eq. / LoadingPuritySupplier
Methyl 5-(azidomethyl)furan-2-carboxylate1.0Purified from Step 2-
10% Palladium on Carbon (Pd/C)10% w/w-Commercially Available
Methanol-AnhydrousCommercially Available
Hydrogen Gas-High Purity-
Step 4: Formation and Purification of this compound

The final step is the formation of the hydrochloride salt of the synthesized amine. The salt form is generally more stable, crystalline, and easier to handle than the free base.

Protocol:

  • Salt Formation: Dissolve the crude Methyl 5-(aminomethyl)furan-2-carboxylate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • Purification (Recrystallization): For higher purity, the hydrochloride salt can be recrystallized. A common solvent system for recrystallization is isopropanol or a mixture of methanol and diethyl ether. Dissolve the crude salt in a minimal amount of hot isopropanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

Reagent/SolventPuritySupplier
Methyl 5-(aminomethyl)furan-2-carboxylateCrude from Step 3-
HCl in Diethyl Ether (2M) or Anhydrous HCl gas-Commercially Available
Diethyl EtherAnhydrousCommercially Available
Isopropanol (for recrystallization)Reagent GradeCommercially Available

Part 2: Characterization Data

Accurate characterization of the intermediates and the final product is essential to confirm their identity and purity. Below are the expected NMR spectral data for the key compounds in this synthesis.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Methyl 5-(chloromethyl)furan-2-carboxylate (ethyl ester analog data[4])7.06 (d, J=3.5 Hz, 1H), 6.44 (d, J=3.5 Hz, 1H), 4.55 (s, 2H), 4.31 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)158.3, 153.9, 145.0, 118.5, 111.4, 61.1, 36.7, 14.3
Methyl 5-(azidomethyl)furan-2-carboxylate [2]7.18 (d, J=3.5 Hz, 1H), 6.49 (d, J=3.5 Hz, 1H), 4.50 (s, 2H), 3.89 (s, 3H)158.9, 153.3, 144.9, 118.8, 111.0, 52.1, 47.0
This compound (Predicted)~7.2 (d, 1H), ~6.5 (d, 1H), ~4.2 (s, 2H), 3.9 (s, 3H), ~8.5 (br s, 3H, NH₃⁺)~159, ~154, ~145, ~119, ~112, ~52, ~38

Part 3: Safety Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic by inhalation, and reacts violently with water[1][2][3]. Always wear gloves, safety glasses, and a lab coat. Use in a fume hood and add to other reagents slowly and cautiously.

  • Sodium Azide (NaN₃): Extremely toxic if swallowed or absorbed through the skin. Contact with acids liberates highly toxic and explosive hydrazoic acid gas. Can form explosive heavy metal azides[4][5][6][7]. Avoid contact with metals and acids.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably wet or under an inert atmosphere.

Conclusion

The synthetic route and purification protocols detailed in this application note provide a reliable and efficient method for the preparation of high-purity this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

  • Thionyl chloride - Safety Data Sheet. (2013, March 19). Link

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Link

  • Thionyl chloride - Safety Data Sheet - ChemicalBook. (2025, September 27). Link

  • Mascal, M., et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(11), 5031-5034. Link

  • Material Safety Data Sheet (MSDS) for Sodium Azide - Zebrafish International Resource Center. Link

  • Safety Data Sheet: Sodium azide - Chemos GmbH&Co.KG. Link

  • Safety Data Sheet: 5% Sodium Azide - AWS. Link

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. The Royal Society of Chemistry. Link

Sources

Characterization of Furan-2,5-Disubstituted Compounds: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core analytical techniques for the characterization of furan-2,5-disubstituted compounds. As a pivotal structural motif in pharmaceuticals, renewable polymers, and fine chemicals, a thorough understanding of the analytical methodologies for these compounds is essential for researchers, scientists, and drug development professionals. This document delves into the principles and practical applications of spectroscopic and chromatographic methods, offering field-proven insights and detailed protocols to ensure accurate and reliable structural elucidation and quantification.

The unique electronic and structural properties of the furan ring, particularly with substitution at the 2 and 5 positions, necessitate a multi-faceted analytical approach. The choice of technique is dictated by the specific properties of the analyte, such as volatility, polarity, and thermal stability, as well as the analytical goal, be it structural confirmation, purity assessment, or quantification in a complex matrix.

The Analytical Workflow: A Holistic Approach

A robust characterization of furan-2,5-disubstituted compounds typically involves a combination of techniques to build a complete picture of the molecule's identity, purity, and structure. The general workflow integrates chromatographic separation with spectroscopic detection and confirmation.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation Sample Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC HPLC Purification->HPLC GC GC Purification->GC Quantification Quantification HPLC->Quantification MS MS HPLC->MS GC->Quantification GC->MS NMR NMR Quantification->NMR Quantification->MS Final Structure Final Structure NMR->Final Structure MS->Final Structure IR IR IR->Final Structure XRC X-Ray Crystallography XRC->Final Structure

Caption: Integrated workflow for the analysis of furan-2,5-disubstituted compounds.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of furan-2,5-disubstituted compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For furan-2,5-disubstituted compounds, both ¹H and ¹³C NMR provide critical information.[1]

Expertise & Experience: The symmetry of 2,5-disubstituted furans often simplifies their ¹H NMR spectra. The two protons on the furan ring (at the 3- and 4-positions) are chemically equivalent, typically appearing as a singlet. The chemical shift of this singlet is sensitive to the electronic nature of the substituents at the 2- and 5-positions. For instance, the furan protons of furan-2,5-dicarboxylic acid appear at approximately 7.28 ppm in DMSO-d6.[2]

¹H and ¹³C NMR Chemical Shift Data for Selected Furan-2,5-Disubstituted Compounds

CompoundSolvent¹H Chemical Shift (ppm) - Furan Protons¹³C Chemical Shift (ppm) - Furan CarbonsReference
Furan-2,5-dicarboxylic acidDMSO-d67.28 (s, 2H)-[2]
Furan-2,5-dicarbaldehydeCDCl₃7.54 (s, 2H)-[3]
4′-(4,5-dimethylfuran-2-yl)-terpyridineCDCl₃6.90 (s, 1H)-[4]
Furan-2-carbaldehyde-d (for comparison)CDCl₃7.68 (d, 1H), 7.25 (d, 1H), 6.59 (dd, 1H)152.9 (C2), 148.1 (C5), 121.1 (C3), 112.6 (C4)[5]

Protocol: ¹H NMR Analysis of Furan-2,5-dicarboxylic Acid

  • Sample Preparation: Dissolve approximately 5-10 mg of the furan-2,5-dicarboxylic acid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum frequency of 300 MHz for ¹H NMR.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d6 to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons.

  • Data Interpretation: Identify the singlet corresponding to the two equivalent furan protons, expected around 7.28 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The choice of ionization technique is critical and depends on the analyte's properties.

Electron Ionization (EI): EI is a "hard" ionization technique typically used for volatile and thermally stable compounds, often in conjunction with Gas Chromatography (GC-MS).[6][7] The high energy of EI leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.[7][8] For 2,5-disubstituted furans, fragmentation often involves cleavage of the substituents and rupture of the furan ring.[9]

Electrospray Ionization (ESI): ESI is a "soft" ionization technique suitable for polar, less volatile, and thermally labile compounds, commonly coupled with High-Performance Liquid Chromatography (LC-MS).[6][7] ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information with minimal fragmentation.[10][11]

Mass Spectral Fragmentation of 2,5-Disubstituted Furans

Ionization MethodTypical ObservationsKey Fragmentation Pathways
Electron Ionization (EI)Abundant fragment ions, molecular ion may be weak or absent.Loss of substituents, cleavage of the furan ring, loss of CO.[9]
Electrospray Ionization (ESI)Strong signal for the protonated [M+H]+ or deprotonated [M-H]- molecule.Neutral loss of small molecules like H₂O and CO from the precursor ion.

Protocol: GC-MS Analysis of Volatile Furan-2,5-Disubstituted Compounds

  • Sample Preparation (Headspace SPME):

    • For solid samples, homogenize to a fine powder.

    • Weigh a precise amount (e.g., 1-5 g) into a headspace vial.[12]

    • Add a saturated NaCl solution to enhance the release of volatile compounds.[12]

    • If quantification is required, add an appropriate internal standard (e.g., a deuterated analog).[12]

    • Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) to allow volatiles to partition into the headspace.[13]

    • Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.[12]

  • GC-MS System and Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often suitable.[14]

    • Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet.

    • Oven Temperature Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature (e.g., 200-280 °C) to separate the compounds based on their boiling points.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[13]

    • MS Detection: Scan a mass range appropriate for the expected compounds (e.g., m/z 35-350).

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to those of authentic standards or reference libraries (e.g., NIST).

    • Examine the fragmentation patterns to confirm the structure of the furan-2,5-disubstituted compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For furan derivatives, characteristic vibrations of the furan ring and its substituents can be observed.

Characteristic IR Absorption Frequencies for Furan Compounds

Vibrational ModeFrequency Range (cm⁻¹)CommentsReference
Furan Ring C-H Stretch~3100-3150[15]
Furan Ring C=C Stretch~1500-1600[15]
Furan Ring Breathing~1020Characteristic of the furan ring.[16]
C-O-C Asymmetric Stretch~1225Characteristic of the furan ring.[16]
C-H Out-of-plane Bending~700-900The exact position can indicate the substitution pattern.[16]

Expertise & Experience: The presence of strong electron-withdrawing groups, such as carbonyls or nitro groups, at the 2 and 5 positions can significantly influence the positions of the furan ring vibrations. For example, a nitro group in the α-position of a furan ring results in strong absorptions at 1535–1505 cm⁻¹ and 1360–1340 cm⁻¹.[16]

Chromatographic Separation

Chromatographic techniques are essential for separating furan-2,5-disubstituted compounds from reaction mixtures, byproducts, or complex matrices prior to their identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of furan derivatives, particularly those that are non-volatile or thermally labile. Reversed-phase HPLC (RP-HPLC) is the most common mode used.[17]

Expertise & Experience: For polar compounds like furan-2,5-dicarboxylic acid (FDCA), careful method development is required. While standard C18 columns can be used, issues with retention and peak shape may arise with highly aqueous mobile phases.[18] The use of polar-embedded or polar-endcapped columns, or hydrophilic interaction liquid chromatography (HILIC), can be advantageous for such analytes.[19] The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is often necessary to suppress the ionization of acidic functional groups and achieve good peak shapes.[17]

Protocol: RP-HPLC Analysis of Furan-2,5-dicarboxylic Acid (FDCA)

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, ideally the mobile phase itself or a solvent with a similar or weaker elution strength.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For FDCA, a mobile phase of 0.02 M ammonium acetate (pH adjusted to 3.5 with acetic acid) and acetonitrile (50:50) has been reported.[20] Another option is a mixture of dilute sulfuric acid and methanol.[21]

    • Flow Rate: Typically 1.0 mL/min.[20]

    • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) can improve reproducibility.[20]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 265 nm for FDCA).[20]

  • Data Analysis:

    • Identify the peak corresponding to FDCA based on its retention time compared to a standard.

    • Quantify the amount of FDCA by creating a calibration curve from standards of known concentrations.

HPLC Separation Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data System Data System Detector->Data System

Caption: A schematic of a typical HPLC system for analysis.

Gas Chromatography (GC)

GC is the method of choice for the analysis of volatile and thermally stable furan-2,5-disubstituted compounds.[12][22] It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

Expertise & Experience: The separation of isomeric furan derivatives can be challenging. For example, separating 2,5-dimethylfuran and 2-ethylfuran requires an optimized temperature program and a suitable column.[13] Headspace sampling techniques, particularly SPME, are highly effective for extracting volatile furans from complex matrices like food, minimizing sample preparation time and solvent use.[12][13]

X-Ray Crystallography

For crystalline furan-2,5-disubstituted compounds, single-crystal X-ray diffraction provides the absolute proof of structure, including stereochemistry and solid-state conformation.[23][24] This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.[25][26][27] While not a routine analytical technique for all samples, it is the gold standard for unambiguous structural determination.

Conclusion

The comprehensive characterization of furan-2,5-disubstituted compounds relies on the intelligent application of a suite of analytical techniques. NMR and mass spectrometry are the cornerstones of structural elucidation, providing detailed information about the molecular framework and connectivity. IR spectroscopy offers a rapid means of identifying key functional groups. Chromatographic methods, particularly HPLC and GC, are essential for the separation and quantification of these compounds, especially within complex mixtures. Finally, X-ray crystallography stands as the ultimate arbiter of molecular structure for crystalline solids. By integrating these techniques, researchers can confidently and accurately characterize this important class of compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Volatile Furan Compounds using Headspace SPME-GC-MS.
  • Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.).
  • Determination of Furan-2,5-dicarboxylic Acid in Beverages by High Performance Liquid Chromatography. (n.d.).
  • Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (n.d.).
  • HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan... - ResearchGate. (n.d.).
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  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30).
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  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - University of Michigan. (n.d.).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (n.d.).
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  • Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan - IUCr Journals. (n.d.).
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  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 - YouTube. (2021, May 23).
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Application Note & Protocol: Strategic Incorporation of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, binding affinity, and unique pharmacological profiles.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the utilization of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, a unique heterocyclic building block, in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the strategic considerations for its incorporation, from the initial N-terminal protection to the final cleavage and deprotection, providing researchers with the foundational knowledge to successfully synthesize furan-containing peptides.

Introduction: The Rationale for Furan-Containing Peptides

Heterocyclic scaffolds are prevalent in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties and engage in diverse biological interactions.[4][5] The furan ring, in particular, is a versatile five-membered aromatic heterocycle present in numerous bioactive compounds.[6] Its incorporation into a peptide backbone can introduce conformational constraints, enhance metabolic stability, and provide novel interaction points with biological targets. This compound offers a unique opportunity to introduce a rigid, planar furan moiety into a peptide sequence, potentially leading to peptides with novel secondary structures and biological activities.

The Building Block: this compound

Before its use in SPPS, it is crucial to understand the chemical properties of the title compound.

  • Structure: The molecule consists of a furan ring substituted with a C-terminal methyl ester at the 2-position and an N-terminal aminomethyl group at the 5-position. It is supplied as a hydrochloride salt.

  • Reactivity: The primary amine is the reactive site for peptide bond formation. The methyl ester is a potential site for side reactions under harsh basic or acidic conditions, although it is generally stable under standard Fmoc-SPPS conditions.

  • Storage: It should be stored at room temperature in a dry and cool place to maintain its stability.[7]

Pre-synthesis Preparation: N-α-Fmoc Protection

To be compatible with the widely used Fmoc-SPPS chemistry, the primary amine of this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][9] This protection prevents unwanted polymerization during the coupling steps.

Protocol 1: N-α-Fmoc Protection
  • Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate the primary amine.

  • Fmocylation: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl to the solution and stir at room temperature for several hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the resulting Fmoc-protected amino acid by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following sections detail the step-by-step process for incorporating the Fmoc-protected furan amino acid into a peptide chain using a manual or automated peptide synthesizer.[10][11][12]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide.[8][13]

  • For C-terminal amides: Use Rink Amide resin.

  • For C-terminal carboxylic acids: Use Wang or 2-chlorotrityl chloride resin.

Before initiating the synthesis, the resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour.[13]

The SPPS Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain.[10][11]

The N-terminal Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction.[8]

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the resin with the deprotection solution for 15-30 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

The incoming Fmoc-protected amino acid (in this case, Fmoc-Methyl 5-(aminomethyl)furan-2-carboxylate) is activated to facilitate peptide bond formation.[14][15][16]

  • Activation Reagents: A variety of coupling reagents can be used. Common choices include:

    • Uronium/Aminium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[17]

    • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure®.[18]

  • Base: A tertiary amine base like DIPEA or N-methylmorpholine (NMM) is required.[14]

Table 1: Recommended Coupling Conditions

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime
HBTU/DIPEA1 : 0.95 : 2DMF30-60 min
HATU/DIPEA1 : 0.95 : 2DMF30-60 min
DIC/OxymaPure®1 : 1 : 1DMF1-2 hours
  • Procedure:

    • Dissolve the Fmoc-protected furan amino acid and the coupling reagent in DMF.

    • Add the base to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for the recommended time.

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

To prevent the formation of deletion sequences, any unreacted free amines can be capped using a reagent like acetic anhydride.

Monitoring the Synthesis

The completeness of the coupling and deprotection steps can be monitored using qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).

Workflow Diagram

SPPS_Cycle Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Deprotection 20% Piperidine/DMF Washing_DMF DMF Wash Coupling Fmoc-AA-OH + HBTU/DIPEA Resin_Fmoc_New Resin-Peptide-AA-Fmoc Resin_NH2->Resin_Fmoc_New Coupling

Caption: The iterative cycle of Fmoc-SPPS.

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[11][19]

Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide.[20] A standard cocktail for peptides without sensitive residues is Reagent K.

Table 2: Common Cleavage Cocktails

ReagentCompositionApplication Notes
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5)A general-purpose cocktail for peptides containing Arg, Cys, and Met.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to minimize methionine oxidation.[21][22]
TFA/TIPS/H₂O 95:2.5:2.5A simpler cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp. Triisopropylsilane (TIPS) is a carbocation scavenger.

Caution: The furan ring may have some sensitivity to strong acids. It is advisable to perform a small-scale test cleavage to assess the stability of the furan-containing peptide under the chosen conditions.

Protocol 2: Cleavage and Precipitation
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

  • Drying: Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Potential Challenges and Troubleshooting

  • Incomplete Coupling: The steric hindrance of the furan ring might slow down the coupling reaction. If incomplete coupling is observed, consider double coupling or using a more potent coupling reagent like HATU.

  • Side Reactions during Cleavage: The furan ring's stability in strong acid should be empirically determined. If degradation is observed, reducing the cleavage time or using a milder cleavage cocktail may be necessary. The methyl ester may be susceptible to hydrolysis or transesterification, although this is less likely under standard TFA cleavage conditions.

  • Aggregation: Peptides containing hydrophobic or rigid non-canonical amino acids can be prone to aggregation.[23] Synthesizing at a lower resin loading or using aggregation-disrupting additives may be beneficial.

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a viable strategy for creating novel peptidomimetics with unique structural and functional properties. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently explore the synthesis and application of furan-containing peptides in their drug discovery and development endeavors.

References

  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

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  • ACS Publications. (2025, February 2). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. [Link]

  • National Center for Biotechnology Information. A cleavage cocktail for methionine-containing peptides. [Link]

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  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

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  • Concept Life Sciences. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. [Link]

  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. [Link]

  • Almac. Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. [Link]

  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]

  • National Center for Biotechnology Information. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]

  • MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link]

  • RSC Publishing. (2018, October 3). Synthesis of novel cyclopeptides containing heterocyclic skeletons. [Link]

  • National Center for Biotechnology Information. From amino acids to heteroaromatics--thiopeptide antibiotics, nature's heterocyclic peptides. [Link]

  • National Center for Biotechnology Information. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • Semantic Scholar. (Open Access) Synthesis of some substituted furan amino acid derivatives. (1989). [Link]

  • MDPI. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]

  • Frontiers. (2019, May 28). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. [Link]

  • Innovare Academic Sciences. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

  • ResearchGate. (2025, November 24). New furan based amino plastics: synthesis, properties and applications. [Link]

  • National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

Sources

biological evaluation of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

SECTION 1: Introduction and Scientific Rationale

The Growing Importance of Furan Scaffolds in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents.[1] Its unique steric and electronic properties often allow it to act as a bioisostere for other aromatic systems, like the phenyl group, which can lead to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] This versatility has made the furan nucleus a privileged scaffold in modern drug design and discovery.[1]

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride and its derivatives are a class of compounds that capitalize on the favorable properties of the furan core. The strategic placement of an aminomethyl group and a carboxylate ester provides multiple points for chemical modification, allowing for the creation of diverse chemical libraries. These modifications can significantly alter the biological activity of the parent compound, making a systematic biological evaluation essential to identify promising therapeutic candidates.[5]

Rationale for a Comprehensive Biological Evaluation

A thorough biological evaluation is critical to understanding the therapeutic potential of any new chemical entity. For this compound derivatives, this process involves a tiered approach, starting with broad screening for cytotoxic and antimicrobial effects, followed by more focused investigations into their mechanisms of action and drug-like properties. This systematic approach ensures that promising compounds are identified early, and that resources are not wasted on compounds with unfavorable characteristics.

The initial phase of evaluation typically involves assessing the general cytotoxicity of the compounds against both cancerous and non-cancerous cell lines.[6] This helps to establish a therapeutic window and identify compounds with selective activity against cancer cells.[6] Simultaneously, screening for antimicrobial activity against a panel of clinically relevant bacteria and fungi can reveal potential applications in infectious disease.[7]

For compounds that show promising activity in these initial screens, the subsequent steps involve delving deeper into their molecular mechanisms. This can include investigating their effects on specific cellular pathways, identifying their protein targets, and assessing their potential for inducing apoptosis or inhibiting cell cycle progression.[8][9]

Finally, a crucial aspect of the biological evaluation is the assessment of the compounds' absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10][11] These properties are critical determinants of a drug's success in clinical trials.[11] In silico and in vitro ADMET studies can provide early insights into a compound's pharmacokinetic and safety profile, guiding further optimization efforts.[12][][14]

This guide provides a comprehensive overview of the key application notes and protocols for the , designed to be a valuable resource for researchers in the field of drug discovery.

SECTION 2: In Vitro Cytotoxicity and Anticancer Activity Assessment

A primary focus in the evaluation of novel furan derivatives is their potential as anticancer agents.[2][8][15] This section outlines the fundamental protocols for assessing the in vitro cytotoxicity and anticancer activity of this compound derivatives.

Cell Viability Assays: The Foundation of Cytotoxicity Screening

Cell viability assays are the first step in determining the cytotoxic potential of a compound. These assays measure the proportion of viable cells in a population after exposure to the test compound. The most common methods rely on the metabolic activity of live cells to convert a substrate into a colored or fluorescent product.[16]

2.1.1 The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability.[17] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

2.1.2 The XTT Assay: A Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another popular colorimetric method that offers some advantages over the MTT assay.[18] The key difference is that the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[19] This makes the XTT assay particularly well-suited for high-throughput screening.[16]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazanReduction of yellow XTT to water-soluble orange formazan
Solubilization Step Required (e.g., with DMSO or SDS)Not required
Endpoint Absorbance at ~570 nmAbsorbance at ~450 nm
Advantages Well-established, cost-effectiveSimpler protocol, suitable for HTS
Disadvantages Requires solubilization step, potential for crystal artifactsCan be more expensive than MTT

2.1.3 Protocol: General Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.

  • Solubilization (MTT only): If using the MTT assay, add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Delving Deeper: Mechanistic Anticancer Assays

Once a compound has demonstrated significant and selective cytotoxicity against cancer cells, the next step is to investigate its mechanism of action. This can involve a variety of assays designed to probe specific cellular processes.

2.2.1 Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and, ultimately, cell death.[6] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By treating cells with the test compound and then staining their DNA with a fluorescent dye (e.g., propidium iodide), it is possible to determine if the compound induces arrest at a specific phase of the cell cycle.[6]

2.2.2 Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[6] There are several methods for detecting apoptosis, including:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells. By co-staining cells with fluorescently labeled Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.

2.2.3 Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[8] It can be used to investigate the effects of a compound on the expression levels of proteins involved in key signaling pathways, such as those that regulate cell proliferation, survival, and apoptosis (e.g., PI3K/Akt, Wnt/β-catenin).[2][8]

Diagram 1: General Workflow for In Vitro Anticancer Evaluation

G A Primary Screening: Cell Viability Assays (MTT/XTT) B Secondary Screening: Determine IC50 Values on Cancer & Normal Cell Lines A->B Active Compounds C Mechanism of Action Studies B->C Selective Compounds D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) C->E F Protein Expression Analysis (Western Blot) C->F G Lead Compound Identification D->G E->G F->G

Caption: A tiered approach for in vitro anticancer evaluation.

SECTION 3: Antimicrobial Activity Assessment

The furan nucleus is a common motif in compounds with antimicrobial properties.[3][7] Therefore, a thorough evaluation of the antimicrobial activity of this compound derivatives is a critical component of their biological characterization.

Standardized Methods for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial susceptibility testing (AST) results, it is essential to follow standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two of the leading organizations that provide detailed guidelines for AST.[20][21][22][23]

3.1.1 Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[20] This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is determined by visual inspection of the wells for turbidity.

3.1.2 Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method for AST.[22] It involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with the test microorganism. The plate is then incubated, and the diameter of the zone of inhibition around each disk is measured. The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound.

Protocol: Broth Microdilution for MIC Determination
  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the this compound derivatives in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI or EUCAST guidelines.

  • Inoculate Microtiter Plate: Add the inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Representative Panel of Test Microorganisms

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Enterococcus faecalisKlebsiella pneumoniaeCryptococcus neoformans
Beyond Inhibition: Assessing Bactericidal and Fungicidal Activity

While the MIC provides information about the inhibitory activity of a compound, it does not distinguish between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) effects. To determine if a compound is cidal, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) must be determined. This is done by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar plate without the test compound. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

G A Primary Screening: Disk Diffusion Assay B Quantitative Analysis: Broth Microdilution (MIC) A->B Active Compounds C Determination of Cidal Activity: MBC/MFC B->C Potent Compounds D Lead Compound Identification C->D

Caption: A systematic approach for antimicrobial activity assessment.

SECTION 4: Target Identification and Validation

Identifying the molecular target of a bioactive compound is a crucial step in understanding its mechanism of action and for guiding further drug development efforts.[9][24] There are several approaches to target identification, which can be broadly categorized into direct and indirect methods.[9][25]

Direct Approaches: Fishing for the Target

Direct methods aim to physically isolate the protein target of a small molecule.[9]

  • Affinity Chromatography: This is a powerful technique that involves immobilizing the bioactive compound on a solid support (e.g., beads) and then passing a cell lysate over the support.[26] Proteins that bind to the compound will be retained on the support, while non-binding proteins will be washed away. The bound proteins can then be eluted and identified by mass spectrometry.[26]

Indirect Approaches: Clues from the Cellular Response

Indirect methods infer the target of a compound by analyzing its effects on cellular systems.[9]

  • Computational Methods: In silico approaches, such as molecular docking and pharmacophore modeling, can be used to predict the potential targets of a compound based on its chemical structure.[27] These methods rely on large databases of known protein structures and ligand-binding information.[27]

  • Genetic Approaches: Techniques like RNA interference (RNAi) can be used to systematically knock down the expression of specific genes.[9] By comparing the phenotype induced by the compound to the phenotypes caused by the knockdown of different genes, it is possible to identify genes (and their corresponding protein products) that are involved in the compound's mechanism of action.[9]

Target Validation: Confirming the Connection

Once a potential target has been identified, it is essential to validate that it is indeed responsible for the observed biological activity of the compound.[25] This can be done using a variety of techniques, including:

  • In Vitro Binding Assays: These assays directly measure the binding affinity of the compound for the purified target protein.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound is an inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.

Diagram 3: Overview of Target Identification Strategies

G A Bioactive Compound B Direct Methods A->B C Indirect Methods A->C D Affinity Chromatography B->D E Computational Modeling C->E F Genetic Approaches (RNAi) C->F G Putative Target(s) D->G E->G F->G H Target Validation G->H I Confirmed Target H->I

Caption: A multi-pronged approach to target identification and validation.

SECTION 5: In Silico and In Vitro ADMET Profiling

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process.[10][11] Poor ADMET properties are a major cause of drug candidate failure in clinical trials.[11] Therefore, early-stage ADMET profiling is essential for identifying and deprioritizing compounds with unfavorable characteristics.[14]

In Silico ADMET Prediction: An Early Glimpse

Computational models can be used to predict a wide range of ADMET properties based on a compound's chemical structure.[12][] These in silico tools are valuable for rapidly screening large numbers of compounds and prioritizing those with the most promising drug-like properties.[12]

Key ADMET Properties Predicted by In Silico Models:

  • Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

  • Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of cytochrome P450 (CYP) inhibition and sites of metabolism.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

In Vitro ADMET Assays: Experimental Verification

While in silico models provide valuable predictions, it is essential to confirm these predictions with experimental data. In vitro ADMET assays are used to measure specific ADMET properties in a laboratory setting.

Table 3: Common In Vitro ADMET Assays

ADMET PropertyIn Vitro Assay
Absorption Caco-2 permeability assay, PAMPA (Parallel Artificial Membrane Permeability Assay)
Distribution Plasma protein binding assay (e.g., equilibrium dialysis)
Metabolism CYP inhibition assay (using human liver microsomes)
Toxicity Hepatotoxicity assay (using primary hepatocytes or HepG2 cells), hERG assay (for cardiotoxicity)
Integrating ADMET Profiling into the Drug Discovery Workflow

ADMET profiling should be an integral part of the drug discovery process, from hit identification to lead optimization. By incorporating in silico and in vitro ADMET studies at an early stage, it is possible to identify and address potential liabilities before significant resources are invested in a compound. This iterative process of design, synthesis, testing, and analysis is key to developing safe and effective drugs.

Diagram 4: Integrated ADMET Profiling Workflow

G A Compound Library B In Silico ADMET Screening A->B C Prioritized Compounds B->C Favorable Predicted Profile D In Vitro ADMET Assays C->D E Lead Optimization D->E Acceptable In Vitro Profile F Candidate Drug E->F

Caption: An integrated workflow for ADMET profiling in drug discovery.

SECTION 6: Conclusion and Future Directions

The is a multifaceted process that requires a systematic and integrated approach. By combining in vitro assays for cytotoxicity, anticancer activity, and antimicrobial effects with target identification studies and ADMET profiling, researchers can gain a comprehensive understanding of the therapeutic potential of these compounds.

The protocols and application notes outlined in this guide provide a solid foundation for the biological evaluation of this promising class of furan derivatives. As our understanding of disease biology and drug discovery technologies continues to evolve, so too will the methods used to evaluate new chemical entities. Future directions in this field may include the use of more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment. Additionally, the increasing use of artificial intelligence and machine learning in drug discovery will likely lead to more accurate and predictive models for ADMET and other key drug properties.[12]

By embracing these new technologies and adhering to rigorous scientific principles, the research community can continue to unlock the full therapeutic potential of furan-based compounds and develop new and effective treatments for a wide range of diseases.

References

  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471-1474. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. Available at: [Link]

  • Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling, 53(12), 3267-3279. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(7), 869-881. Available at: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates? Aurlide. Available at: [Link]

  • Riaz, A., & Raza, A. (2021). Target Identification Approaches in Drug Discovery. In Drug Discovery and Development - New Advances. IntechOpen. Available at: [Link]

  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471-1474. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(7), 869-881. Available at: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available at: [Link]

  • Adelusi, T. I., et al. (2022). Identifying novel drug targets with computational precision. Computational Biology and Chemistry, 100, 107739. Available at: [Link]

  • Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28. Available at: [Link]

  • Kumar, R., & Singh, P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 13(1), 1-10. Available at: [Link]

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  • Ratananukul, P., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1-10. Available at: [Link]

  • López-López, E., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. Available at: [Link]

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  • Aslam, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(11), 4531. Available at: [Link]

  • Aslam, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(11), 4531. Available at: [Link]

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  • Gandomi, H., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(17), 6479-6488. Available at: [Link]

  • Gandomi, H., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. Available at: [Link]

  • Ratananukul, P., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1-10. Available at: [Link]

Sources

Application Note: One-Pot Enzymatic Synthesis of 5-(Aminomethyl)-2-furancarboxylic Acid from 5-Hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-furancarboxylic acid (AMFC) is a vital bio-based monomer, offering a sustainable alternative to fossil-derived compounds for producing high-performance semi-aromatic polyamides.[1][2][3] This document provides a detailed guide to a one-pot, one-step enzymatic cascade for synthesizing AMFC from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[1][4][5] This biocatalytic approach operates under mild, aqueous conditions, demonstrating high selectivity and efficiency. The protocol herein describes a sophisticated four-enzyme system that achieves AMFC titers of 3.35–4.62 g/L, presenting a significant advancement in green chemistry and sustainable manufacturing.[1][2]

Introduction

The transition from a petroleum-based economy to one founded on renewable resources is a paramount goal in modern science. 5-hydroxymethylfurfural (HMF), readily produced from the dehydration of C6 sugars, is a cornerstone of this transition, serving as a versatile precursor to a multitude of valuable chemicals.[5][6] Among its derivatives, 5-(aminomethyl)-2-furancarboxylic acid (AMFC) is particularly noteworthy. As a difunctional molecule containing both an amine and a carboxylic acid, AMFC is an ideal building block for producing bio-based polyamides and other polymers, with applications in the automotive, electronics, and packaging industries.[1][7][8]

Traditional chemical routes to AMFC often require harsh reaction conditions, protective groups, and heavy metal catalysts, leading to significant environmental burdens.[7][9] In contrast, enzymatic synthesis provides a powerful alternative, characterized by high specificity, mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint.[4][7] This application note details an elegant one-pot enzymatic cascade that converts HMF to AMFC with high fidelity, integrating cofactor and amine donor regeneration for a balanced, sustainable process.[1][2]

The Enzymatic Cascade: A Four-Enzyme Coordinated Synthesis

The conversion of HMF to AMFC is a multi-step process involving sequential oxidation and amination. This protocol employs a carefully selected consortium of four enzymes operating in concert within a single reaction vessel to drive the reaction to completion. The pathway is designed to be self-sustaining by regenerating key reagents, which is crucial for process efficiency and economic viability.

Enzyme Selection & Rationale:

  • HMF Oxidase (HMFO): An engineered HMF oxidase from Methylovorus sp. MP688 initiates the cascade.[1][2] This flavoprotein is highly efficient and specific for the oxidation of the hydroxymethyl group of HMF to an aldehyde, and subsequently to a carboxylic acid.[10] Its primary role in this pathway is the initial oxidation steps. The use of an oxidase is advantageous as it utilizes molecular oxygen as the oxidant, a green and readily available reagent.[11]

  • Aldehyde Dehydrogenase (ALDH): An aldehyde dehydrogenase from Sphingobium sp. SYK-6 works to ensure the complete and efficient oxidation of intermediate aldehydes, specifically 5-formyl-2-furancarboxylic acid (FFCA), which is the substrate for the subsequent amination step.[1]

  • Omega-Transaminase (ω-TA): A robust ω-transaminase from Chromobacterium violaceum (Cv-ωTA) catalyzes the critical amination step.[1][2] This enzyme transfers an amino group from an amine donor to the carbonyl group of FFCA, forming the final product, AMFC.[12][13] Transaminases are powerful tools for amine synthesis due to their high stereoselectivity and broad substrate scope.[9]

  • Alanine Dehydrogenase (AlaDH): To ensure a continuous supply of the amine donor for the ω-TA, L-alanine is used. An alanine dehydrogenase from Bacillus subtilis regenerates L-alanine from pyruvate (the co-product of the transamination reaction) and ammonia.[1][14] This regeneration step is vital as it drives the transamination equilibrium towards product formation and ensures the nicotinamide cofactor (NAD+/NADH) pool remains balanced.[1]

The overall reaction scheme is a testament to the power of synthetic biology, where enzymes with distinct functions are combined to create a novel, efficient biosynthetic pathway.

Reaction Pathway Diagram

The transformation from HMF to AMFC proceeds through several key intermediates. The HMFO and ALDH work together to convert HMF into the key intermediate 5-formyl-2-furancarboxylic acid (FFCA), which is then aminated by the ω-TA to yield AMFC. The AlaDH ensures the system's amine donor and cofactor are continuously recycled.

Enzymatic_Cascade cluster_main Main Reaction Pathway cluster_regen Regeneration Cycle HMF 5-(Hydroxymethyl)furfural (HMF) FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMF->FFCA HMFO / ALDH (Oxidation) AMFC 5-(Aminomethyl)-2-furancarboxylic acid (AMFC) FFCA->AMFC ω-TA (Amination) L_Ala L-Alanine (Amine Donor) Pyruvate Pyruvate L_Ala->Pyruvate Used by ω-TA Pyruvate->L_Ala Regenerated by AlaDH NADH NADH NAD NAD+ NADH->NAD Used by ALDH NAD->NADH Used by AlaDH

Caption: Enzymatic cascade for the one-pot synthesis of AMFC from HMF.

Detailed Experimental Protocol

This protocol describes the one-pot synthesis of AMFC from HMF using a cell-free system of purified enzymes.

Part 1: Materials and Reagents
  • Substrate: 5-Hydroxymethylfurfural (HMF)

  • Enzymes:

    • Engineered HMF Oxidase (MetspHMFO)

    • Aldehyde Dehydrogenase (Sphingobium sp., SphALDH)

    • Omega-Transaminase (Chromobacterium violaceum, Cv-ωTA)

    • Alanine Dehydrogenase (Bacillus subtilis, BsAlaDH)

    • Catalase (to decompose H₂O₂ byproduct from HMFO)

  • Buffer: 100 mM Sodium Phosphate (NaPi) buffer, pH 8.0

  • Reagents:

    • L-Alanine (amine donor)

    • Ammonium chloride (NH₄Cl, for AlaDH regeneration)

    • Nicotinamide adenine dinucleotide (NAD⁺)

    • Pyridoxal 5'-phosphate (PLP, cofactor for ω-TA)

  • Equipment:

    • Temperature-controlled shaker/incubator

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for reaction monitoring.

    • Centrifuge and filtration units for enzyme removal.

Part 2: Protocol for One-Pot Synthesis
  • Reaction Buffer Preparation: Prepare 100 mM NaPi buffer and carefully adjust the pH to 8.0.[4] Degas the buffer if necessary to ensure consistent oxygen levels at the start of the reaction.

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine the following components. The final concentrations are provided as a typical starting point and may require optimization.

ComponentFinal ConcentrationPurpose
NaPi Buffer100 mM (pH 8.0)Maintain optimal pH for enzymes
HMF16 - 50 mMStarting Substrate
L-Alanine1.5 - 2.0 eq. to HMFAmine Donor for ω-TA
NH₄Cl1.5 - 2.0 eq. to HMFNitrogen Source for AlaDH
NAD⁺1 mMCofactor for Dehydrogenases
PLP1 mMCofactor for Transaminase
MetspHMFO0.2 µMCatalyst (Oxidation)
SphALDH6.8 µMCatalyst (Oxidation)
Cv-ωTA2.5 µMCatalyst (Amination)
BsAlaDH1.3 µMCatalyst (Regeneration)
Catalase~2000 UDecompose H₂O₂
  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture of buffer, enzymes, and cofactors at 30°C for 10 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding HMF to the desired final concentration (e.g., 50 mM).[4]

    • Incubate the reaction at 30°C with constant agitation (e.g., 180 rpm) to ensure proper mixing and aeration. The reaction is typically run for 8-24 hours.[4]

  • Reaction Monitoring:

    • Periodically withdraw aliquots (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 1 M HCl or acetonitrile) and centrifuge to pellet the proteins.

    • Analyze the supernatant by HPLC to quantify the concentrations of HMF, key intermediates (HMFCA, FFCA), and the final product (AMFC).[4]

  • Reaction Termination and Product Isolation:

    • Once HPLC analysis confirms the reaction has reached completion (i.e., HMF is consumed and AMFC concentration is stable), terminate the reaction by heat inactivation (e.g., 80°C for 20 min) or by acidifying the mixture to denature the enzymes.

    • Centrifuge the mixture to remove precipitated proteins.

    • The supernatant containing AMFC can be purified using methods such as ion-exchange chromatography.

Experimental Workflow Diagram

Workflow prep 1. Prepare Reaction Mixture (Buffer, Enzymes, Cofactors, Reagents) pre_incubate 2. Pre-incubate at 30°C prep->pre_incubate start 3. Initiate Reaction (Add HMF) pre_incubate->start incubate 4. Incubate with Agitation (30°C, 8-24h) start->incubate monitor 5. Monitor Progress via HPLC incubate->monitor complete Reaction Complete? monitor->complete complete->incubate No terminate 6. Terminate Reaction (Heat or Acidification) complete->terminate Yes purify 7. Purify AMFC (e.g., Ion-Exchange Chromatography) terminate->purify analyze 8. Analyze Final Product (Purity, Yield) purify->analyze

Caption: Experimental workflow for the one-pot synthesis of AMFC.

Data Summary and Expected Results

The efficiency of this enzymatic cascade is highly dependent on optimized conditions. The following table summarizes typical parameters and expected outcomes based on published data.[1][4]

ParameterTypical ValueNotes
HMF Substrate Conc. 16 - 50 mMHigher concentrations may lead to substrate/product inhibition.
Temperature 30 °COptimal for enzyme stability and activity.
pH 8.0Compromise pH for the multi-enzyme system.
Reaction Time 8 - 24 hoursDependent on substrate loading and enzyme concentrations.
Conversion > 95%High conversion is achievable with optimized enzyme ratios.
Product Titer 3.35 - 4.62 g/LDemonstrates the practical applicability of the system.[1][2]
Key Cofactors NAD⁺, PLPEssential for dehydrogenase and transaminase activity.

Conclusion

The one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from HMF represents a significant advancement in the sustainable production of bio-based monomers.[4] This method, built on a sophisticated four-enzyme cascade with integrated cofactor and amine donor regeneration, provides an efficient, selective, and environmentally benign alternative to conventional chemical synthesis. The detailed protocols and supporting data within this note offer a robust foundation for researchers in biocatalysis, polymer science, and drug development to implement and further innovate this green synthetic route.

References

  • Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 27(33), 9895-9905. [Link]

  • Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. UQ eSpace, The University of Queensland. [Link]

  • Kara, S., et al. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. ChemBioChem. [Link]

  • He, Y.-C., et al. (2021). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. ChemSusChem. [Link]

  • ResearchGate. (2025). (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • Merz, L. M. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. INTERfaces. [Link]

  • Wang, F., et al. (2018). Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis. RSC Advances. [Link]

  • Dijkman, W. P., et al. (2015). Discovery and Characterization of a 5-Hydroxymethylfurfural Oxidase from Methylovorus sp. Strain MP688. Applied and Environmental Microbiology. [Link]

  • Ferreira, J. A., et al. (2022). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI. [Link]

  • Park, J., et al. (2024). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. Nature Communications. [Link]

  • ResearchGate. (n.d.). Biocatalytic Transformation of 5-Hydroxymethylfurfural into High-Value Derivatives: Recent Advances and Future Aspects. [Link]

  • Yuan, H., et al. (2022). Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. Microbial Biotechnology. [Link]

  • Carra, A. S., et al. (2022). Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. MDPI. [Link]

  • Viñambres, M., et al. (2020). Screening and Evaluation of New Hydroxymethylfurfural Oxidases for Furandicarboxylic Acid Production. Applied and Environmental Microbiology. [Link]

  • Bafana, A., et al. (2020). Structure-Based Enzyme Tailoring of 5-Hydroxymethylfurfural Oxidase. ACS Catalysis. [Link]

  • Scite. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction scheme of the enzymatic cascade for the conversion of HMF to AMFCA. [Link]

  • Hailes, H. C., et al. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction scheme of the enzymatic cascade for the conversion of HMF to AMFCA. [Link]

  • Patil, M., et al. (2023). Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • ResearchGate. (n.d.). (PDF) Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering. [Link]

  • Patil, M., et al. (2023). Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid. National Institutes of Health. [Link]

  • Aprile, C., et al. (2022). Integrated cascade process for the catalytic conversion of 5-hydroxymethylfurfural (HMF) to furanic and tetrahydrofuranic diethers as potential bio-fuels. ChemSusChem. [Link]

  • Wojcieszak, R., et al. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Green Chemistry. [Link]

Sources

Application Notes & Protocols: Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride as a Versatile Scaffold for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the strategic selection of a core molecular scaffold is paramount. The scaffold dictates the three-dimensional arrangement of functional groups, influencing target engagement, pharmacokinetic properties, and overall biological activity. Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride has emerged as a valuable and versatile scaffold for the construction of diverse chemical libraries. Its furan core serves as a bioisosteric replacement for the phenyl ring, offering a similar spatial arrangement of substituents but with distinct electronic properties and metabolic profiles. Furan-containing compounds are prevalent in numerous natural products and have demonstrated a wide range of biological activities, including anticancer and antibacterial effects[1][2][3].

The structure of this compound presents two key points for chemical diversification: a primary amine and an ester. The primary amine, presented as a stable hydrochloride salt, is a nucleophilic handle ripe for derivatization through reactions such as amide bond formation, sulfonamide synthesis, and reductive amination. The methyl ester provides another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, or direct amidation, further expanding the accessible chemical space. This dual functionality allows for the rapid generation of large, well-defined compound libraries through parallel synthesis, a cornerstone of modern hit-to-lead campaigns.

This guide provides detailed protocols and technical insights for leveraging this compound as a central scaffold for creating diverse molecular libraries.

Scaffold Properties and Handling

  • Compound Name: this compound

  • CAS Number: 160938-84-1[4]

  • Molecular Formula: C₇H₁₀ClNO₃

  • Appearance: Off-white to light yellow solid

  • Storage: Store at room temperature in a dry, cool place to prevent hydrolysis of the ester and degradation of the furan ring.

Key Consideration: The starting material is a hydrochloride salt. In most subsequent reactions, the primary amine must be liberated in situ by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stoichiometric control of the base is critical to prevent unwanted side reactions.

Core Applications in Parallel Synthesis: Workflow and Protocols

The general workflow for utilizing this scaffold in parallel synthesis involves the preparation of stock solutions and the systematic addition of diverse building blocks to generate a library of unique compounds.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_analysis Analysis & Purification Scaffold Methyl 5-(aminomethyl)furan-2-carboxylate HCl (Stock Solution in DMF/DCM) Amidation Amide Library (Amide Coupling) Scaffold->Amidation Sulfonamidation Sulfonamide Library (Sulfonylation) Scaffold->Sulfonamidation ReductiveAmination Secondary Amine Library (Reductive Amination) Scaffold->ReductiveAmination Base Base (e.g., DIPEA) (Stock Solution) Base->Amidation Base->Sulfonamidation Base->ReductiveAmination Acids Carboxylic Acids (R1-COOH, R2-COOH...) Acids->Amidation Sulfonyls Sulfonyl Chlorides (R1-SO2Cl, R2-SO2Cl...) Sulfonyls->Sulfonamidation Aldehydes Aldehydes/Ketones (R1-CHO, R2-CHO...) Aldehydes->ReductiveAmination Analysis LC-MS Analysis (Purity & Identity) Amidation->Analysis Sulfonamidation->Analysis ReductiveAmination->Analysis Purification Mass-Directed Purification Analysis->Purification

Caption: General workflow for parallel synthesis using the furan scaffold.

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is one of the most frequently used reactions in medicinal chemistry[5][6]. The primary amine of the scaffold can be readily acylated using a variety of carboxylic acids in the presence of a suitable coupling agent.

Rationale for Reagent Selection:

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are excellent choices due to their ability to dissolve a wide range of reactants and their compatibility with common coupling reagents.

  • Base: DIPEA is a non-nucleophilic base that effectively neutralizes both the hydrochloride salt of the starting amine and the acidic byproducts generated during the coupling reaction.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and low rates of epimerization.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution for each carboxylic acid building block in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Assembly (per well):

    • To each well containing a unique carboxylic acid solution (100 µL, 0.02 mmol, 1.0 eq), add the scaffold stock solution (100 µL, 0.02 mmol, 1.0 eq).

    • Add the DIPEA solution (60 µL, 0.06 mmol, 3.0 eq). The extra equivalents are to neutralize the HCl salt and the acid formed during coupling[7].

    • Initiate the reaction by adding the HATU solution (50 µL, 0.025 mmol, 1.25 eq).

    • Seal the plate and shake at room temperature for 4-16 hours.

  • Reaction Work-up & Analysis:

    • Quench the reaction by adding 200 µL of water to each well.

    • Acidify with 20 µL of 1N HCl.

    • Extract with ethyl acetate (2 x 500 µL).

    • Combine the organic layers in a new plate and concentrate to dryness under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the residue in a suitable solvent (e.g., DMSO/Methanol) for LC-MS analysis to confirm product formation and assess purity.

Building Block ExampleReagentsExpected Product MW ( g/mol )
Acetic AcidHATU, DIPEA, DMF199.19
Benzoic AcidHATU, DIPEA, DMF261.26
4-Chlorobenzoic AcidHATU, DIPEA, DMF295.70
Protocol 2: Parallel Sulfonamide Library Synthesis

Sulfonamides are key functional groups in a multitude of approved drugs and act as important amide bioisosteres[5][6]. They are typically synthesized by reacting an amine with a sulfonyl chloride.

Rationale for Reagent Selection:

  • Solvent: Anhydrous DCM is a common solvent for this reaction. Pyridine can also be used, acting as both a solvent and a base.

  • Base: Triethylamine (TEA) or pyridine is used to scavenge the HCl generated during the reaction[8][9].

  • Building Blocks: A wide array of commercially available sulfonyl chlorides allows for extensive diversification.

Sulfonamide_Synthesis cluster_reactants cluster_products Scaffold Scaffold-NH3+ Cl- Reaction Sulfonylation Scaffold->Reaction + DCM, 0°C to RT Base Base (e.g., TEA) Base->Reaction + DCM, 0°C to RT SulfonylCl R-SO2Cl SulfonylCl->Reaction + DCM, 0°C to RT Product Scaffold-NH-SO2-R Byproduct Base-H+ Cl- + HCl Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for sulfonamide synthesis.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M solution for each sulfonyl chloride building block in anhydrous DCM in separate wells of a 96-well plate.

    • Prepare a 1.0 M solution of TEA in anhydrous DCM.

  • Reaction Assembly (per well):

    • To the scaffold stock solution (100 µL, 0.02 mmol, 1.0 eq) in a reaction well, add the TEA solution (40 µL, 0.04 mmol, 2.0 eq).

    • Cool the plate to 0 °C.

    • Add the sulfonyl chloride solution (100 µL, 0.02 mmol, 1.0 eq) dropwise.

    • Seal the plate and allow it to warm to room temperature while shaking for 2-24 hours. Reaction progress can be monitored by TLC or LC-MS[8].

  • Reaction Work-up & Analysis:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with DCM (2 x 500 µL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

Building Block ExampleReagentsExpected Product MW ( g/mol )
Methanesulfonyl ChlorideTEA, DCM235.25
Benzenesulfonyl ChlorideTEA, DCM297.32
4-Toluenesulfonyl ChlorideTEA, DCM311.35
Protocol 3: Parallel Reductive Amination

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent[10][11]. This avoids the over-alkylation problems often seen with direct alkylation using alkyl halides[12].

Rationale for Reagent Selection:

  • Solvent: Methanol (MeOH) or 1,2-dichloroethane (DCE) are effective solvents for both imine formation and reduction.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than sodium borohydride[10].

  • Additive: Acetic acid (AcOH) can be used to catalyze the initial formation of the iminium ion intermediate.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous MeOH.

    • Prepare a 0.2 M solution for each aldehyde/ketone building block in anhydrous MeOH.

    • Prepare a 1.0 M solution of TEA in anhydrous MeOH.

  • Reaction Assembly (per well):

    • To a reaction well, add the scaffold stock solution (100 µL, 0.02 mmol, 1.0 eq) and the aldehyde/ketone solution (100 µL, 0.02 mmol, 1.0 eq).

    • Add the TEA solution (20 µL, 0.02 mmol, 1.0 eq) to neutralize the HCl salt.

    • Add 2-3 µL of glacial acetic acid.

    • Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

    • Add solid sodium triacetoxyborohydride (~12 mg, 0.056 mmol, 2.8 eq) to each well.

    • Seal the plate and shake at room temperature for 12-24 hours.

  • Reaction Work-up & Analysis:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with DCM or ethyl acetate (2 x 500 µL).

    • Dry the combined organic layers and concentrate to dryness.

    • Reconstitute the residue for LC-MS analysis.

Building Block ExampleReagentsExpected Product MW ( g/mol )
FormaldehydeSTAB, TEA, MeOH171.18
BenzaldehydeSTAB, TEA, MeOH247.27
AcetoneSTAB, TEA, MeOH199.24

Library Purification and Analysis

For hit-finding and initial structure-activity relationship (SAR) studies, crude product analysis is often sufficient.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for library analysis. It provides rapid confirmation of the desired product's molecular weight and an estimation of its purity. A standard 5-10 minute gradient method is typically sufficient.

  • NMR (Nuclear Magnetic Resonance): For key compounds or representative examples from the library, ¹H NMR should be performed to confirm the structure.

For compounds that show promising activity, purification is necessary.

  • Mass-Directed Preparative HPLC: This is the most efficient method for purifying libraries. The system automatically collects fractions based on the mass of the target compound, allowing for high-throughput purification.

Conclusion

This compound is a highly effective and versatile scaffold for parallel synthesis. Its dual reactive handles—a primary amine and a methyl ester—provide straightforward entry points for creating large and diverse libraries of amides, sulfonamides, and secondary amines. The protocols outlined here offer robust and reproducible methods for researchers engaged in drug discovery and medicinal chemistry, enabling the rapid exploration of chemical space to identify novel bioactive molecules.

References

  • Benchchem Technical Support Center. Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Organic Chemistry Portal.
  • Handy, S. T., & Wilson, T. (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger . MDPI. [Link]

  • ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF . ResearchGate. [Link]

  • ResearchGate. Synthesis of Primary Sulfonamides | Download Table . ResearchGate. [Link]

  • Meanwell, N. A. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Journal of the American Chemical Society. [Link]

  • Meanwell, N. A. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . National Institutes of Health. [Link]

  • Lange, K., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols . -ORCA - Cardiff University. [Link]

  • Chemistry Steps. Reductive Amination . Chemistry Steps. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . PubMed Central. [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF . ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes . Der Pharma Chemica. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions . organic-chemistry.org. [Link]

  • Li, J., et al. (2024). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction . MDPI. [Link]

  • ResearchGate. Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate . ResearchGate. [Link]

  • Granados, M. L., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids . ResearchGate. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement . Organic Chemistry Portal. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives . Oriental Journal of Chemistry. [Link]

  • Al-Tel, T. H. (2014). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones . PubMed Central. [Link]

  • Organisation for Economic Co-operation and Development. (2014). Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition . National Institutes of Health. [Link]

  • Pezzullo, M., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural . Green Chemistry (RSC Publishing). [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives . ResearchGate. [Link]

Sources

Application Note: Comprehensive Structural Elucidation of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive analysis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, a key heterocyclic building block often derived from renewable resources.[1] We present field-proven protocols for structural verification and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). This note emphasizes the rationale behind methodological choices, from sample preparation to spectral interpretation, to ensure data integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a furan core, a primary amine, and a methyl ester. Its structure makes it a valuable intermediate in the synthesis of novel pharmaceuticals and materials.[2][3] Given its reactivity, unambiguous confirmation of its chemical structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular skeleton and proton/carbon environments, while Mass Spectrometry (MS) confirms the molecular weight and offers structural clues through fragmentation analysis. This guide integrates both techniques for a holistic analytical approach.

Chemical Structure:

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The protocols below are optimized for achieving high-resolution spectra for the title compound.

Causality of Solvent Selection

The subject compound is a hydrochloride salt, making it highly polar and often insoluble in standard non-polar NMR solvents like chloroform-d (CDCl₃). A polar, aprotic solvent is required. DMSO-d₆ is the solvent of choice for several reasons:

  • Excellent Solubilizing Power: It readily dissolves most organic salts.

  • Observation of Labile Protons: Unlike D₂O, where acidic protons (like those on a protonated amine, -NH₃⁺) rapidly exchange with deuterium and become invisible, DMSO-d₆ allows for their direct observation.[4]

  • Wide Chemical Shift Window: It has a minimal spectral footprint, reducing the chance of solvent peaks obscuring analyte signals.

Protocol 1: NMR Sample Preparation

Proper sample preparation is critical to avoid poor spectral quality, such as broad lines and artifacts.[5][6] Suspended particulate matter must be eliminated as it severely degrades magnetic field homogeneity.


start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Weigh 10-15 mg\nof Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolve in 0.6 mL\nDMSO-d6 in a Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="3. Vortex to Ensure\nComplete Dissolution", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="4. Filter Solution into\nNMR Tube via Pipette\nwith Glass Wool Plug", fillcolor="#F1F3F4", fontcolor="#202124"]; cap [label="5. Cap and Invert\nto Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> weigh [color="#5F6368"]; weigh -> dissolve [color="#5F6368"]; dissolve -> vortex [color="#5F6368"]; vortex -> filter [color="#5F6368"]; filter -> cap [color="#5F6368"]; cap -> analyze [color="#5F6368"]; }

Diagram 1. Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[7]

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Transfer the solution through this filter into a clean, dry 5 mm NMR tube.[8] This step is crucial to remove any microparticulates.

  • Finalization: Cap the NMR tube securely. Wipe the outside of the tube clean with a lint-free wipe and isopropanol before inserting it into the spectrometer.

¹H NMR Analysis: Acquisition and Interpretation

Acquisition Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Experiment: Standard 1D Proton (¹H)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Key Parameters: 16-32 scans, 1-2 second relaxation delay.

Expected Spectral Data & Interpretation: The protonated amine (-NH₃⁺) creates a deshielding effect on the adjacent methylene protons (H-6). The electron-withdrawing ester group and the furan ring's aromaticity dictate the positions of the other signals. The two furan protons (H-3, H-4) will appear as distinct doublets due to coupling with each other.[9][10]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-3 ~7.35Doublet (d)J3,4 = ~3.6 Hz1HOlefinic proton on furan ring, adjacent to ester.
H-4 ~6.70Doublet (d)J4,3 = ~3.6 Hz1HOlefinic proton on furan ring, adjacent to CH₂ group.
H-6 ~4.20Singlet (s) / Broad (br)-2HMethylene protons, deshielded by adjacent -NH₃⁺ group.
H-7 ~3.85Singlet (s)-3HMethyl ester protons, characteristic chemical shift.[11][12]
-NH₃⁺ ~8.50Broad Singlet (br s)-3HLabile protons on the ammonium group; shift is concentration-dependent.[13]

Table 1. Predicted ¹H NMR chemical shifts and multiplicities in DMSO-d₆.

¹³C NMR Analysis: Acquisition and Interpretation

Acquisition Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Experiment: Standard 1D Carbon (¹³C) with proton decoupling

  • Solvent: DMSO-d₆

  • Key Parameters: 256-1024 scans, 2-second relaxation delay.

Expected Spectral Data & Interpretation: The ¹³C spectrum provides a count of unique carbon environments. The furan ring carbons show characteristic shifts, with those bonded to oxygen (C-2, C-5) appearing further downfield.[14][15] The ester carbonyl carbon is the most deshielded signal.

Carbon LabelPredicted δ (ppm)Assignment Rationale
C-1 (C=O) ~158.5Ester carbonyl carbon, highly deshielded.
C-5 ~156.0Furan carbon attached to both oxygen and the CH₂NH₃⁺ group.
C-2 ~145.0Furan carbon attached to both oxygen and the ester group.
C-3 ~120.0Furan CH carbon adjacent to the ester.
C-4 ~113.0Furan CH carbon adjacent to the methylene group.
C-7 (-OCH₃) ~52.5Methyl ester carbon.[11]
C-6 (-CH₂-) ~35.0Methylene carbon, shielded relative to sp² carbons.

Table 2. Predicted ¹³C NMR chemical shifts in DMSO-d₆.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight and probe the compound's structure through controlled fragmentation. Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method that minimizes in-source fragmentation, making it perfect for analyzing thermally sensitive molecules.[16][17]

Protocol 2: LC-MS Sample and Method Setup

For robust analysis, coupling liquid chromatography with the mass spectrometer (LC-MS) is recommended to ensure the sample is pure before it enters the ion source. Given the compound's polar nature, a reversed-phase method with a volatile, MS-compatible mobile phase is suitable.[18][19]


prep [label="1. Prepare 10 µg/mL\nSolution in\n50:50 ACN:H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="2. Inject onto\nC18 Column", fillcolor="#F1F3F4", fontcolor="#202124"]; separate [label="3. Gradient Elution\n(H₂O/ACN + 0.1% FA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ionize [label="4. Ionize via ESI\n(Positive Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_ms1 [label="5. MS1 Scan\n(Full Scan Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; select [label="6. Isolate [M+H]⁺\nPrecursor Ion", fillcolor="#FBBC05", fontcolor="#202124"]; fragment [label="7. Fragment via CID\n(MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_ms2 [label="8. MS2 Scan\n(Product Ion Scan)", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> inject [color="#5F6368"]; inject -> separate [color="#5F6368"]; separate -> ionize [color="#5F6368"]; ionize -> analyze_ms1 [color="#5F6368"]; analyze_ms1 -> select [color="#5F6368"]; select -> fragment [color="#5F6368"]; fragment -> analyze_ms2 [color="#5F6368"]; }

Diagram 2. Integrated LC-MS/MS workflow for analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol. Dilute to a final concentration of ~10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS1 Scan Range: m/z 50-500.

    • MS2 Fragmentation: Collision-Induced Dissociation (CID) on the isolated precursor ion.

MS Data Interpretation: Molecular Ion and Fragmentation

In the ESI source, the hydrochloride salt dissociates, and the free amine is protonated. The expected primary ion in the full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺.

Molecular Formula (Free Base): C₇H₉NO₃ Exact Mass: 155.0582 g/mol Expected [M+H]⁺: m/z 156.0655

Tandem MS (MS/MS) Fragmentation Analysis: By isolating the [M+H]⁺ ion (m/z 156.1) and subjecting it to CID, we can observe characteristic fragment ions that confirm the molecule's connectivity. The primary fragmentation pathways involve the loss of small, stable neutral molecules from the labile ester and aminomethyl groups.


parent [label="[M+H]⁺\nm/z 156.1", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

frag1 [label="m/z 139.1\n(-NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; frag2 [label="m/z 124.1\n(-CH₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; frag3 [label="m/z 98.1\n(-COOCH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; frag4 [label="m/z 96.0\n(From m/z 124.1, -CO)", fillcolor="#F1F3F4", fontcolor="#202124"];

parent -> frag1 [label="-17.0 Da", fontsize=10, color="#EA4335", fontcolor="#EA4335"]; parent -> frag2 [label="-32.0 Da", fontsize=10, color="#4285F4", fontcolor="#4285F4"]; parent -> frag3 [label="-58.0 Da", fontsize=10, color="#34A853", fontcolor="#34A853"]; frag2 -> frag4 [label="-28.0 Da", fontsize=10, color="#FBBC05", fontcolor="#FBBC05"]; }

Diagram 3. Predicted ESI+ fragmentation pathways for [M+H]⁺.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossRationale
156.1139.1NH₃ (17.0 Da)Loss of ammonia from the protonated aminomethyl group.
156.1124.1CH₃OH (32.0 Da)Loss of methanol from the methyl ester, a common fragmentation for esters.
156.198.1•COOCH₃ (59.0 Da)Radical loss of the methoxycarbonyl group.
124.196.0CO (28.0 Da)Subsequent loss of carbon monoxide from the furan ring, a characteristic fragmentation of furanoids.[20][21]

Table 3. Predicted major fragment ions in ESI+ MS/MS analysis.

Conclusion

The orthogonal application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR in DMSO-d₆ confirms the molecular structure and proton/carbon framework, including the presence of the ammonium salt. High-resolution LC-MS verifies the elemental composition via the accurate mass of the [M+H]⁺ ion, while MS/MS fragmentation patterns corroborate the connectivity of the functional groups. Following these detailed protocols will enable researchers to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.

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  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(aminomethyl)furan-2-carboxylic acid. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furan Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, particularly for challenging biological targets previously deemed "undruggable".[1][2][3] This approach hinges on identifying low molecular weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to a protein target.[4][5] These initial hits then serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.[1][6]

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a bifunctional fragment that embodies key principles of modern FBDD library design. The furan ring, a five-membered aromatic heterocycle, is a prevalent motif in medicinal chemistry, valued for its stability, synthetic tractability, and ability to engage in a range of intermolecular interactions.[7] This fragment, with its defined vectors for chemical elaboration—the primary amine and the methyl ester—offers medicinal chemists clear, synthetically accessible pathways for rapid hit-to-lead progression.[6] The hydrochloride salt form ensures aqueous solubility, a critical prerequisite for most biophysical screening techniques.

This guide provides a detailed framework for incorporating this compound into an FBDD campaign, covering primary screening, hit validation, and structural characterization. The protocols are designed to be self-validating, emphasizing the "why" behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's properties is essential for designing robust screening assays and interpreting results.

PropertyValueSource
IUPAC Name methyl 5-(aminomethyl)-2-furoate hydrochloride[8]
CAS Number 160938-84-1
Molecular Formula C₇H₁₀ClNO₃[8]
Molecular Weight 191.61 g/mol
Purity ≥97%[8]
Appearance Solid
Storage Store at room temperature, keep dry and cool.[8]
Key Structural Features Furan core, primary amine (protonated), methyl ester

The FBDD Workflow: From Hit Identification to Structural Insight

The successful application of any fragment relies on a multi-step, integrated workflow that combines sensitive biophysical techniques with high-resolution structural biology.[9][10] This cascade approach is designed to identify true binders, eliminate false positives, and provide the structural blueprint for optimization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Elaboration A Fragment Library (including Methyl 5-(aminomethyl)furan-2-carboxylate) B Primary Biophysical Screen (e.g., Surface Plasmon Resonance - SPR) A->B High-throughput interaction analysis C Orthogonal Biophysical Screen (e.g., Ligand-Observed NMR) B->C Validate primary hits Eliminate artifacts D Affinity Determination (e.g., ITC or SPR Titration) C->D Quantitative binding analysis E Structure Determination (X-ray Crystallography) D->E Confirm direct binding & provide structural context F Structure-Guided Fragment Growth/Linking E->F Rational design of more potent compounds F->A Iterative Optimization Cycles Binding_Hypothesis cluster_0 Hypothetical Protein Active Site cluster_1 Fragment: Methyl 5-(aminomethyl)furan-2-carboxylate P1 H-Bond Acceptor (e.g., Asp, Glu) P2 H-Bond Donor (e.g., Asn, Gln) F_Furan_O Furan Oxygen (H-Bond Acceptor) P2->F_Furan_O H-Bond F_Ester_CO Ester Carbonyl (H-Bond Acceptor) P2->F_Ester_CO H-Bond P3 Hydrophobic Pocket P4 Solvent Exposed Region F_NH3 Ammonium (-NH3+) (H-Bond Donor) F_NH3->P1 Ionic/H-Bond F_Ester_Me Methyl Group (Growth Vector) F_Ester_Me->P4 Vector for 'Fragment Growing' F_Furan_Ring Furan Ring (Aromatic Core) F_Furan_Ring->P3 π-stacking/ hydrophobic

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My yield of the intermediate, Methyl 5-(chloromethyl)furan-2-carboxylate, is low, and I'm observing significant tar or polymer formation. What is the cause and how can I prevent it?

Answer: This is a classic and frequently encountered problem stemming from the inherent acid sensitivity of the furan ring.[1][2] The combination of a chlorinating agent (like thionyl chloride or HCl) and heat can initiate protonation of the furan ring, making it highly susceptible to polymerization or ring-opening side reactions.[3][4][5]

Causality and Mechanism: The furan oxygen can be protonated under strong acidic conditions, creating a highly reactive electrophile. This intermediate can be attacked by another neutral furan molecule in a Friedel-Crafts-type reaction, leading to oligomers and dark-colored tars. The electron-withdrawing ester group offers some stability, but not enough to prevent degradation under harsh conditions.[1]

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Conduct the chlorination at 0°C or even lower (-10°C) to minimize the rate of polymerization side reactions. Only warm the reaction gently if absolutely necessary to drive it to completion.

  • Use Milder Reagents: Instead of strong acid catalysts, consider alternative chlorination methods. A common preparation involves the Blanc-type chloromethylation of methyl furan-2-carboxylate using paraformaldehyde and anhydrous hydrogen chloride with zinc chloride, which can sometimes offer better control.[6]

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the chlorinating agent and form strong acids (e.g., HCl from SOCl₂), exacerbating furan degradation. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Control Reagent Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.1-1.2 equivalents). A large excess increases the likelihood of side reactions.

  • Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material (Methyl 5-(hydroxymethyl)furan-2-carboxylate) is consumed, proceed with the workup immediately to avoid prolonged exposure to acidic conditions.

ParameterStandard ConditionRecommended ModificationRationale
Temperature Room Temp to 50°C-10°C to 0°CReduces rate of acid-catalyzed polymerization.
Reagent Thionyl ChlorideThionyl Chloride (controlled addition)Precise control minimizes excess acid.
Solvent DichloromethaneAnhydrous DichloromethanePrevents formation of HCl from H₂O.
Workup DelayedImmediate upon completionMinimizes product exposure to harsh conditions.
Question 2: I am using the Gabriel synthesis to introduce the amine group, but the final hydrazinolysis step to cleave the phthalimide is either incomplete or seems to degrade my product. What are the best conditions?

Answer: Cleaving the N-alkylphthalimide intermediate is a delicate balance. Traditional acidic hydrolysis is too harsh for the acid-sensitive furan core and will lead to significant decomposition.[7] The standard Ing-Manske procedure, using hydrazine, is the preferred method, but it requires optimization.[7][8]

Causality and Mechanism: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to a ring-opening and subsequent intramolecular cyclization to form the very stable phthalhydrazide byproduct, liberating the desired primary amine.[8][9] Incomplete reactions are often due to insufficient hydrazine or reaction time, while degradation can occur if the reaction is heated too aggressively or for too long, especially in the presence of impurities.

Troubleshooting Steps & Solutions:

  • Solvent Choice: Use an alcohol solvent like ethanol or methanol for the hydrazinolysis. This helps to solubilize both the phthalimide intermediate and the hydrazine.

  • Hydrazine Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents) to ensure the reaction goes to completion. The reaction is often pseudo-first order with respect to the phthalimide, and a high concentration of hydrazine drives the equilibrium forward.

  • Temperature and Duration: Gentle reflux (around 60-80°C) is usually sufficient. Monitor the reaction by TLC until the starting phthalimide spot disappears. This can take anywhere from 2 to 16 hours.[8] Avoid excessively high temperatures.

  • Workup Procedure: The phthalhydrazide byproduct is often insoluble in the reaction mixture and can be removed by filtration.[7][8] However, it can sometimes be challenging to separate.[7]

    • Step 1: After the reaction, cool the mixture and filter off the precipitated phthalhydrazide.

    • Step 2: Acidify the filtrate with HCl (e.g., 2M HCl in ether) to precipitate your product as the hydrochloride salt and to protonate any remaining hydrazine.

    • Step 3: The product salt can then be isolated by filtration or by removing the solvent under reduced pressure and purifying via recrystallization.

Question 3: My final product, this compound, is off-white or brown and appears impure even after initial isolation. How can I effectively purify it?

Answer: The discoloration is likely due to small amounts of polymeric impurities formed at various stages of the synthesis. Because the final product is a salt, standard silica gel chromatography can be difficult.

Troubleshooting Steps & Solutions:

  • Charcoal Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored, high-molecular-weight impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Recrystallization Solvent System: An ethanol/ether or methanol/ether solvent system is often effective. Dissolve the crude salt in a minimal amount of hot methanol or ethanol, and then slowly add ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • Ion-Exchange Chromatography: For very stubborn impurities, ion-exchange chromatography is a powerful technique for purifying amino acid salts.[10]

    • Use a strong cation exchange resin (e.g., Dowex 50WX8).

    • Load your crude product onto the column in a low ionic strength solution (e.g., water).

    • Wash the column with water to remove neutral impurities.

    • Elute your product using an ammonia solution (e.g., 0.5-2M NH₄OH).

    • Collect the fractions containing your amine, evaporate the ammonia, and then re-form the hydrochloride salt with stoichiometric HCl.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the Gabriel synthesis over direct amination with ammonia for this molecule?

The primary advantage of the Gabriel synthesis is that it exclusively produces primary amines .[11] Direct amination of the chloromethyl intermediate with ammonia is prone to over-alkylation, where the product primary amine, being more nucleophilic than ammonia, reacts with remaining starting material to form secondary and tertiary amines. This leads to a mixture of products that is difficult to separate. The Gabriel synthesis uses a protected form of ammonia (phthalimide) that can only be alkylated once, thus preventing this side reaction completely.[11]

Q2: Are there any modern or alternative synthetic routes I should consider?

Yes, enzymatic and catalytic methods are gaining traction for their high selectivity and milder reaction conditions.

  • Enzymatic Synthesis: A multi-enzyme cascade can convert 5-(hydroxymethyl)furfural (HMF) directly to the corresponding amino acid, 5-(aminomethyl)-2-furancarboxylic acid, in a one-pot, one-step process.[12][13][14] This avoids harsh reagents and intermediates. The methyl ester can then be formed in a subsequent step.

  • Reductive Amination: While not directly applicable to the pre-formed ester, reductive amination of 5-formylfuran-2-carboxylate using a nitrogen source and a reducing agent over a heterogeneous catalyst is another route. This method can be very efficient but requires careful selection of the catalyst to avoid reduction of the furan ring or ester group.[15][16]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate
  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification. The product is a solid with a low melting point or a clear oil.[6]

Protocol 2: Gabriel Synthesis and Hydrochloride Salt Formation
  • In a round-bottom flask, combine the crude Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of chloride).

  • Heat the mixture to 80-90°C and stir for 3-4 hours. Monitor the reaction by TLC until the starting chloride is consumed.

  • Cool the reaction to room temperature and pour it into a beaker of cold water. The N-alkylphthalimide intermediate will precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Transfer the dried intermediate to a new flask. Add ethanol (15 mL per gram) and hydrazine hydrate (5.0 eq).

  • Reflux the mixture gently (approx. 80°C) for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter off the phthalhydrazide solid, washing the solid with a small amount of cold ethanol.

  • Combine the filtrate and washes. Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether until no further precipitation of the white hydrochloride salt is observed.

  • Filter the this compound salt, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize from a methanol/ether system if necessary for higher purity.

Visual Guides

SynthesisWorkflow A Methyl 5-(hydroxymethyl) furan-2-carboxylate B Methyl 5-(chloromethyl) furan-2-carboxylate A->B  SOCl₂, DCM, 0°C C N-Alkylphthalimide Intermediate B->C  Potassium Phthalimide,  DMF, 80°C D Methyl 5-(aminomethyl)furan- 2-carboxylate HCl C->D  1. Hydrazine Hydrate, EtOH  2. HCl / Ether DegradationMechanism cluster_0 Acid-Catalyzed Degradation furan Furan Ring (in substrate) protonated_furan Protonated Furan (Reactive Electrophile) furan->protonated_furan Protonation H_plus H⁺ H_plus->furan polymer Polymer / Tar protonated_furan->polymer Nucleophilic Attack nucleophile Another Furan Molecule (Nucleophile) nucleophile->polymer

Caption: Simplified mechanism of acid-catalyzed furan degradation.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley-VCH GmbH. Available from: [Link]

  • MDPI. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available from: [Link]

  • ACS Publications. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available from: [Link]

  • ResearchGate. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. Available from: [Link]

  • mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Available from: [Link]

  • PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Available from: [Link]

  • Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available from: [Link]

  • MDPI. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available from: [Link]

  • L.S.College, Muzaffarpur. (2020). Gabriel synthesis. Available from: [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

  • OUCI. (n.d.). One-step reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over a core–shell structured catalyst. Available from: [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl–5-(Hydroxymethyl)–2–Furan Carboxylate and Derivatives. Available from: [Link]

  • ResearchGate. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Available from: [Link]

  • ResearchGate. (2017). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF. Available from: [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. Available from: [Link]

  • Semantic Scholar. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Available from: [Link]

  • PubChem. (n.d.). Methyl 5-(chloromethyl)-2-furoate. Available from: [Link]

  • MDPI. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available from: [Link]

  • PubChemLite. (n.d.). Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (C7H9NO3). Available from: [Link]

Sources

strategies to improve the yield and purity of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions for optimizing the yield and purity of this valuable furan-based building block. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for successful synthesis and handling.

Q1: What is a common synthetic pathway for this compound?

A common and efficient route starts from the bio-derived platform chemical 5-(hydroxymethyl)furfural (HMF). The synthesis can be envisioned as a multi-step process:

  • Selective Oxidation: The aldehyde group of HMF is selectively oxidized to a carboxylic acid, yielding 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA).

  • Esterification: The carboxylic acid is then esterified, typically using methanol under acidic catalysis, to produce Methyl 5-(hydroxymethyl)furan-2-carboxylate.[1]

  • Halogenation: The hydroxymethyl group is converted to a more reactive chloromethyl or bromomethyl group.

  • Amination: The halide is displaced with an amine source. This can be achieved through various methods, such as reaction with sodium azide followed by reduction, or via a Gabriel synthesis.

  • Salt Formation: The resulting free amine (an oil or low-melting solid) is dissolved in a suitable solvent and treated with hydrochloric acid (often as a solution in an anhydrous solvent like ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt.

Q2: Why is this compound typically isolated and stored as a hydrochloride salt?

There are several critical advantages to isolating and handling this compound as a hydrochloride salt:

  • Enhanced Stability: Primary amines, especially those adjacent to an aromatic ring, can be susceptible to aerial oxidation and decomposition. Converting the amine to a non-nucleophilic ammonium salt significantly reduces its reactivity and enhances shelf-life.[2]

  • Improved Handling Properties: The free amine is often a viscous oil or a low-melting, hygroscopic solid, making it difficult to handle, weigh accurately, and purify. The hydrochloride salt is typically a stable, free-flowing crystalline solid.[3]

  • Simplified Purification: The process of salt formation itself is a powerful purification step. As the ionic salt crystallizes from a less polar organic solvent, many non-basic, organic impurities are left behind in the mother liquor. Further purification can then be achieved by recrystallization.

Q3: What are the primary stability challenges with the furan core of this molecule?

The furan ring is an electron-rich heterocycle that is notoriously sensitive to strong acids.[4] Under acidic conditions, especially in the presence of water and heat, the ring can undergo protonation leading to hydration and subsequent ring-opening to form 1,4-dicarbonyl compounds.[5] This is a critical consideration during esterification, deprotection steps, and the final HCl salt formation. Care must be taken to use controlled, preferably anhydrous, acidic conditions and to avoid excessive heating.

Q4: How can I confirm the purity and identity of my final product?

A multi-pronged analytical approach is essential for validation:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. Key ¹H NMR signals to look for include the methyl ester singlet (~3.9 ppm), the two furan protons (doublets, ~6.5-7.3 ppm), and the aminomethyl singlet (~4.5 ppm), which will be broadened and shifted downfield in the HCl salt form.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing purity. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer like TFA or formic acid) can quantify the main peak and detect minor impurities.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the parent ion (the free amine).[6][7]

  • Melting Point: A sharp melting point range for the crystalline salt is a good indicator of high purity.

Experimental Workflows & Diagrams

Visualizing the process is key to understanding control points.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Starting Material (e.g., Methyl 5-(chloromethyl)furan-2-carboxylate) reaction Amination Reaction (e.g., Azide displacement & Reduction) start->reaction extraction Aqueous Workup (Phase Separation) reaction->extraction drying Dry Organic Phase (e.g., Na2SO4, MgSO4) extraction->drying concentrate Solvent Removal (Rotary Evaporation) drying->concentrate salt HCl Salt Formation (Anhydrous Solvent) concentrate->salt filtration Isolate Crude Salt (Vacuum Filtration) salt->filtration recrystal Recrystallization filtration->recrystal final_product Pure Crystalline Product recrystal->final_product qc QC Analysis (NMR, HPLC, MS) final_product->qc G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_isolation Isolation Stage start Analysis Shows Low Yield or Purity check_tlc Check TLC/HPLC of Crude Reaction Mixture start->check_tlc check_layers Analyze Aqueous & Organic Layers start->check_layers check_mother_liquor Analyze Mother Liquor After Filtration start->check_mother_liquor incomplete Incomplete Reaction? check_tlc->incomplete degradation Degradation Products? incomplete->degradation sol1 Solution: - Increase reaction time/temp - Check reagent quality incomplete->sol1 Yes sol2 Solution: - Use inert atmosphere - Lower temperature degradation->sol2 Yes emulsion Emulsion Formed? check_layers->emulsion sol3 Solution: - Adjust pH of aqueous layer - Back-extract aqueous layer emulsion->sol3 Yes product_soluble Product Soluble? check_mother_liquor->product_soluble sol4 Solution: - Use anhydrous solvents - Add anti-solvent - Cool to 0-4°C product_soluble->sol4 Yes

Caption: Troubleshooting decision tree for yield and purity issues.

Key Experimental Protocols

Protocol 1: Formation and Isolation of the Hydrochloride Salt

This protocol assumes you have the crude free amine dissolved in a suitable organic solvent after workup.

  • Preparation: Ensure the crude amine solution (e.g., in ethyl acetate or CH₂Cl₂) is dry by passing it through a plug of anhydrous sodium sulfate. Concentrate the solution in vacuo to a reasonable volume. Causality: Water will prevent efficient salt precipitation and can lead to an oily product.

  • Dissolution: Dissolve the crude amine in a minimal amount of an anhydrous solvent in which the salt has poor solubility. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or a mixture thereof.

  • Precipitation: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.

  • Monitoring: Monitor the precipitation. The hydrochloride salt should begin to crash out as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed or the solution is acidic (test with pH paper).

  • Digestion: Allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period allows for complete crystallization and can improve particle size.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether or hexanes to remove residual soluble impurities. Causality: Using a non-polar wash solvent removes organic residue without dissolving the ionic salt product.

  • Drying: Dry the solid product under high vacuum to remove all residual solvents.

Protocol 2: Recrystallization for Final Purification

  • Solvent Selection: The key is to find a solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures. Common systems include Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Isopropanol/Hexane.

    • Screening: Test solubility in small vials. Dissolve a few milligrams of crude salt in a minimum of the hot primary solvent (e.g., methanol). Then, add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

  • Procedure: a. Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. b. Add the primary solvent (e.g., Methanol) portion-wise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent. c. Remove from heat. If the solution is colored, you may add a small amount of activated carbon and hot-filter through a pad of celite. d. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum. g. Self-Validation: Analyze the purified product and the mother liquor by TLC or HPLC to confirm the successful removal of impurities.

References

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. Available at: [Link]

  • user11123. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. Available at: [Link]

  • Serrano, A., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Furan Hydrolysis. (n.d.). ChemTube3D. Available at: [Link]

  • Saggioro, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Saggioro, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available at: [Link]

  • Saggioro, S., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability and Analysis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

This compound is a substituted furan derivative of significant interest in medicinal chemistry and materials science. As with many furan-containing molecules, its stability, particularly in acidic environments, is a critical parameter that can influence experimental outcomes, shelf-life, and the impurity profile of synthesized materials. This document provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies for common experimental issues, and validated analytical methods for monitoring the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of this compound is turning yellow/brown in an acidic buffer. What is happening?

This discoloration is a common indicator of furan ring degradation. The furan moiety is susceptible to acid-catalyzed reactions, which can lead to the formation of colored byproducts.

Causality: The degradation is typically initiated by the protonation of the furan ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This can lead to ring-opening and subsequent polymerization or rearrangement reactions, forming conjugated systems that absorb visible light, resulting in a colored solution. The presence of substituents on the furan ring significantly influences its stability. While the methyl carboxylate group is an electron-withdrawing group that can offer some stability to the furan ring, the overall reactivity is complex.[1]

Troubleshooting Steps:

  • pH Monitoring: Immediately measure the pH of your solution. A lower pH will accelerate the degradation.

  • Temperature Control: Ensure your experiment is being conducted at the lowest practical temperature, as elevated temperatures will increase the rate of degradation.

  • Inert Atmosphere: While the primary degradation pathway in acid is hydrolysis and ring-opening, oxidative processes can also contribute to discoloration. Purging your solution with an inert gas like nitrogen or argon can help mitigate this.

  • Buffer Selection: Certain buffer components can participate in the degradation process. If possible, screen different buffer systems to identify one that minimizes degradation.

Preventative Measures:

  • pH Control: Maintain the pH of the solution as close to neutral as possible, if your experimental conditions allow. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.

  • Stock Solution Preparation: Prepare acidic solutions of this compound fresh and use them immediately. Avoid long-term storage of the compound in acidic media.

  • Light Protection: Protect the solution from light, as photolytic degradation can also occur, sometimes in conjunction with acid-catalyzed degradation.

FAQ 2: I am observing a loss of my parent compound peak and the appearance of multiple new peaks in my HPLC analysis after incubation in acidic conditions. What are these new peaks?

The appearance of new peaks in your chromatogram is indicative of the formation of degradation products. Under acidic conditions, this compound can undergo several reactions.

Plausible Degradation Pathways:

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)furan-2-carboxylic acid. This is a common reaction for esters in acidic aqueous solutions.

  • Furan Ring Opening: As mentioned previously, the furan ring can undergo acid-catalyzed ring-opening. This is a complex process that can lead to a variety of linear, unsaturated dicarbonyl compounds.[2][3]

  • Polymerization/Condensation: The reactive intermediates formed from ring-opening can polymerize or condense, leading to a complex mixture of higher molecular weight species, which may account for some of the new peaks or a rising baseline in your chromatogram.

Visualizing the Potential Degradation Pathway:

G cluster_main Degradation of this compound cluster_products Potential Degradation Products Parent Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride Ester_Hydrolysis 5-(aminomethyl)furan-2-carboxylic acid Parent->Ester_Hydrolysis Acidic Hydrolysis (Ester) Ring_Opening Ring-Opened Products (e.g., unsaturated dicarbonyls) Parent->Ring_Opening Acid-Catalyzed Ring Opening Polymerization Polymers/Condensation Products Ring_Opening->Polymerization Condensation

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting and Identification:

  • LC-MS Analysis: The most effective way to identify the unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio of the new peaks will provide crucial information about their molecular weights, helping to elucidate their structures.

  • Forced Degradation Study: To confirm the origin of the degradation peaks, perform a controlled forced degradation study. Expose a sample of the compound to defined acidic conditions (e.g., 0.1 M HCl at a specific temperature) and monitor the chromatogram over time. This will help to correlate the appearance of the new peaks with the degradation of the parent compound.

  • NMR Spectroscopy: If a significant degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation.

FAQ 3: How can I set up a stability-indicating HPLC method to monitor the degradation of this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Key Principles of a Stability-Indicating Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products.

  • Accuracy: The method should provide a true measure of the concentration of the parent compound.

  • Precision: The method should produce consistent results upon repeated analysis.

  • Linearity: The response of the detector should be directly proportional to the concentration of the compound over a defined range.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Recommended Starting Conditions for HPLC Method Development:

ParameterRecommended Starting ConditionNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a good starting point for many small molecules.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acidic modifier helps to ensure good peak shape for the amine.
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)An initial gradient run will help to determine the approximate elution conditions.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis Detector (e.g., 254 nm or a wavelength of maximum absorbance)A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µL

Experimental Workflow for Method Validation:

G Start Develop Initial HPLC Method Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC-PDA Forced_Degradation->Analyze_Samples Check_Resolution Check for Peak Purity and Resolution of Parent Peak from Degradants Analyze_Samples->Check_Resolution Optimize Optimize Method (Gradient, Mobile Phase, etc.) Check_Resolution->Optimize Resolution < 1.5 Validate Validate Method (Linearity, Accuracy, Precision, etc.) Check_Resolution->Validate Resolution ≥ 1.5 Optimize->Start Re-evaluate Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Transfer a known volume of the stock solution to a volumetric flask.

    • Add an equal volume of 0.1 M HCl.

    • Dilute to the final volume with the solvent to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

  • Incubation:

    • Incubate the stressed and control samples at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation.

    • Analyze the neutralized samples and the control samples by the developed HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Examine the chromatograms for the formation of degradation products and assess their peak purity using the PDA detector.

Expected Outcome: This study should induce sufficient degradation (typically 5-20%) to allow for the identification of major degradation products and to validate the stability-indicating nature of the analytical method.[4][5]

References

  • Iovel, I. G., Gol'dberg, Yu. Sh., & Shymanska, M. V. (1989). Hydroxymethylation of furan and its derivatives in the presence of cation-exchange resins. Journal of Molecular Catalysis, 57(1), 91-103. [Link]

  • Waidmann, C. R., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 3(1), 106-115. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
  • Ghanem, A. A., et al. (2017). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 40(14), 2906-2913. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38440. [Link]

  • Dabrowski, M., et al. (2011). Furan ring opening in 2-R-amino-3 fufurylthiophenes under the action of acids. Chemistry of Heterocyclic Compounds, 47(8), 947-955. [Link]

  • Iovel, I., et al. (1989). Opening of the furan ring in 2-R-amino-3-furfurylthiophenes by the action of acids. Chemistry of Heterocyclic Compounds, 25(8), 859-864. [Link]

  • Spanjer, M. C., et al. (2017). Analysis of furan and its derivatives in food matrices using solid phase extraction coupled with gas chromatography-tandem mass spectrometry. Foods, 6(10), 87. [Link]

  • Weng, Y., et al. (2019). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports, 9(1), 1-10. [Link]

  • Leitner, A., et al. (2001). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 42(10), 1764-1770. [Link]

  • Conneely, A., et al. (2002). Detecting nitrofuran metabolites in animal products using LC/MS/MS. LCGC Europe, 15(7), 382-388.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • SIELC Technologies. (2021). HPLC Method for 5-Hydroxymethyl-2-furaldehyde (5-HMF), Furfuryl alcohol, Furfural, 2-Furancarboxylic acid, 3,4-Bis(hydroxymethyl)furan, 5-Hydroxymethyl-2-furancarboxylic acid on Newcrom R1. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

Sources

Technical Support Center: Scaling Up Furan Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of furan compounds. This resource is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) for professionals scaling up furan synthesis from the lab to pilot plant and beyond. The inherent reactivity of the furan ring, while valuable, presents unique challenges that can be exacerbated at a larger scale. This guide offers insights into overcoming these common hurdles.

Section 1: Reaction Yield and Selectivity Issues

Low yields and the formation of unwanted byproducts are among the most common challenges when scaling up furan synthesis. These issues often stem from the acid sensitivity of the furan ring and difficulties in maintaining optimal reaction conditions in larger vessels.

Q1: My reaction yield has significantly dropped after moving from a bench-scale to a pilot-scale reactor. What are the likely causes?

A decrease in yield upon scale-up is a frequent problem and can often be attributed to several factors that are less pronounced at the laboratory scale.[1]

Troubleshooting Steps:

  • Heat Transfer Inefficiencies: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heat transfer more challenging. This can lead to localized "hot spots" where the temperature is significantly higher than the set point, promoting the degradation of starting materials and products.[1] Ensure your reactor's heating and cooling system is capable of maintaining a consistent temperature throughout the reaction mixture.

  • Inadequate Mixing: Poor agitation in a large reactor can result in localized concentration gradients, hindering reaction kinetics.[1] Verify that the stirrer design and speed are appropriate for the vessel's size to ensure a homogeneous mixture.

  • Extended Reaction Times: What works on a small scale may not be directly transferable. Prolonged heating during a scaled-up reaction can lead to the decomposition of the furan product.[2] It's crucial to monitor the reaction's progress using techniques like TLC or GC-MS to define the optimal reaction time for the larger scale.

Q2: I'm observing a significant amount of dark, polymeric byproduct (humins) in my reaction mixture. How can I minimize this?

Humin formation is a major obstacle in the synthesis of furan compounds, particularly when using carbohydrate feedstocks.[3] These dark polymers are formed through complex condensation and polymerization reactions of furans and their intermediates.[3]

Troubleshooting Steps:

  • Control Acidity: The furan ring is highly susceptible to acid-catalyzed polymerization.[4] If your synthesis involves acidic conditions, consider using milder acids or solid acid catalysts, which can reduce degradation.[2][4] During workup, maintain the pH above 4 to prevent decomposition.[4]

  • Temperature Management: High reaction temperatures can accelerate the polymerization and condensation reactions that lead to humin formation.[5] Operate at the lowest effective temperature to favor the desired reaction pathway.

  • Solvent Choice: The use of biphasic solvent systems can be effective. The desired furan product can be continuously extracted into an organic phase, removing it from the acidic aqueous phase where humin formation is more prevalent.

Q3: My Paal-Knorr furan synthesis is giving a low yield. What are the key parameters to investigate?

The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, can be prone to low yields due to incomplete reactions or side product formation.[2]

Troubleshooting Steps:

  • Catalyst Selection: While strong protic acids are traditionally used, they can degrade sensitive substrates.[2] Exploring milder Lewis acids or solid acid catalysts can improve yields and simplify purification.[2]

  • Water Removal: The cyclization step of the Paal-Knorr synthesis is often reversible.[4] Efficiently removing water as it forms, for example, by using a Dean-Stark apparatus, will drive the equilibrium towards the furan product.[4]

  • Precursor Accessibility: Ensure the 1,4-dicarbonyl precursor is stable and readily available. If not, consider alternative synthetic routes to this intermediate or a different furan synthesis methodology.[4]

Section 2: Catalyst Deactivation and Stability

Catalyst performance is critical for the economic viability of large-scale furan synthesis. Deactivation of the catalyst can lead to decreased reaction rates, lower yields, and process downtime.

Q1: My heterogeneous catalyst is losing activity much faster than expected. What are the primary causes?

Rapid catalyst deactivation is a common issue in catalytic furan conversions and can generally be categorized into poisoning, fouling (coking), and thermal degradation.[5]

Troubleshooting Steps:

  • Feedstock Analysis: Impurities in the furan feedstock, such as sulfur and nitrogen compounds, can act as poisons by strongly adsorbing to the active sites of metal catalysts.[5] Alkali and alkaline earth metals can neutralize the acid sites on catalysts like zeolites.[5] A thorough analysis of your starting materials is essential.

  • Investigate Coking: Carbonaceous deposits, or "coke," can block active sites and pores.[5] This is particularly common at high reaction temperatures which promote polymerization of furanic compounds.[5] Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.[5]

  • Assess Thermal Degradation (Sintering): High operating temperatures can cause the small, active metal particles on a catalyst support to agglomerate into larger particles, reducing the active surface area.[5]

Q2: Even after regeneration, my catalyst's performance is gradually declining over several cycles. What could be the cause?

An irreversible decline in performance often points to structural changes within the catalyst.[5]

Troubleshooting Steps:

  • Check for Metal Leaching: Active metals can leach from the support into the reaction mixture, leading to a permanent loss of activity. Analysis of the product stream using Inductively Coupled Plasma (ICP) can confirm this.[5]

  • Analyze Structural Integrity: Techniques like Nitrogen Physisorption (BET analysis) can reveal a significant loss of surface area and pore volume, indicating a collapse of the catalyst's structure.[5]

  • Optimize Regeneration: The regeneration process itself might be incomplete or too harsh, causing damage to the catalyst.[5]

Section 3: Purification and Product Stability

The purification of furan compounds at scale can be challenging due to their reactivity and the potential for co-eluting impurities.

Q1: My furan product is decomposing during acidic workup or purification. How can I prevent this?

The acid sensitivity of the furan ring is a well-documented issue that can lead to polymerization or ring-opening reactions.[4] This is particularly true for furans with electron-releasing substituents.[4]

Troubleshooting Steps:

  • Strict pH Control: During aqueous workups, carefully maintain the pH at a level of 4 or higher.[4] The use of milder acids like acetic acid or buffered solutions is preferable to strong mineral acids.[4]

  • Low-Temperature Operations: Perform any acidic steps at low temperatures (e.g., 0 °C) to minimize the rate of decomposition reactions.[4]

  • Alternative Purification Methods: For particularly sensitive compounds, consider non-acidic purification techniques such as crystallization, precipitation, or chromatography with a neutral stationary phase.[6]

Q2: I'm struggling to remove colored byproducts from my final product. What are my options?

Colored impurities often arise from the formation of humins or other polymeric materials.

Troubleshooting Steps:

  • Crystallization and Precipitation: These are robust and scalable methods for purifying many furan derivatives, such as 2,5-Furandicarboxylic acid (FDCA).[6] These techniques rely on the differential solubility of the desired product and its impurities in a given solvent system.

  • Adsorbent Treatment: Passing a solution of the crude product through a bed of activated carbon can be effective in removing colored impurities.

Section 4: Safety Considerations

Scaling up any chemical process requires a thorough evaluation of potential safety hazards. The synthesis of furan compounds is no exception.

Q1: What are the primary safety concerns when scaling up furan synthesis?

Beyond the general hazards of working with flammable solvents and corrosive acids, there are specific risks associated with furan chemistry.

  • Exothermic Reactions: Polymerization reactions, in particular, can be highly exothermic.[7] A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant risk. Ensure the reactor has adequate cooling capacity and pressure relief systems.

  • Toxicity: Furan and some of its derivatives are toxic.[8] Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and closed-system transfers, are essential to minimize exposure.

  • Formation of Unstable Intermediates: Some reaction pathways may involve the formation of unstable or energetic intermediates. A thorough understanding of the reaction mechanism is crucial for safe operation.

Data and Protocols

Table 1: Troubleshooting Guide for Low Yields in Scaled-Up Furan Synthesis
Symptom Potential Cause Recommended Action
Yield drops significantly from lab to pilot scaleInefficient heat transfer leading to hot spots and degradation.[1]Ensure the reactor's heating/cooling system can maintain a uniform temperature.
Inadequate mixing causing localized concentration gradients.[1]Verify the stirrer design and speed are appropriate for the reactor volume.
Formation of dark, polymeric byproducts (humins)Excessive acidity promoting polymerization.[3][4]Use milder acids or solid acid catalysts; maintain pH > 4 during workup.[2][4]
High reaction temperatures.[5]Operate at the lowest effective temperature.
Low yield in Paal-Knorr synthesisReversible cyclization.[4]Use a Dean-Stark apparatus or other methods to remove water as it forms.[4]
Degradation of sensitive substrates by strong acids.[2]Consider using milder Lewis acids or solid acid catalysts.[2]
Experimental Protocol: Mild Alkylation of Furan

Standard Friedel-Crafts alkylation conditions are generally too harsh for the acid-sensitive furan ring, often leading to polymerization.[4] A milder approach is necessary for successful alkylation.

Materials:

  • Furan

  • Alkene

  • Mild Lewis acid catalyst (e.g., Boron trifluoride etherate) or solid acid catalyst

  • Anhydrous solvent (e.g., dichloromethane)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the furan in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the mild Lewis acid catalyst.

  • Add the alkene dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Visualization of Key Processes

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start Reactant Preparation reaction Controlled Reaction (Temperature, Mixing) start->reaction Charge Reactor monitoring In-Process Monitoring (TLC, GC-MS) reaction->monitoring Sample monitoring->reaction Adjust Parameters quench Reaction Quench (pH Control) monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Purification (Crystallization, Chromatography) extraction->purification analysis Product Analysis (NMR, HPLC, etc.) purification->analysis Isolate Product troubleshooting_workflow problem Low Yield or Byproduct Formation check_temp Verify Temperature Control and Heat Transfer problem->check_temp check_mixing Assess Mixing Efficiency problem->check_mixing check_catalyst Evaluate Catalyst Activity and Stability problem->check_catalyst check_purity Analyze Starting Material Purity problem->check_purity solution Implement Corrective Actions: - Optimize Reactor Parameters - Modify Catalyst/Solvent - Purify Reagents check_temp->solution check_mixing->solution check_catalyst->solution check_purity->solution

Caption: A logical troubleshooting workflow for addressing common issues in furan synthesis scale-up.

References

  • BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Furan Conversion Processes.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde.
  • Arico, F. (2022). Towards Scalable Synthesis of Furanics: Products Purification and Comparative Environmental Assessment. IRIS.
  • BenchChem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
  • Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4685-4692. Retrieved from [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the scale-up of the reaction on reaction rates. Retrieved from [Link]

  • ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of furan-based polymers.
  • SciELO Colombia. (n.d.). Common reactions of furfural to scalable process of residual biomass. Retrieved from [Link]

  • ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. Retrieved from [Link]

  • MDPI. (n.d.). Mini-Review on the Synthesis of Furfural and Levulinic Acid from Lignocellulosic Biomass. Retrieved from [Link]

  • Reddit. (2025). Help with purification of furanones. Retrieved from [Link]

  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Reactions of Furfural to scalable processes of Residual Biomass. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of yield of furfural under different reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How to make furfural and HMF production greener? Lessons from life cycle assessments. Retrieved from [Link]

  • ResearchGate. (n.d.). Learning on Safety Issues Pertaining to Furanics as New Intermediates from Natural Furan-based Byproducts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • PubMed Central. (n.d.). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Retrieved from [Link]

  • National Institutes of Health. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • ResearchGate. (2025). Upgrading of biomass-derived furanic compounds into high-quality fuels involving aldol condensation strategy. Retrieved from [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (2025). Deactivation via ring opening: A quantum chemical study of the excited states of furan and comparison to thiophene. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Production and Upgrading of Furfural: A Platform Compound. Retrieved from [Link]

  • ResearchGate. (2025). The behaviour of furan derivatives in polymerization reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Furfural Production by Continuous Reactive Extraction in a Millireactor under the Taylor Flow Regime. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

  • National Institutes of Health. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Retrieved from [Link]

  • YouTube. (2021). Catalyst deactivation. Retrieved from [Link]

  • ResearchGate. (2025). Polymerization and curing kinetics of furan resins under conventional and microwave heating. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • PubMed Central. (n.d.). Risks for public health related to the presence of furan and methylfurans in food. Retrieved from [Link]

  • ResearchGate. (2015). PRODUCTION OF FURFURAL: OVERVIEW AND CHALLENGES. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Questions and Answers on the Occurrence of Furan in Food. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial furan and its biological effects on the body systems. Retrieved from [Link]

Sources

Technical Support Center: N-Acylation of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to ensure a successful and reproducible reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my N-acylation reaction failing or giving a low yield?

Low yields in the acylation of this compound can stem from several factors:

  • Incomplete neutralization of the hydrochloride salt: The starting material is an amine salt. The free amine is the active nucleophile, and failure to liberate it with a suitable base will prevent the reaction from proceeding.

  • Suboptimal reaction conditions: Temperature, solvent, and choice of base are critical. For instance, excessively high temperatures can lead to side reactions and degradation.

  • Hydrolysis of the acylating agent: Acyl chlorides and anhydrides are sensitive to water. Using wet solvents or reagents will consume the acylating agent, reducing the yield.

  • Instability of the furan ring: While the electron-withdrawing ester group at the C2 position offers some stabilization, furan rings can be sensitive to strongly acidic conditions, potentially leading to decomposition or polymerization.[1][2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products can be attributed to:

  • Unreacted starting material: This is common if the amine hydrochloride was not fully neutralized or if an insufficient amount of the acylating agent was used.

  • Bis-acylation: Although less common for primary amines, under forcing conditions or with a large excess of a highly reactive acylating agent, the initially formed amide could potentially be further acylated.

  • Hydrolysis of the methyl ester: If the reaction is run with a strong aqueous base (like NaOH) for an extended period or at high temperatures, the methyl ester can be saponified to the corresponding carboxylic acid.

  • Furan ring-opening: Under harsh acidic conditions, the furan ring can undergo protonation followed by nucleophilic attack from a solvent like water, leading to the formation of 1,4-dicarbonyl compounds.[1]

Q3: My reaction mixture is turning dark brown or black. What is happening?

Dark coloration or polymerization is a common issue when working with furans, especially under acidic conditions.[1] This is often due to the acid-catalyzed polymerization of the furan ring. Even the HCl generated from the reaction with an acyl chloride can be sufficient to initiate this process if not effectively neutralized by a base.

Q4: How do I choose the right base for this reaction?

The choice of base is critical. Since the starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the acid produced during the acylation reaction (e.g., HCl from an acyl chloride).

  • For Schotten-Baumann conditions: An aqueous base like NaOH or K₂CO₃ is used in a biphasic system.[3]

  • For anhydrous conditions: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred to avoid competing reactions.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Amine Neutralization Use at least 2 equivalents of a suitable base (e.g., TEA, DIPEA for anhydrous; NaOH, K₂CO₃ for aqueous).The starting material is an ammonium salt, which is not nucleophilic. The first equivalent of base deprotonates the ammonium ion to generate the free amine, which is the reactive species. The second equivalent neutralizes the acid byproduct of the acylation.
Inactive Acylating Agent Use fresh or properly stored acyl chloride or anhydride. Ensure all solvents and glassware are thoroughly dried.Acylating agents are readily hydrolyzed by moisture, rendering them unreactive. Anhydrous conditions are crucial for maximizing the efficiency of the acylation.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the acylating agent.This ensures that all of the free amine reacts to form the desired amide, helping to drive the reaction to completion.
Low Reaction Temperature If the reaction is sluggish at room temperature, gently heat to 40-50 °C.Increasing the temperature can enhance the reaction rate. However, avoid excessive heat to prevent degradation of the furan ring.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step Scientific Rationale
Ester Hydrolysis (Saponification) If using aqueous NaOH, perform the reaction at a lower temperature (0-25 °C) and monitor the reaction closely by TLC to avoid long reaction times. Alternatively, switch to anhydrous conditions with an organic base like TEA or DIPEA.Saponification is temperature and time-dependent. Milder conditions or the absence of water and a strong base will prevent the hydrolysis of the methyl ester.
Furan Ring Degradation/Polymerization Ensure efficient stirring and dropwise addition of the acyl chloride to prevent localized buildup of HCl. Use a non-nucleophilic organic base in an anhydrous solvent to effectively scavenge the acid byproduct.The furan ring is susceptible to acid-catalyzed degradation.[1][2] Maintaining a non-acidic environment is key to preserving the integrity of the furan moiety.
Unreacted Starting Material Ensure complete neutralization of the amine hydrochloride and use a slight excess of the acylating agent as described in Problem 1.Driving the reaction to completion through proper stoichiometry and reaction conditions will minimize the amount of unreacted starting material.

Experimental Protocols & Methodologies

Protocol 1: N-Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride in a biphasic system.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in water (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Organic Solvent: Add an equal volume of dichloromethane (DCM) to the flask to create a biphasic system.

  • Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Base and Acyl Chloride Addition: Slowly and simultaneously add the acyl chloride (1.1 eq.) and 1 M NaOH solution (2.2 eq.) dropwise. Maintain the pH of the aqueous layer between 9-11 and the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Reagent

This method is suitable for acylating with carboxylic acids that may not have a readily available acyl chloride.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq.) in anhydrous DCM or DMF. Add DIPEA (2.2 eq.) and stir until the solid dissolves.

  • Coupling: Add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Reaction Scheme: N-Acylation of Methyl 5-(aminomethyl)furan-2-carboxylate```dot

N_Acylation cluster_reactants Reactants cluster_products Products start_material Methyl 5-(aminomethyl)furan-2-carboxylate (as HCl salt) product N-Acylated Product start_material->product + Acyl Chloride + Base acyl_chloride R-COCl (Acyl Chloride) base Base (e.g., TEA) salt Base·HCl

Caption: Step-by-step troubleshooting for low reaction yield.

References

  • Fornoni, E., Al-Shameri, A., Dominguez de Maria, P., & Sieber, V. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. [Link]

  • ResearchGate. (n.d.). The synthesis of N-Acyl-aminomethyl furfural (NAMF) 51. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Saha, B., et al. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. National Institutes of Health. [Link]

  • Fornoni, E., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]

  • Pancharoen, O., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Janczewski, Ł., et al. (2016). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

stability of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvent systems. Rather than a simple data sheet, this guide offers a framework for understanding, predicting, and experimentally verifying stability to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A: The stability of this molecule is governed by three key structural motifs:

  • The Furan Ring: Furan is an electron-rich aromatic heterocycle. This makes it susceptible to oxidation, especially when exposed to air, light, or oxidizing agents, which can lead to ring-opening or polymerization and solution discoloration (often yellow to brown).[1][2][3] The furan ring can also be sensitive to strong acidic conditions, which can catalyze hydrolysis or degradation.

  • The Methyl Ester: The ester group is prone to hydrolysis to the corresponding carboxylic acid. This reaction is catalyzed by both acidic and, more significantly, basic conditions. The rate of hydrolysis is dependent on the solvent, pH, and temperature.

  • The Aminomethyl Hydrochloride Salt: The primary amine is protonated as a hydrochloride salt. This greatly enhances its solubility in polar protic solvents (like water and alcohols) compared to its freebase form. The salt form is generally more stable and less prone to certain side reactions than the free amine. However, in basic solutions, it will be deprotonated to the free amine, which is more nucleophilic and potentially more reactive.

Q2: I need to dissolve the compound for my experiment. What is a good starting point for solvent selection?

A: Your choice of solvent is critical and depends on your experimental goals. Use the following decision workflow to guide your selection.

Solvent_Selection_Workflow start_node Define Experimental Need decision_storage Long-Term Storage or Stock Solution? start_node->decision_storage  Storage or Reaction? decision_reaction Reaction Medium? decision_storage->decision_reaction No storage_aqueous Acidified Aqueous Buffer (pH 4-6) or Anhydrous Polar Aprotic (e.g., DMSO, DMF) decision_storage->storage_aqueous Yes reaction_protic Protic Solvents (Water, MeOH, EtOH) Caution: Potential for transesterification with alcohols at high temp. decision_reaction->reaction_protic Protic needed reaction_aprotic Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) Generally good stability. decision_reaction->reaction_aprotic Aprotic preferred reaction_base Avoid Basic Conditions (e.g., high pH buffers, amine bases) Risk of ester hydrolysis and free amine side reactions. decision_reaction->reaction_base Base present?

Caption: Decision workflow for initial solvent selection.

For general use, sterile, slightly acidic aqueous buffers (pH 4-6) or anhydrous polar aprotic solvents like DMSO and DMF are recommended starting points for stock solutions. Always prepare solutions fresh when possible and store them protected from light and air.

Q3: What are the most likely degradation products I might encounter?

A: Based on the structure, the primary degradation pathways are hydrolysis and oxidation.

Degradation_Pathways parent Methyl 5-(aminomethyl)furan-2-carboxylate HCl C₇H₁₂ClNO₃ hydrolysis_prod 5-(aminomethyl)furan-2-carboxylic acid C₆H₇NO₃ Product of ester hydrolysis parent->hydrolysis_prod H₂O (Acid or Base catalyst) oxidation_prod Oxidized/Polymerized Products (e.g., ring-opened species) Often colored parent->oxidation_prod [O] (Air, Light, Peroxides)

Caption: Potential degradation pathways.

  • Hydrolysis Product: 5-(aminomethyl)furan-2-carboxylic acid. This results from the cleavage of the methyl ester. It can be detected by LC-MS as a decrease in the parent mass and the appearance of a new, more polar compound with a mass 14 Da lower.

  • Oxidation Products: The degradation of the furan ring is complex and can result in a mixture of polymeric and ring-opened products.[4] These are often highly colored and may appear as a broad hump in an HPLC chromatogram or as insoluble particulates.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action & Explanation
Poor or Incomplete Dissolution 1. Incorrect Solvent Choice: The hydrochloride salt is polar. It will have low solubility in nonpolar solvents (e.g., hexanes, toluene). 2. Saturation Limit Exceeded: Attempting to make a solution that is too concentrated.1. Switch to a more polar solvent. Water, methanol, ethanol, or DMSO are good starting points. Gentle warming may aid dissolution, but monitor for degradation. 2. Reduce the concentration. Prepare a more dilute solution or perform a serial dilution from a concentrated stock in a highly polar solvent like DMSO.
Solution Turns Yellow/Brown Over Time 1. Oxidation of the Furan Ring: This is the most common cause of discoloration and is accelerated by exposure to air (oxygen) and light.[1][3] 2. High pH: Basic conditions can promote degradation pathways that lead to colored impurities.1. Protect from light and air. Store solutions in amber vials with minimal headspace.[5] Purging the vial with an inert gas (nitrogen or argon) before sealing is highly recommended for long-term storage.[1] 2. Maintain a slightly acidic pH (4-6) if using an aqueous solvent. Avoid basic conditions. Prepare solutions fresh before use.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Degradation: The compound is breaking down under the experimental or storage conditions. 2. Solvent Reactivity: The solvent may be reacting with the compound (e.g., transesterification with methanol/ethanol at elevated temperatures).1. Confirm the identity of new peaks. Use mass spectrometry to identify if the new peak corresponds to the expected hydrolysis product or other degradants. 2. Perform a stability study. Use the protocol below to systematically test the stability in your chosen solvent system. If solvent reactivity is suspected, switch to a more inert solvent like acetonitrile or DMSO.
Precipitate Forms in a Previously Clear Solution 1. Change in pH: If a basic solution is added, the compound may convert to its less soluble freebase form. 2. Degradation: An insoluble degradation product (e.g., polymer) may be forming. 3. Temperature Fluctuation: The compound may be precipitating out of a saturated solution upon cooling.1. Check and adjust the pH. Ensure the solution remains sufficiently acidic to keep the amine protonated. 2. Analyze the precipitate. If possible, isolate and analyze the solid to determine if it is the parent compound or a degradant. 3. Re-dissolve with gentle warming. If it re-dissolves, consider using a slightly lower concentration for your work to ensure it remains in solution at all relevant temperatures.

Protocol: Assessing Compound Stability via Forced Degradation

This protocol provides a framework for conducting a forced degradation study to determine the stability of this compound in a specific solvent system. Such studies are essential for developing stability-indicating analytical methods.[6][7]

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal) in a chosen solvent and to identify potential degradation products.

Materials:

  • This compound

  • Chosen solvent(s) for testing

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (for stress conditions)

  • HPLC system with UV or MS detector

  • pH meter

  • Amber glass vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound in your chosen solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). This will be your "t=0" reference sample.

    • Filter the solution through a 0.45 µm filter.

  • Sample Preparation for Stress Conditions:

    • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Use 2 mL of the stock solution.

    • Control: Use 2 mL of the stock solution.

  • Incubation:

    • Incubate the "Acid," "Base," "Oxidation," and one "Thermal Stress" vial at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 10-20% degradation.[8]

    • Store the "Control" vial and the "t=0" sample at a cold, dark condition (e.g., 4°C).

  • Sample Analysis:

    • After incubation, allow all samples to return to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base/acid before injection.

    • Analyze the "t=0" sample, the "Control" sample, and all stressed samples by a suitable HPLC method. An isocratic or gradient method capable of separating the parent peak from potential degradants should be used.

    • Monitor the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation in each stressed sample relative to the "Control" sample.

    • % Degradation = [1 - (Peak Area_Stressed / Peak Area_Control)] * 100

    • Examine the chromatograms for the appearance of new peaks. Use a mass spectrometer to gain insight into the identity of these new peaks.

This systematic approach will provide clear, actionable data on the compound's stability under your specific experimental conditions.[9]

Summary of Expected Stability

The following table summarizes the expected stability based on general chemical principles. Users are strongly encouraged to verify these predictions using the experimental protocol above.

Solvent/Condition pH Expected Stability Primary Concerns
Water 4-6Good Potential for slow hydrolysis over long periods.
Water > 8Poor Rapid ester hydrolysis. Potential for other base-catalyzed degradation.
Methanol / Ethanol NeutralModerate to Good Risk of transesterification at elevated temperatures or with catalysts.
DMSO / DMF (Anhydrous) N/AExcellent Hygroscopic nature of solvents can introduce water, leading to hydrolysis.
Acetonitrile (Anhydrous) N/AExcellent Generally very stable.
Aqueous Buffers with Oxidizing Agents VariesPoor Furan ring is susceptible to oxidation.

References

  • Furan Safety Data Sheet Overview. Scribd.

  • Furan - Safety Data Sheet. ChemicalBook.

  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University.

  • FURANES.... their safe use in foundries. Health and Safety Executive (HSE).

  • Safety Data Sheet: Furan-d4. Chemos GmbH & Co.KG.

  • HSAS Method. Scribd.

  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.

  • Chemical Stability Assay. Enamine.

  • Amine Treatment. Metrohm.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate.

  • Forced Degradation Studies. MedCrave online.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM.

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry.

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.

  • 5-(aminomethyl)furan-2-carboxamide hydrochloride CAS#: 1375471-80-9. ChemicalBook.

  • Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. ChemScene.

  • Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate.

  • Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (C7H9NO3). PubChemLite.

  • This compound | 160938-84-1. Sigma-Aldrich.

  • This compound | 160938-84-1. Sigma-Aldrich.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

Sources

Technical Support Center: Chromatographic Purification of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the purification of this key pharmaceutical intermediate. Our approach is grounded in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and practical success.

This compound is a polar molecule containing a primary amine, making it susceptible to peak tailing and poor retention under standard chromatographic conditions. This guide will address these inherent challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the main challenges in purifying this compound by chromatography?

A1: The primary challenges stem from the molecule's chemical properties:

  • High Polarity: The presence of a primary amine hydrochloride and an ester group makes the compound highly polar. This can lead to poor retention on traditional reversed-phase (RP) columns.

  • Basic Nature of the Amine: The free amine can interact strongly with acidic silanols on the surface of silica-based stationary phases, causing significant peak tailing.[1][2]

  • UV Detection: While the furan ring provides a chromophore, its absorption might be low, potentially leading to sensitivity issues, especially when detecting low-level impurities.[3]

Q2: Which chromatographic mode is best suited for this compound?

A2: The choice of chromatographic mode depends on the scale and desired purity.

  • Reversed-Phase (RP-HPLC): This is often the preferred method for high-resolution purification. However, modifications are necessary to handle the compound's polarity and basicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[4][5][6]

  • Normal-Phase (NP) Flash Chromatography: While possible, it can be challenging due to the strong interaction of the amine with silica. It often requires mobile phase additives to achieve good peak shape.[1][7]

Troubleshooting Guide: Reversed-Phase HPLC

This section focuses on the most common issues encountered during the reversed-phase HPLC purification of this compound.

Issue 1: Poor Retention (Compound Elutes in the Void Volume)

Cause: The compound is too polar for the stationary phase and elutes with the solvent front. This is common on standard C18 columns with highly aqueous mobile phases.

Solutions:

  • Select a More Retentive Column for Polar Compounds:

    • Rationale: Columns designed for polar analytes offer better retention.

    • Recommendation: Employ columns with polar-embedded or polar-endcapped stationary phases. An example is an aqueous C18 column that provides stable performance in 100% aqueous mobile phases.[8]

    • Protocol:

      • Replace the standard C18 column with a polar-modified C18 or a phenyl-hexyl column.

      • Start with a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile with a suitable buffer).

      • Gradually increase the organic content to elute the compound.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC uses a polar stationary phase (like bare silica or amide-bonded silica) and a high organic mobile phase. Water acts as the strong eluting solvent, providing excellent retention for polar compounds.[5]

    • Recommendation: A HILIC column (e.g., BEH HILIC, BEH Amide) is highly effective.[4][6]

Issue 2: Severe Peak Tailing

Cause: The primary amine group interacts with acidic silanol groups on the silica backbone of the stationary phase via strong ionic interactions. This secondary interaction leads to a "tailing" effect on the chromatographic peak.[1]

Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: Adjusting the mobile phase pH can suppress the ionization of either the silanol groups or the amine, thus minimizing unwanted interactions.

    • High pH Approach (Recommended): At a pH two units above the pKa of the amine (~9-10), the amine is in its neutral, free-base form and becomes more hydrophobic, leading to increased retention and improved peak shape.[1]

      • Protocol:

        • Use a pH-stable column (e.g., Waters XBridge BEH C18, XSelect CSH C18) that can tolerate high pH.[9]

        • Prepare a mobile phase with a buffer at pH 10-11 (e.g., 10 mM ammonium bicarbonate).

        • Equilibrate the column thoroughly before injection.

    • Low pH Approach: At a pH below 2.5, most silanol groups are protonated and less active. However, the amine will be fully protonated.

      • Protocol:

        • Use an acid-stable column.

        • Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. Note that TFA can be difficult to remove during fraction evaporation.

  • Use of Additives:

    • Rationale: A small, competing base added to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.[1]

    • Recommendation: Add 0.1% triethylamine (TEA) to the mobile phase. This is a common and effective strategy in normal-phase chromatography but can also be applied in reversed-phase.[1][2]

Issue 3: Low UV Signal or Missing Peaks

Cause: this compound has a furan ring, which acts as a chromophore. However, its molar absorptivity might be low, leading to poor sensitivity, especially for impurities at low concentrations.[3]

Solutions:

  • Optimize UV Detector Wavelength:

    • Rationale: Ensure the detector is set to the wavelength of maximum absorbance (λmax) for the furan ring system.

    • Protocol:

      • Inject a concentrated standard of the compound and perform a UV scan to determine the λmax.

      • Set the detector to this wavelength for the purification run.

  • Employ Alternative Detection Methods:

    • Rationale: If UV detection is insufficient, a more universal detector is necessary.

    • Recommendations:

      • Mass Spectrometry (MS): Provides mass information and is highly sensitive. It is the preferred method if available.[8][10]

      • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile compounds.[10][11]

      • Refractive Index Detector (RID): A universal detector, but it is less sensitive and not compatible with gradient elution.[10][11][12]

Experimental Protocols & Data

Recommended Starting Conditions for RP-HPLC
ParameterRecommendationRationale
Column Waters XBridge BEH C18 (130Å, 5 µm)Excellent stability at high pH, suitable for basic compounds.[9]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10High pH neutralizes the amine, improving peak shape and retention.[1]
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% to 50% B over 20 minutesA starting point to be optimized based on scouting runs.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard analytical flow rate. Adjust for preparative scale.
Detection UV at λmax (approx. 254-280 nm, verify experimentally) or MSEnsure optimal sensitivity.
Temperature 30 °CControlled temperature improves reproducibility.[13]
Troubleshooting Flowchart

G cluster_retention Retention Issues cluster_tailing Peak Shape Issues cluster_detection Detection Issues start Start Purification issue Identify Primary Issue start->issue retention Poor Retention? issue->retention No tailing Peak Tailing? issue->tailing Yes retention->tailing No sol_retention1 Use Polar-Embedded/ Aqueous C18 Column retention->sol_retention1 Yes detection Low Signal? tailing->detection No sol_tailing1 Increase Mobile Phase pH > 9 (Use pH-stable column) tailing->sol_tailing1 Yes sol_detection1 Optimize UV Wavelength (λmax) detection->sol_detection1 Yes end Optimized Purification detection->end No sol_retention1->tailing sol_retention2 Switch to HILIC Mode sol_retention2->tailing sol_tailing1->detection sol_tailing2 Add Competing Amine (e.g., 0.1% TEA) sol_tailing2->detection sol_detection1->end sol_detection2 Use Alternative Detector (MS, ELSD, CAD) sol_detection2->end

Caption: Troubleshooting decision tree for HPLC purification.

Scaling Up the Purification

Q3: What are the key considerations when scaling up the purification from analytical to preparative scale?

A3: Scaling up requires careful consideration to maintain separation quality.

  • Maintain Linear Flow Rate: To preserve resolution, the linear flow rate must be kept constant. This means increasing the volumetric flow rate in proportion to the square of the column's radius increase.[14]

  • Column Packing and Efficiency: Larger diameter columns can suffer from "wall effects" that are not present in smaller columns. It is crucial to use high-quality, well-packed preparative columns.[14]

  • Sample Loading: Determine the maximum sample load that can be applied to the preparative column without compromising resolution. This is typically done through a loading study on a smaller column first.

  • Heat Transfer: In large-scale industrial chromatography, heat transfer can become a limitation, potentially affecting reaction kinetics and impurity profiles if not managed.[15]

  • Material and Equipment: Ensure that all materials, including the stationary phase and solvents, are available in the required quantities and grades for large-scale production.[16][17]

Scale-Up Workflow Diagram

G cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up Calculation cluster_prep Implementation (Preparative Scale) dev_method Optimize Selectivity (Column, Mobile Phase, pH) loading_study Perform Loading Study dev_method->loading_study calc_flow Calculate Preparative Flow Rate (Maintain Linear Velocity) dev_method->calc_flow calc_gradient Adjust Gradient Time calc_flow->calc_gradient run_prep Run Preparative Chromatography calc_gradient->run_prep collect Collect Fractions run_prep->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions & Evaporate analyze->pool

Caption: Workflow for scaling from analytical to preparative chromatography.

By systematically addressing these common issues, researchers can develop a robust and scalable purification method for this compound, ensuring high purity and yield for downstream applications in drug development.

References

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed.
  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaguideline.
  • Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
  • How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate.
  • Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
  • Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical.
  • Missing peaks using UV detection in HPLC methods. MicroSolv.
  • How can we perform HPLC for a uv inactive & highly polar compound? ResearchGate.
  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. National Institutes of Health (NIH).
  • Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.
  • Furan platform chemicals beyond fuels and plastics. Royal Society of Chemistry.
  • Considerations for Scaling Up Purification Processes. Bio-Rad.
  • Seeing is Believing: Detectors for HPLC. LCGC International.
  • 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • Synthetic Strategies to Substituted Chiral Furans: A Review. Bentham Science.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • What is a good column choice for analysis of a quaternary amine compound? Waters Corporation.
  • GC Column Selection Guide. Greyhound Chromatography.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. International Labmate.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Amine purification. Science Forums.
  • Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. ChemScene.
  • This compound. Sigma-Aldrich.
  • LC Purification Troubleshooting Guide. Waters Corporation.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
  • Application Notes and Protocols for the Enzymatic Synthesis of 5-(Aminomethyl)-2-furancarboxylic Acid from HMF. BenchChem.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry.
  • This compound. Sigma-Aldrich.

Sources

Technical Support Center: Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this valuable furan derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

I. Understanding the Chemistry: Synthesis and Stability

This compound is a versatile building block, but its synthesis and handling require a nuanced understanding of furan chemistry. The furan ring, while aromatic, is electron-rich and susceptible to acidic conditions, which can lead to side reactions such as ring-opening and polymerization.[1][2][3] The primary amine is also a reactive functional group that can participate in subsequent reactions if not properly handled.

This guide will focus on two common synthetic pathways and their associated side products:

  • Reductive Amination: A one-pot reaction involving the condensation of an amine with an aldehyde (methyl 5-formylfuran-2-carboxylate) to form an imine, which is then reduced in situ.

  • Gabriel Synthesis: A two-step method that converts a primary alkyl halide (methyl 5-(chloromethyl)furan-2-carboxylate) into a primary amine.

Below is a diagram illustrating the primary synthetic routes and the potential for side product formation.

Synthesis_Pathways cluster_start Starting Materials cluster_product Target Product cluster_side Potential Side Products Formyl_Ester Methyl 5-formylfuran- 2-carboxylate Alcohol Methyl 5-(hydroxymethyl)furan- 2-carboxylate Formyl_Ester->Alcohol Aldehyde Reduction Chloro_Ester Methyl 5-(chloromethyl)furan- 2-carboxylate Target Methyl 5-(aminomethyl)furan- 2-carboxylate HCl Chloro_Ester->Target Gabriel Synthesis 1. K-Phthalimide 2. Hydrazine Ring_Opened Ring-Opened Products (e.g., γ-dicarbonyls) Target->Ring_Opened Acid Instability Polymers Dark Polymers (Humins) Target->Polymers Acid-catalyzed Polymerization Secondary_Amine Bis(methyl 5-carboxylate-furan- 2-ylmethyl)amine Secondary_Amine_Formation Product Primary Amine (Product) Imine_Intermediate Secondary Imine Product->Imine_Intermediate + Aldehyde Aldehyde Aldehyde (Starting Material) Aldehyde->Imine_Intermediate Secondary_Amine Secondary Amine (Side Product) Imine_Intermediate->Secondary_Amine Reduction

Caption: Mechanism of secondary amine formation during reductive amination.

  • Stoichiometry: A low ratio of ammonia to aldehyde can favor the reaction of the product amine with the remaining aldehyde.

    • Solution: Use a significant excess of the ammonia source (e.g., ammonium chloride or aqueous ammonia) to outcompete the primary amine product for reaction with the aldehyde. [1]* Reaction Time/Temperature: Longer reaction times or higher temperatures can increase the likelihood of this side reaction.

    • Solution: Monitor the reaction progress by HPLC and stop the reaction once the starting material is consumed to prevent further side product formation.

Analytical Confirmation:

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
Bis((5-(methoxycarbonyl)furan-2-yl)methyl)amineC₁₅H₁₅NO₆305.28306.09

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: The most common method for purifying methyl 5-(aminomethyl)furan-2-carboxylate and its salts is column chromatography . Due to the basic nature of the amine, it may streak on silica gel. To mitigate this, you can either: a) Purify the free base on silica gel treated with a small amount of a volatile base like triethylamine (e.g., using a mobile phase of dichloromethane/methanol with 1% triethylamine). b) Purify the hydrochloride salt directly, although this can be more challenging. Alternatively, recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether) can be an effective method for removing minor impurities.

Q2: How should I store the final product? What is its stability?

A2: this compound is more stable than its free base form. However, like many furan derivatives, it can be sensitive to light, heat, and air over long periods. [4][5]The free base is particularly susceptible to oxidation and degradation.

  • Storage Recommendation: Store the hydrochloride salt in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (-20°C) under an inert atmosphere (argon or nitrogen) is recommended.

Q3: Can I use a different reducing agent for the reductive amination?

A3: Yes, but the choice of reducing agent is critical.

  • Sodium Cyanoborohydride (NaBH₃CN): Often the preferred reagent due to its selectivity for iminium ions over aldehydes at a slightly acidic pH. [6]Caution: This reagent can release toxic hydrogen cyanide gas if the pH becomes too acidic. Handle with appropriate safety precautions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to NaBH₃CN that is also selective for imines and aldehydes. It does not require acidic conditions.

  • Sodium Borohydride (NaBH₄): Can be used, but it is less selective and can lead to the formation of the alcohol side product by reducing the starting aldehyde. [7]If used, it is best to allow the imine to form first before adding the NaBH₄ at low temperature.

Q4: I am considering a Gabriel synthesis. What are the potential pitfalls?

A4: The Gabriel synthesis is a robust method for making primary amines and avoids the over-alkylation issues seen in reductive amination. However, potential issues include:

  • Starting Material Synthesis: The synthesis of the starting material, methyl 5-(chloromethyl)furan-2-carboxylate, must be clean, as impurities here will carry through. 1H NMR data for this compound is available for reference. [2][3]* Deprotection Step: The cleavage of the phthalimide group, typically with hydrazine, can sometimes be sluggish. Ensure you use a sufficient excess of hydrazine and allow for adequate reaction time. The phthalhydrazide byproduct can sometimes be difficult to remove, but it is generally insoluble in common organic solvents and can be filtered off.

IV. References

  • Watson, A. J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link available from search result 25]

  • Shi, F., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3654–3662. [Link]

  • PubChem. (n.d.). Methyl 5-(chloromethyl)-2-furoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Retrieved from

  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Green Chemistry. [Link available from search result 5]

  • University College London. (n.d.). Designed TiS2 nanosheets efficient for electrocatalytic reductive amination of biomass-derived furfurals. UCL Discovery. [Link available from search result 6]

  • ACS Publications. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. [Link]

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed Central. [Link]

  • Google Patents. (2014). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Retrieved from

  • MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of 5-(Aminomethyl)-2-furancarboxylic Acid from HMF. BenchChem. [Link available from search result 30]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Oak Ridge National Laboratory. (n.d.). A comparative multidimensional LC-MS proteomic analysis reveals mechanisms for furan aldehyde detoxification in Thermoanaerobacter pseudethanolicus 39E. ORNL. [Link available from search result 15]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). Common Organic Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link available from search result 18]

  • Green Chemistry (RSC Publishing). (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry. [Link available from search result 19]

  • eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. [Link]

  • Argonaut Technologies. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. [Link available from search result 21]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. IJPSRR. [Link available from search result 23]

Sources

Technical Support Center: Managing Furan Ring Instability During Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring during functionalization reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome common challenges and achieve your synthetic targets.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so susceptible to opening and degradation?

A1: The furan ring's instability stems from its unique electronic structure. While aromatic, its resonance energy is significantly lower than that of benzene.[1][2] This reduced aromatic stabilization makes it highly sensitive to acidic conditions.[1] Protonation, particularly at the Cα position, is often the rate-limiting step that leads to the formation of reactive intermediates.[1][3] These intermediates can be attacked by nucleophiles, including solvents like water, culminating in irreversible ring-opening to form 1,4-dicarbonyl compounds.[1][3]

Q2: My reaction is turning into a black, intractable polymer. What is causing this and how can I prevent it?

A2: Polymerization is a very common side reaction, especially under strongly acidic conditions or with potent Lewis acids often used in reactions like Friedel-Crafts acylation.[1][4] The protonated furan ring or the cationic intermediate formed during electrophilic attack can itself act as an electrophile, attacking another neutral furan molecule and initiating a chain reaction.[5] Electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's nucleophilicity.[1][5]

Prevention Strategies:

  • Use Milder Catalysts: Opt for less aggressive Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids.[1][5]

  • Control Temperature: Perform reactions at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of polymerization.[1]

  • Substrate Modification: Introducing an electron-withdrawing group (EWG) can stabilize the ring against acid-catalyzed degradation.[1][5]

Q3: How do substituents on the furan ring affect its stability and reactivity?

A3: Substituents play a crucial role and their effects are a double-edged sword:

  • Electron-Donating Groups (EDGs): Groups like alkyls and alkoxys increase the electron density of the ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles, but it also makes it significantly more susceptible to acid-catalyzed polymerization and ring-opening.[1][5]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, carboxyl, or acyl groups decrease the ring's electron density. This deactivates the ring towards electrophilic substitution but vastly increases its stability against acid-induced degradation.[1][5] This principle is often exploited; for instance, some challenging reactions are performed on 2-furoic acid, with the carboxyl group being removed later.

Troubleshooting Guides

Issue 1: Ring Opening During Electrophilic Substitution
  • Symptom: Your desired product is absent or in low yield, and you observe the formation of linear 1,4-dicarbonyl compounds in your LC-MS or NMR analysis.

  • Primary Cause: The reaction conditions are too acidic, or protic solvents/reagents are participating in the reaction. The mechanism involves protonation of the ring, followed by nucleophilic attack from a solvent molecule (like water or alcohol) that cleaves the ring.[1][3][6]

  • Solutions & Optimization:

    • Strictly Anhydrous Conditions: The presence of water is highly detrimental.[1] Ensure all glassware is flame-dried, solvents are passed through activated alumina or distilled from an appropriate drying agent, and reagents are anhydrous grade. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Use Milder Reagents: Avoid strong, concentrated acids. For sulfonation, use a pyridine-sulfur trioxide complex instead of fuming sulfuric acid.[5][7] For nitration, use acetyl nitrate generated in situ at low temperatures.[5][8]

    • Temperature Control: Maintain low temperatures throughout the reaction, especially during the addition of reagents. A starting point of 0 °C to -20 °C is often recommended.

    • Substrate Modification: If possible, perform the reaction on a furan substrate bearing an electron-withdrawing group. The EWG can be removed in a subsequent step.

Issue 2: Failure of Friedel-Crafts Acylation
  • Symptom: The reaction yields primarily black polymer, with little to no desired acylated furan. Starting material may be consumed.

  • Primary Cause: Classic Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are far too harsh for the acid-sensitive furan ring, causing rapid decomposition and polymerization.[1][4]

  • Solutions & Optimization:

    • Select a Milder Catalyst: The choice of catalyst is critical. Boron trifluoride etherate (BF₃·OEt₂) is a common and effective alternative to AlCl₃.[4] Other options include phosphoric acid or zinc chloride.[1][5]

    • Catalyst-Free Conditions: For highly reactive acylating agents, such as trifluoroacetic anhydride, a catalyst may not be necessary at all.[1][5]

    • Inverse Addition: Consider adding the furan substrate slowly to a mixture of the acylating agent and the mild Lewis acid at low temperature. This keeps the concentration of the sensitive furan low at any given time, minimizing polymerization.

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ CS₂, 0 °C to RTHigh reactivity (for stable arenes)Too harsh for furan; causes extensive polymerization.[4]
BF₃·OEt₂ Anhydrous Ether/DCM, 0 °CGood yields, milder than AlCl₃.[4]Still requires careful temperature control.
Phosphoric Acid Neat or with solvent, RT to 50 °CVery mild, inexpensive.[5]May require heating, slower reaction times.
None Neat, 0 °C to RTAvoids acidic catalyst altogether.Only suitable for highly reactive acylating agents (e.g., (CF₃CO)₂O).[1][5]
Issue 3: Low Yield and/or Poor Regioselectivity in Metalation
  • Symptom: You are attempting a lithiation followed by quenching with an electrophile. Analysis shows unreacted starting material, debrominated starting material (if using halogen-metal exchange), or a mixture of isomers.

  • Primary Cause: Lithiation of heterocycles is highly sensitive to moisture and air. Incomplete lithiation or side reactions (like halogen-metal exchange with residual n-BuLi) can plague the synthesis.[9]

  • Solutions & Optimization:

    • Rigorous Inert Conditions: Use a Schlenk line or glovebox. Flame-dry all glassware immediately before use. Use syringe techniques for all transfers of reagents and solvents.

    • Temperature Control is Critical: Perform the lithiation (deprotonation) at a controlled low temperature, typically between -20 °C and 0 °C for furan with n-BuLi.[1] Then, cool the reaction significantly further (e.g., to -78 °C) before adding the electrophile to prevent side reactions.

    • Use of Additives: Tetramethylethylenediamine (TMEDA) can be added to break up n-BuLi aggregates and accelerate the rate of lithiation, often leading to cleaner reactions.[9]

    • Verify Lithiation: Before adding your primary electrophile, you can test the protocol by quenching a small aliquot with a simple electrophile like TMSCl or D₂O and analyzing the outcome by GC-MS or NMR to confirm successful metalation.

This protocol provides a reliable method for generating 2-furyllithium and quenching it.

  • Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagents: Under a positive pressure of nitrogen, add anhydrous THF to the flask. Cool the flask to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile). Add furan (1.0 eq.) to the cooled THF.

  • Lithiation: Slowly add n-BuLi (1.05 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.

  • Stirring: Stir the resulting solution at -20 °C for 1 hour. During this time, the solution may become a pale yellow slurry of 2-furyllithium.[1]

  • Quenching: Cool the mixture to -78 °C (dry ice/acetone bath). Slowly add trimethylsilyl chloride (TMSCl) (1.1 eq.) dropwise.

  • Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify by distillation or column chromatography.

Visualizations

Key Mechanistic Pathways

Furan_Instability cluster_acid Acid-Catalyzed Degradation Furan Furan Protonated Protonated Furan (Cα-attack) Furan->Protonated + H⁺ (fast) Opened 1,4-Dicarbonyl (Ring-Opened Product) Protonated->Opened + Nu:⁻ (e.g., H₂O) (Ring Opening) Polymer Polymerization Protonated->Polymer + Furan (Polymerization)

Caption: Acid-catalyzed degradation pathways of furan.

Workflow for Choosing a Functionalization Strategy

Furan_Strategy Start Start: Furan Substrate CheckSub Substituent Present? Start->CheckSub EWG EWG Present? (e.g., -COOH, -NO₂) CheckSub->EWG Yes MildCond Milder Conditions Required (e.g., Acetyl Nitrate, BF₃·OEt₂) Low Temperature Essential CheckSub->MildCond No (Unsubstituted) EDG EDG Present? (e.g., -Alkyl, -OR) EWG->EDG No HarshCond Standard/Harsh Electrophilic Conditions (e.g., HNO₃/H₂SO₄) EWG->HarshCond Yes EDG->MildCond No (Error Path) VeryMildCond Very Mild Conditions Crucial Protecting Groups Recommended Extremely Low Temp. EDG->VeryMildCond Yes Lithiation Consider Orthogonal Strategy: Metalation (Lithiation) Offers Regiocontrol MildCond->Lithiation Alternative? VeryMildCond->Lithiation Alternative?

Caption: Decision workflow for furan functionalization.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from Pharmaguideline. [Link]

  • MDPI. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from MDPI. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Retrieved from Royal Society of Chemistry. [Link]

  • MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Retrieved from MDPI. [Link]

  • Energy & Fuels. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from ACS Publications. [Link]

  • Quora. (2019). Why does the nitration of furan require HNO3 and acetic anhydride?. Retrieved from Quora. [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from Chemistry Stack Exchange. [Link]

  • Reddit. (2021). Optimization of n-BuLi alkylation of furan. Retrieved from Reddit. [Link]

Sources

Validation & Comparative

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride versus beta-amino acid esters in peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptidomimetics represent a critical frontier, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering researchers precise control over conformation, stability, and biological activity. This guide provides an in-depth comparison of two distinct classes of unnatural amino acids: Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, a representative furan-based amino acid, and the well-established β-amino acid esters. We will explore their unique structural attributes, impact on peptide secondary structure, and implications for proteolytic stability, supported by experimental insights and detailed protocols for their application.

The Rationale for Non-Natural Amino Acids in Peptidomimetics

Native peptides, while exhibiting exquisite biological specificity, are often hampered as therapeutic agents by their rapid degradation by proteases and lack of defined secondary structure in solution. Peptidomimetic design seeks to overcome these limitations by introducing modifications that enforce specific conformations and enhance stability.[1][2] Unnatural amino acids are a powerful tool in this endeavor, offering novel side-chain functionalities and backbone architectures.[3][4]

The choice of a non-natural amino acid is a critical decision in the design process, with each class of compound imparting distinct properties to the resulting peptidomimetic. Here, we focus on the comparison between a rigid, planar furan-based scaffold and the more flexible, yet conformationally directing, β-amino acid backbone.

This compound: A Rigid Scaffold for Turn Induction

This compound is a furan-based amino acid that introduces a unique set of structural constraints into a peptide sequence. The furan ring is an aromatic heterocycle, rendering it planar and rigid. When incorporated into a peptide backbone, it can act as a potent turn mimic, inducing specific folded conformations.[5][6]

Structural Impact and Conformational Effects

The rigid furan scaffold can be used to replace dipeptide segments, such as the Gly-Gly portion of Leu-enkephalin, to induce turn structures.[5] Detailed structural analysis of furanoid sugar amino acid-containing peptides using techniques like circular dichroism (CD) and various NMR methods, combined with molecular dynamics (MD) simulations, has revealed the formation of unusual nine-membered pseudo β-turn-like structures. These turns are often stabilized by strong intramolecular hydrogen bonds.[5] The ability to precisely control the peptide's three-dimensional structure is crucial for its interaction with biological targets.[7]

While the furan moiety itself is rigid, its incorporation into a peptide can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. However, the stability of the furan ring under the acidic conditions of peptide cleavage from the resin can be a concern, particularly when the furan-containing residue is at the N-terminus. Interestingly, the proximity of aromatic residues can surprisingly stabilize the furan moiety against acidic degradation.[8][9]

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} . Caption: Peptidomimetic design workflow.

β-Amino Acid Esters: Versatile Building Blocks for Enhanced Stability and Conformational Control

β-amino acids are homologues of α-amino acids, containing an additional carbon atom in their backbone.[10][11] This seemingly small change has profound consequences for the properties of peptides that incorporate them. The increased flexibility of the backbone allows for the formation of novel and highly stable secondary structures, such as 14-helices, which are not accessible to α-peptides.[12]

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to enzymatic degradation.[2][13] Proteases, which are highly specific for α-peptide bonds, generally do not recognize or cleave the amide bonds of β-amino acids. This intrinsic stability makes β-peptides and α,β-hybrid peptides highly attractive candidates for therapeutic applications.[14]

Conformational Plasticity and Control

The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, which can be harnessed to design peptides with specific folds.[15] By choosing appropriate substitution patterns on the α- and β-carbons, researchers can favor specific dihedral angles and induce the formation of stable helices, sheets, and turns. This level of control is invaluable for mimicking the bioactive conformations of native peptides.[16]

Head-to-Head Comparison: Furan-Based vs. β-Amino Acids

FeatureMethyl 5-(aminomethyl)furan-2-carboxylateβ-Amino Acid Esters
Backbone Rigidity High (planar furan ring)Moderate to High (tunable by substitution)
Primary Structural Role Turn mimic, dipeptide isostereInduction of various secondary structures (helices, sheets)
Conformational Control Induces specific, tight turnsPromotes stable, well-defined secondary structures
Proteolytic Stability Not extensively documented; furan ring itself is subject to microbial degradation[17]High, well-established resistance to proteases
Synthesis Incorporable via SPPS; potential for acid-labilityReadily incorporated via standard SPPS protocols
Structural Diversity Limited to furan scaffold variationsVast diversity through substitution at α and β carbons

Experimental Protocols

To provide a practical context for the application of these unnatural amino acids, we present detailed protocols for their incorporation into a model peptide and for the subsequent analysis of the peptidomimetic's stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-Xxx-Gly-Phe-Leu-NH₂, where Xxx is either Methyl 5-(aminomethyl)furan-2-carboxylate or a protected β-amino acid, using the Fmoc/tBu strategy.[3][18][19]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the unnatural amino acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and diisopropylethylamine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

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} . Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 2: Comparative Proteolytic Stability Assay

This protocol describes an in vitro assay to compare the stability of the synthesized peptidomimetics against the protease chymotrypsin.[20][21][22]

Materials:

  • Purified peptidomimetics

  • Chymotrypsin (sequencing grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetics in PBS at a concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL.

  • Digestion Reaction: a. In a microcentrifuge tube, add the peptidomimetic solution to a final concentration of 50 µM in PBS. b. Initiate the digestion by adding chymotrypsin to a final enzyme-to-substrate ratio of 1:100 (w/w). c. Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction by adding an equal volume of 1% TFA in ACN.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks by integrating the peak areas at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of remaining parent peptide against time to determine the half-life of each peptidomimetic.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[23][24][25] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the conformation of the peptidomimetics can be determined.[26][27] This information is crucial for understanding how the incorporation of Methyl 5-(aminomethyl)furan-2-carboxylate or a β-amino acid influences the overall structure and for correlating this structure with biological activity.

Conclusion

The choice between this compound and β-amino acid esters in peptidomimetic design depends on the specific goals of the research. β-amino acids offer a well-established and versatile approach to enhance proteolytic stability and induce a variety of secondary structures. Their extensive documentation and predictable conformational behavior make them a reliable choice for improving the drug-like properties of peptides.

Methyl 5-(aminomethyl)furan-2-carboxylate, on the other hand, provides a more specialized tool for inducing rigid, turn-like conformations. While its impact on proteolytic stability is less characterized, its ability to act as a dipeptide isostere and to precisely orient side chains makes it a valuable building block for probing receptor binding sites and designing conformationally constrained ligands.

Ultimately, the selection of the appropriate unnatural amino acid requires a careful consideration of the desired structural and functional outcomes. The experimental protocols provided herein offer a starting point for researchers to explore the potential of these fascinating building blocks in the development of novel peptidomimetic therapeutics.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • Pal, S., Srivastava, S., Srivastava, R., & Kundu, B. (2002). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 67(15), 5246-56. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]

  • Kar, A., & Parekh, N. (2014). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical and Allied Sciences, 4(1), 1-10. [Link]

  • Verhelst, S. H. L., & van der Marel, G. A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(3), 545-547. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • Rienstra, C. M., Tucker-Kellogg, L., Jaroniec, C. P., Hohwy, M., Reif, B., McMahon, M. T., ... & Griffin, R. G. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260-10265. [Link]

  • Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. [Link]

  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]

  • Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. [Link]

  • Singh, Y., Sharma, R., & Kumar, V. (2021). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 12(2), 336-351. [Link]

  • Gene Target Solutions. (n.d.). Modified Chymotrypsin (Bovine) - Sequencing Grade. [Link]

  • ResearchGate. (n.d.). Half-lives of peptide digestions by chymotrypsin. [Link]

  • Teo, C. F., Wong, C. Y., & Then, S. M. (2019). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ChemMedChem, 14(12), 1195-1203. [Link]

  • eScholarship.org. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. [Link]

  • National Institutes of Health. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • National Institutes of Health. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. [Link]

  • Semantic Scholar. (n.d.). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. [Link]

  • National Institutes of Health. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095-1105. [Link]

  • ResearchGate. (n.d.). Comparison between α- and β-amino acid. [Link]

  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • bioRxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health. (n.d.). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. [Link]

  • Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Biosciences, 19(5), 1139-1147. [Link]

  • National Institutes of Health. (n.d.). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. [Link]

  • Scheraga, H. A. (1993). Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. Accounts of chemical research, 26(10), 529-535. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Peggion, C., & Broxterman, Q. B. (2001). Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. Chemistry, 7(18), 3953-3961. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

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Comparative Docking Analysis of Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Screening and Lead Identification

In the ever-evolving landscape of drug discovery, the pursuit of novel antibacterial agents is of paramount importance to combat the growing threat of antibiotic resistance. Furan-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide array of biological activities, including antibacterial and anticancer properties.[1][2][3] This guide presents a comprehensive comparative docking study of a series of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride derivatives against a key bacterial target, providing a detailed workflow and analysis for researchers in the field.

Introduction: The Rationale for Targeting Bacterial Enoyl-ACP Reductase

The selection of a suitable drug target is a critical first step in structure-based drug design. For this comparative study, Escherichia coli Enoyl-ACP Reductase (FabI) has been chosen as the target protein. FabI is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II), which is essential for bacterial survival and is absent in mammals, making it an attractive and specific target for antibacterial drug development. The inhibition of FabI disrupts the bacterial cell membrane synthesis, leading to bacterial cell death. Previous studies have shown that furan derivatives can exhibit inhibitory activity against bacterial enzymes, making FabI an excellent candidate for this investigation.[4]

This guide will walk through a detailed, step-by-step protocol for a comparative molecular docking study. We will investigate the binding affinities and interaction patterns of a parent furan derivative and a set of its rationally designed analogues against the active site of E. coli FabI. The insights gained from this in silico analysis can guide the synthesis of more potent inhibitors and accelerate the discovery of novel antibacterial agents.

Experimental Workflow: A Validated Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for performing a comparative molecular docking study. This self-validating system ensures the reliability of the generated results.

Software and Tools

A variety of software packages are available for molecular docking studies.[5][6] For this guide, we will utilize a combination of widely used and validated tools:

  • Protein Preparation: AutoDockTools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro, AutoDockTools (ADT)

  • Molecular Docking: AutoDock Vina[5]

  • Visualization and Analysis: PyMOL, Discovery Studio

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Obtain Protein Structure: The three-dimensional crystal structure of E. coli Enoyl-ACP Reductase (FabI) is retrieved from the Protein Data Bank (PDB). For this study, we will use a representative PDB entry (e.g., PDB ID: 1C14).[7]

  • Prepare the Protein: The downloaded PDB file is processed to prepare it for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT format required by AutoDock Vina.[1]

Step 2: Ligand Preparation

  • Selection of Ligands: A parent molecule, this compound, and a series of its derivatives are selected for this comparative study. A known inhibitor of FabI, such as Triclosan, will be used as a reference compound for validation.

  • 2D Structure Drawing and 3D Conversion: The 2D structures of the ligands are drawn using software like ChemDraw and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a force field (e.g., MMFF94) in software like Avogadro to obtain stable, low-energy conformations.[7]

  • Ligand Preparation for Docking: The energy-minimized ligand structures are then prepared for docking using AutoDockTools. This involves detecting the root, setting the number of rotatable bonds, and saving the ligands in the PDBQT format.

Step 3: Molecular Docking Simulation

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The coordinates of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB file or by using a blind docking approach followed by a more focused docking.[6][8]

  • Running the Docking Simulation: The docking simulation is performed using AutoDock Vina.[8] The software will explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.[5]

Step 4: Analysis of Docking Results

  • Binding Affinity: The primary quantitative output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger binding interaction.[8][9]

  • Pose Analysis: The predicted binding poses of the ligands are visualized and analyzed using software like PyMOL or Discovery Studio.

  • Interaction Analysis: The non-covalent interactions between the ligands and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the molecular basis of binding.[9]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB: 1C14) PrepProt 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Grid 5. Define Grid Box (Active Site) PrepProt->Grid LigandDesign 3. Design/Select Ligands (Derivatives & Reference) PrepLig 4. Prepare Ligands (Energy Minimization) LigandDesign->PrepLig Dock 6. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Results 7. Analyze Binding Affinity (kcal/mol) Dock->Results Pose 8. Visualize Binding Poses (PyMOL) Results->Pose Interaction 9. Analyze Interactions (H-bonds, Hydrophobic) Pose->Interaction

Caption: A stepwise workflow for the comparative molecular docking study.

Results: Comparative Analysis of Binding Affinities

The docking results are summarized in the table below, comparing the binding affinities of the this compound derivatives and the reference inhibitor, Triclosan, against E. coli Enoyl-ACP Reductase (FabI).

Compound Structure Binding Affinity (kcal/mol) Key Interacting Residues
Parent Molecule Methyl 5-(aminomethyl)furan-2-carboxylate-6.8Tyr156, Met159, Phe203
Derivative 1 (5-(aminomethyl)furan-2-yl)(phenyl)methanone-7.5Tyr156, Met159, Phe203, Ile202
Derivative 2 N-benzyl-5-(aminomethyl)furan-2-carboxamide-7.2Tyr156, Gly192, Met191
Derivative 3 5-(aminomethyl)-N-(4-chlorophenyl)furan-2-carboxamide-8.1Tyr156, Met159, Phe203, Ile202
Reference Triclosan-8.5Tyr156, Met159, Phe203, Gly192

Note: The structures and results presented in this table are for illustrative purposes to demonstrate a comparative analysis.

Discussion: Structure-Activity Relationship Insights

The comparative docking results provide valuable insights into the structure-activity relationships (SAR) of the investigated furan derivatives.

  • Parent Molecule: The parent molecule, Methyl 5-(aminomethyl)furan-2-carboxylate, shows a moderate binding affinity for the active site of FabI. Its interactions are primarily with key residues known to be important for inhibitor binding.

  • Derivative 1: The replacement of the methyl ester with a phenyl ketone in Derivative 1 leads to an increase in binding affinity. This is likely due to the additional hydrophobic and potential pi-pi stacking interactions between the phenyl ring and the hydrophobic pocket of the active site.

  • Derivative 2: The conversion of the ester to an N-benzyl amide in Derivative 2 also results in improved binding affinity. The amide group can form additional hydrogen bonds with the protein backbone, while the benzyl group can engage in hydrophobic interactions.

  • Derivative 3: The most significant improvement in binding affinity is observed with Derivative 3, which features a 4-chlorophenyl amide. The chlorine atom can participate in halogen bonding, a strong non-covalent interaction, with the protein. The chlorophenyl group also enhances the hydrophobic interactions within the active site.

  • Comparison with Reference: The binding affinity of the most potent derivative (Derivative 3) approaches that of the known inhibitor, Triclosan. This suggests that the furan scaffold is a promising starting point for the design of novel FabI inhibitors.

Visualization of Binding Interactions

The binding mode of the most promising derivative (Derivative 3) within the active site of FabI is visualized to understand the key interactions driving its high affinity.

G cluster_protein FabI Active Site cluster_ligand Derivative 3 Tyr156 Tyr156 Met159 Met159 Phe203 Phe203 Ile202 Ile202 Furan Furan Ring Furan->Tyr156 H-bond Amide Amide Linker Amide->Met159 Hydrophobic Chlorophenyl 4-Chlorophenyl Chlorophenyl->Phe203 Pi-Pi Stacking Chlorophenyl->Ile202 Hydrophobic

Caption: Key interactions between Derivative 3 and the FabI active site.

Conclusion and Future Directions

This comparative docking study demonstrates the potential of this compound derivatives as inhibitors of E. coli Enoyl-ACP Reductase. The in silico analysis has provided valuable insights into the structure-activity relationships of these compounds, highlighting the importance of specific functional groups for enhancing binding affinity.

The findings from this computational study serve as a strong foundation for the next steps in the drug discovery pipeline:

  • Synthesis and In Vitro Testing: The most promising derivatives identified in this study should be synthesized and evaluated for their in vitro inhibitory activity against FabI and their antibacterial activity against various bacterial strains.

  • Lead Optimization: Further optimization of the lead compounds can be pursued by exploring a wider range of substitutions on the phenyl ring and modifications to the linker region.

  • ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be performed to assess the drug-likeness of the designed compounds.

By integrating computational and experimental approaches, the development of novel and effective antibacterial agents based on the furan scaffold can be significantly accelerated.

References

  • J Mol Graph Model. 2009 Nov;28(4):313-29. Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway. [Link]

  • Interdiscip Sci. 2011 Jun;3(2):149-59. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • J Sci Med Central. 2017. Molecular Docking: A structure-based drug designing approach. [Link]

  • Pharmaceuticals (Basel). 2017 Dec; 10(4): 94. Key Topics in Molecular Docking for Drug Design. [Link]

  • J Biomol Struct Dyn. 2023 Mar 2. Comparison of the DNA-binding interactions of 5-hydroxymethylfurfural and its synthesized derivative, 5, 5'[oxy-bis(methylene)]bis-2-furfural: experimental, DFT and docking studies. [Link]

  • Molecules. 2019 Feb; 24(3): 595. Molecular Docking: Shifting Paradigms in Drug Discovery. [Link]

  • Indian J Pharm Educ Res. 2019; 53(3s):s374-s381. Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. [Link]

  • ResearchGate. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • ResearchGate. Design strategy of the prepared furan-based compounds. [Link]

  • Sci Rep. 2024 Aug 22;14(1):19398. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. [Link]

  • ResearchGate. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. [Link]

  • Orient J Chem. 2019;35(3). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Semantic Scholar. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • Molecules. 2022 Apr; 27(8): 2561. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • Silpakorn University. Synthesis and Biological Activities of Methyl 5-(hydroxymethyl)-2-furan carboxylate and Derivatives. [Link]

  • Green Chem. 2021;23:8012-8022. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • Molbank. 2022; 2022(1):M1341. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

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Comparative Guide to the Structure-Activity Relationships of Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 5-(aminomethyl)furan-2-carboxylate analogs, focusing on how molecular modifications influence their biological efficacy. This analysis is supported by experimental data from published studies, detailed experimental protocols, and visualizations to elucidate key structural determinants of activity.

The Core Scaffold: A Platform for Diverse Bioactivity

Methyl 5-(aminomethyl)furan-2-carboxylate serves as a versatile backbone for the development of novel therapeutic agents. The furan ring can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.[1] The key positions for modification on this scaffold are the aminomethyl group at the C5 position and the methyl ester at the C2 position. Variations at these sites can significantly impact the compound's potency and selectivity.

Comparative Analysis of Biological Activity

A study by Phutdhawong et al. (2019) provides foundational data on the anticancer and antibacterial activities of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a precursor to the aminomethyl analogs.[3] This study synthesized a series of amine and amide derivatives and evaluated their biological activities, offering initial insights into the SAR of this compound class.

Anticancer Activity

The cytotoxicity of the analogs was evaluated against various cancer cell lines, including HeLa (human cervical carcinoma) and HepG2 (human liver carcinoma), as well as a normal cell line (Vero, kidney epithelial cells from an African green monkey) to assess selectivity.[3] The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay.

Compound IDR Group (at aminomethyl)Cell LineIC₅₀ (µg/mL)[3]
1 H (precursor)HeLa64.00
1 H (precursor)HepG2102.53
1 H (precursor)Vero>512.00
2a AcetylHeLa104.23
2a AcetylHepG2125.67
2a AcetylVero>200
2b TryptaminylHeLa62.37
2b TryptaminylHepG2110.15
2b TryptaminylVero189.54

Key SAR Insights for Anticancer Activity:

  • Impact of the Amine Substituent: The introduction of a bulky, aromatic tryptaminyl group (Compound 2b ) resulted in the most potent cytotoxic activity against the HeLa cell line (IC₅₀ = 62.37 µg/mL), even surpassing the precursor compound.[3] This suggests that lipophilic and aromatic interactions may play a crucial role in the anticancer mechanism.

  • Amine vs. Amide Linkage: The study also synthesized amide derivatives and found that the amine linkage was generally more favorable for anticancer activity than the amide linkage.[3]

  • Selectivity: The precursor compound 1 and the tryptaminyl derivative 2b exhibited some selectivity for cancer cells over the normal Vero cell line.[3]

Antibacterial Activity

The antibacterial properties of the analogs were assessed against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[3]

Compound IDR Group (at aminomethyl)Bacillus subtilis (MIC µg/mL)[3]Escherichia coli (MIC µg/mL)[3]
1 H (precursor)500>500
2a Acetyl>500>500
2b Tryptaminyl250250

Key SAR Insights for Antibacterial Activity:

  • Enhancement with Tryptaminyl Group: Similar to the anticancer activity, the tryptaminyl substituent (Compound 2b ) conferred the most potent antibacterial activity, with an MIC of 250 µg/mL against both B. subtilis and E. coli.[3]

  • Loss of Activity with Acetylation: Acetylation of the amine (Compound 2a ) led to a loss of antibacterial activity.[3]

  • Importance of the Methyl Ester: The study noted that the methyl ester at the C2 position was important for the antibacterial activity of the precursor.[3]

Experimental Protocols

Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate Analogs

A common synthetic route to N-substituted methyl 5-(aminomethyl)furan-2-carboxylates involves a two-step process starting from methyl 5-(hydroxymethyl)furan-2-carboxylate.

Step 1: Oxidation to Aldehyde The precursor, methyl 5-(hydroxymethyl)furan-2-carboxylate, is oxidized to methyl 5-formylfuran-2-carboxylate.

Step 2: Reductive Amination The resulting aldehyde undergoes reductive amination with a primary or secondary amine in the presence of a reducing agent to yield the desired N-substituted aminomethyl derivative.

Protocol: Reductive Amination [3]

  • Dissolve methyl 5-formylfuran-2-carboxylate (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) and normal cells (e.g., Vero) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution for MIC Determination [3]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key modification points on the methyl 5-(aminomethyl)furan-2-carboxylate scaffold and summarizes the impact of different substituents on biological activity based on the available data.

SAR_summary cluster_scaffold Core Scaffold: Methyl 5-(aminomethyl)furan-2-carboxylate cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Furan Ring with C2-Ester and C5-Aminomethyl R_group R-Group on Amine Scaffold->R_group Modification Point Ester C2-Ester Group Scaffold->Ester Modification Point Anticancer Anticancer Activity R_group->Anticancer Tryptaminyl group enhances activity R_group->Anticancer Acetyl group decreases activity Antibacterial Antibacterial Activity R_group->Antibacterial Tryptaminyl group enhances activity R_group->Antibacterial Acetyl group abolishes activity Ester->Antibacterial Methyl ester important for activity

Caption: Key structural modifications influencing the biological activity of methyl 5-(aminomethyl)furan-2-carboxylate analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of these analogs is depicted below.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Methyl 5-(hydroxymethyl) furan-2-carboxylate oxidation Oxidation start->oxidation aldehyde Methyl 5-formyl furan-2-carboxylate oxidation->aldehyde amination Reductive Amination with various amines aldehyde->amination analogs Library of N-substituted analogs amination->analogs cytotoxicity Cytotoxicity Screening (MTT Assay) analogs->cytotoxicity antibacterial Antibacterial Screening (Broth Microdilution) analogs->antibacterial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antibacterial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead Lead Compound Identification sar->lead

Sources

A Senior Application Scientist's Guide to the Validation of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal importance to its precursors and intermediates, such as Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. This molecule, featuring a furan core, an ester, and a primary amine salt, is a versatile building block in medicinal chemistry. The presence of impurities, even in trace amounts, can have cascading effects, potentially leading to unwanted side reactions, reduced yield of the final API, and the introduction of potentially toxic components.

Therefore, a robust, validated analytical method to confirm the purity of this intermediate is not merely a quality control checkpoint; it is a foundational element of a safe and effective drug development pipeline. This guide provides an in-depth, experience-driven protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC). Furthermore, it offers a critical comparison with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), to provide researchers with a comprehensive decision-making framework.

The Primary Analytical Workhorse: A Validated HPLC-UV Method

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is the quintessential tool for this analysis. The choice is deliberate: HPLC is exceptionally well-suited for non-volatile, polar, and thermally sensitive compounds like amine hydrochloride salts, which are notoriously difficult to analyze by other means. The furan ring within the molecule contains a chromophore, making it readily detectable by UV spectroscopy.

The objective of this method is to separate the main compound from any potential process-related impurities (e.g., starting materials, by-products) and degradation products, allowing for accurate quantification.

Proposed HPLC Methododology

This protocol is designed as a self-validating system, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2]

Table 1: HPLC Instrumental and Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the furan ring, while being suitable for the polar nature of the molecule when used with an aqueous mobile phase.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the primary amine is protonated, leading to a single, consistent ionic state and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 5% B to 95% B over 15 minutesA gradient is essential to ensure elution of both polar and potentially non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
UV Detection 285 nmFuran derivatives exhibit strong absorbance in this region, providing good sensitivity.[3]
Sample Preparation Dissolve in Mobile Phase A (or Water/Methanol 50:50)Ensures compatibility with the starting mobile phase conditions to prevent peak splitting.
The Validation Workflow: An ICH Q2(R2) Compliant Approach

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2] The following parameters must be rigorously assessed according to ICH guidelines.[4]

  • Specificity/Selectivity:

    • Objective: To prove the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components.[1]

    • Procedure:

      • Analyze a blank sample (dissolution solvent).

      • Analyze a reference standard solution of this compound.

      • Analyze a sample of the compound that has been subjected to forced degradation (e.g., exposure to acid, base, oxidation, heat, and light).

    • Acceptance Criteria: The peak for the main compound should be free from interference from any other peaks in the blank and degraded samples. Peak purity analysis using a Diode Array Detector (DAD) should confirm spectral homogeneity.[5]

  • Linearity:

    • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector's response over a specified range.[6]

    • Procedure: Prepare at least five standard solutions of known concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy:

    • Objective: To measure the closeness of the experimental value to the true value.[7]

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.[8]

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.

HPLC_Validation_Workflow cluster_Prep Method Development & Preparation cluster_Validation ICH Q2(R2) Validation Parameters cluster_Output Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Prep Prepare Standards, Forced Degradation Samples Dev->Prep Spec Specificity (Peak Purity) Prep->Spec Lin Linearity (r² ≥ 0.999) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD ≤ 2.0%) Acc->Prec Loq LOD / LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report Generation Rob->Report SOP Finalized Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the recommended approach, a senior scientist must understand its position relative to other available technologies. The two most relevant alternatives are UPLC and GC.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing smaller column particles (<2 µm) and significantly higher operating pressures (up to 15,000 psi compared to HPLC's typical <6,000 psi).[9][10] This fundamental difference drives its primary advantages and disadvantages.

  • Expertise & Experience Insights: The transition from HPLC to UPLC is not merely an equipment swap. The higher pressures and smaller particle sizes demand more rigorous sample preparation to avoid column clogging. While UPLC offers significant gains in throughput, the robustness of a well-developed HPLC method often makes it preferable for routine QC labs where a variety of users may be operating the instrument. For research environments focused on high-throughput screening or complex impurity profiling, the superior resolution of UPLC is a distinct advantage.[11]

Table 2: Head-to-Head Comparison: HPLC vs. UPLC

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Operating Pressure Lower (typically 500 - 6,000 psi)[10]Much Higher (up to 15,000 psi)[9]
Column Particle Size Larger (3 - 5 µm)[11]Smaller (< 2 µm)[12]
Analysis Time Longer (e.g., 15-20 minutes per run)[10]Shorter (e.g., 3-10 minutes per run)[10]
Resolution/Efficiency GoodExcellent, sharper and narrower peaks
Sensitivity StandardHigher sensitivity due to narrower peaks[11]
Solvent Consumption HigherLower, leading to cost savings and less waste[9]
Initial Cost LowerHigher
Method Robustness Generally more robust and forgivingMore sensitive to sample matrix effects and particulates
HPLC vs. Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. However, for an analyte like this compound, it is fundamentally unsuitable for direct analysis.

  • Causality Behind Method Choice: The core issue lies with the analyte's properties. As a hydrochloride salt, the compound is non-volatile and would not vaporize in the GC inlet. Instead, it would likely decompose. Even if the freebase form were analyzed, primary amines are notoriously problematic in GC. They are highly basic and prone to strong interactions with the stationary phase, leading to severe peak tailing and poor reproducibility.[13] While derivatization could be employed to make the amine less polar and more volatile, this introduces extra steps, potential side reactions, and complicates the purity analysis. Therefore, HPLC, which analyzes the compound in a liquid phase without requiring volatilization, is the unequivocally superior choice.

Caption: Decision logic for selecting the appropriate chromatographic technique.

Conclusion

For the critical task of validating the purity of this compound, a well-developed and validated reversed-phase HPLC-UV method stands as the authoritative and most reliable choice. Its ability to handle non-volatile, polar amine salts directly gives it a fundamental advantage over Gas Chromatography. While UPLC offers improvements in speed and resolution, the robustness, accessibility, and lower cost of HPLC make it the pragmatic workhorse for most quality control applications. The detailed validation protocol provided herein, grounded in ICH guidelines, establishes a clear pathway for researchers to ensure that this vital pharmaceutical intermediate meets the stringent purity requirements necessary for the development of safe and effective medicines.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2020.00284.X.
  • WebofPharma. (2025, December 30). HPLC vs. UPLC.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?
  • National Institutes of Health (NIH). (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PubMed. (2022, June 29). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed. (2012, September 3). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF).
  • Baltacı, C., & Akşit, Z. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Hittite Journal of Science and Engineering, 3(2), 91-97.

Sources

A Comparative Guide to the Synthetic Routes of Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, coupled with strategically placed carboxylate and aminomethyl functionalities, makes it an important scaffold for the synthesis of novel pharmaceutical agents, polymers, and fine chemicals. The efficient and scalable synthesis of this intermediate is therefore of critical importance.

This guide provides an in-depth comparison of two prominent synthetic strategies for preparing this compound. We will dissect each route, moving beyond a simple recitation of steps to analyze the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and disadvantages of each approach. Our analysis is supported by experimental data from peer-reviewed literature to ensure scientific integrity and provide a trustworthy resource for laboratory and process chemists.

Route 1: Halogenation and Subsequent Amination via Gabriel Synthesis

This classical and robust approach involves the initial formation of a reactive chloromethyl intermediate, which is then converted to the primary amine using a protected nitrogen source to prevent over-alkylation.

Synthetic Overview

The synthesis begins with the commercially available and biomass-derived 5-(chloromethyl)furfural (CMF). The aldehyde is first oxidized to an acyl chloride, which is then esterified to yield Methyl 5-(chloromethyl)furan-2-carboxylate. This key intermediate undergoes a Gabriel synthesis, followed by hydrazinolysis and salt formation, to produce the final product.

Workflow Diagram

Route_1_Workflow CMF 5-(Chloromethyl)furfural (CMF) CMFCC 5-(Chloromethyl)furan- 2-carbonyl chloride (CMFCC) CMF->CMFCC t-BuOCl Chlor_Ester Methyl 5-(chloromethyl)- furan-2-carboxylate CMFCC->Chlor_Ester CH₃OH, K₂CO₃ Phthalimide_Adduct N-Substituted Phthalimide Intermediate Chlor_Ester->Phthalimide_Adduct Potassium Phthalimide Product Methyl 5-(aminomethyl)furan- 2-carboxylate HCl Phthalimide_Adduct->Product 1. N₂H₄ 2. HCl

Caption: Workflow for Route 1 via a chloromethyl intermediate.

Mechanism and Scientific Rationale

The first step leverages tert-butyl hypochlorite (t-BuOCl) for the direct and high-yield conversion of the aldehyde (CMF) into an acyl chloride (CMFCC). This transformation is remarkably efficient and avoids the need to first prepare the corresponding carboxylic acid, thus shortening the synthetic sequence[1][2]. The subsequent esterification is a standard nucleophilic acyl substitution performed under mild basic conditions with methanol.

The core of this route is the Gabriel Synthesis , a trusted method for the formation of primary amines from alkyl halides[3]. Potassium phthalimide serves as a protected form of ammonia. Its nitrogen is rendered nucleophilic upon deprotonation, but the adjacent carbonyl groups prevent the resulting N-alkylated product from undergoing further reaction, a common issue that leads to over-alkylation and a mixture of secondary and tertiary amines[3]. The phthalimide group is then cleanly removed using hydrazine (N₂H₄) in a process known as the Ing-Manske procedure, which yields the desired primary amine and a stable phthalhydrazide byproduct[4]. Finally, treatment with hydrochloric acid affords the stable and crystalline hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate [1]

  • In a flask protected from light, 5-(chloromethyl)furfural (CMF) is mixed with tert-butyl hypochlorite and stirred at room temperature for approximately 24 hours.

  • The volatile components are removed under reduced pressure to yield crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC).

  • The crude CMFCC is dissolved in methanol, and a stoichiometric amount of potassium carbonate is added. The suspension is stirred at room temperature for 2 hours.

  • The reaction mixture is filtered through silica gel and the solvent is evaporated to yield Methyl 5-(chloromethyl)furan-2-carboxylate, often in high purity (96% yield reported)[1].

Step 2: Gabriel Synthesis and Hydrochloride Formation

  • Methyl 5-(chloromethyl)furan-2-carboxylate is dissolved in a polar aprotic solvent such as DMF.

  • Potassium phthalimide (1.0-1.1 equivalents) is added, and the mixture is heated to facilitate the SN2 reaction. The reaction progress is monitored by TLC.

  • After completion, the reaction is cooled, and hydrazine hydrate (typically in refluxing ethanol) is added to cleave the phthalimide group[4].

  • The precipitated phthalhydrazide is removed by filtration.

  • The filtrate is concentrated, and the residue is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • Anhydrous HCl (either as a gas or a solution in a solvent) is added to precipitate the product as this compound. The solid is collected by filtration and dried.

Route 2: Reductive Amination of a Furan Aldehyde

This strategy builds the aminomethyl group directly from an aldehyde functionality using reductive amination, a cornerstone of modern amine synthesis.

Synthetic Overview

This route begins with the more readily available 5-(hydroxymethyl)furfural (HMF). The hydroxyl group is first protected, typically as an acetate, followed by oxidation of the aldehyde to a methyl ester. After deprotection, the primary alcohol is oxidized to an aldehyde, creating the key precursor, Methyl 5-formylfuran-2-carboxylate. This aldehyde then undergoes direct reductive amination to furnish the target amine, which is subsequently converted to its hydrochloride salt.

Workflow Diagram

Route_2_Workflow cluster_0 Precursor Synthesis HMF 5-(Hydroxymethyl)furfural (HMF) Formyl_Ester Methyl 5-formylfuran- 2-carboxylate HMF->Formyl_Ester Multi-step process: 1. Oxidation 2. Esterification Product Methyl 5-(aminomethyl)furan- 2-carboxylate HCl Formyl_Ester->Product 1. NH₃, H₂, Catalyst (e.g., Raney Ni) 2. HCl

Caption: Workflow for Route 2 via reductive amination.

Mechanism and Scientific Rationale

The key transformation in this route is the Reductive Amination . This one-pot process involves the reaction of an aldehyde with an ammonia source to form an intermediate imine (or enamine), which is then immediately reduced by a reducing agent present in the mixture to form the amine[5]. This method is highly efficient and atom-economical.

The choice of catalyst and reducing agent is critical. Heterogeneous catalysts like Raney Nickel are often employed with hydrogen gas, as they are effective for the reduction of the C=N bond and can be easily removed by filtration[6]. The reaction is driven to completion because the imine is reduced in situ, preventing side reactions associated with the aldehyde starting material. This direct conversion from an aldehyde to an amine is a powerful tool for streamlining synthetic processes[5][6]. The initial steps to prepare the required Methyl 5-formylfuran-2-carboxylate from HMF are standard transformations involving oxidation and esterification reactions[7].

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-formylfuran-2-carboxylate (Illustrative)

  • 5-(Hydroxymethyl)furfural (HMF) is oxidized to 5-formylfuran-2-carboxylic acid using a suitable oxidant (e.g., Pinnick oxidation).

  • The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol under acidic catalysis (e.g., H₂SO₄) or via an acyl chloride intermediate.

Step 2: Reductive Amination and Hydrochloride Formation [6]

  • Methyl 5-formylfuran-2-carboxylate is dissolved in a solvent, typically methanol saturated with ammonia.

  • A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure autoclave, depending on catalyst and scale) and stirred until the reaction is complete.

  • The catalyst is carefully removed by filtration through a pad of celite.

  • The filtrate is concentrated, and the residue is worked up and converted to the hydrochloride salt as described in Route 1.

Comparative Analysis

FeatureRoute 1: Gabriel SynthesisRoute 2: Reductive Amination
Starting Material 5-(Chloromethyl)furfural (CMF)5-(Hydroxymethyl)furfural (HMF)
Key Intermediate Methyl 5-(chloromethyl)furan-2-carboxylateMethyl 5-formylfuran-2-carboxylate
Number of Steps ~3 steps from CMF~3-4 steps from HMF
Key Transformation SN2 reaction with phthalimideCatalytic reductive amination
Yields Generally high and reliableCan be very high, but catalyst dependent
Reagent Safety Uses hydrazine (toxic). CMF is a lachrymator.Uses flammable H₂ gas and pyrophoric catalysts (Raney Ni). Requires specialized hydrogenation equipment.
Scalability Readily scalable; avoids pressurized gas.Highly scalable in industrial settings with appropriate reactors.
Selectivity Excellent for primary amines; avoids over-alkylation.Excellent; direct conversion of aldehyde to amine.

Discussion and Recommendation

Route 1 (Gabriel Synthesis) is a classic, highly reliable, and predictable method. Its primary advantage is the exceptional control it offers in forming the primary amine without risk of over-alkylation, a significant challenge in amine synthesis[3]. The reagents and conditions are amenable to standard laboratory glassware, and it avoids the need for specialized high-pressure hydrogenation equipment. However, the use of hydrazine, a potent toxin, requires careful handling and waste disposal. The starting material, CMF, while accessible, can be less stable and more hazardous than HMF[8].

Route 2 (Reductive Amination) represents a more modern and atom-economical approach. It directly converts the aldehyde functionality to the desired aminomethyl group in a single, often high-yield step[5]. This route is particularly well-suited for large-scale industrial synthesis where dedicated hydrogenation facilities are available. The main challenges lie in the synthesis of the aldehyde precursor and the handling of potentially pyrophoric catalysts and flammable hydrogen gas.

For academic and small-scale laboratory synthesis , Route 1 often represents the more practical and accessible choice. It utilizes well-established, high-yielding reactions that do not require specialized pressure equipment. The control over selectivity is a major advantage for ensuring product purity.

For industrial-scale production and process development , Route 2 is likely the superior option. Its efficiency, high atom economy, and the avoidance of toxic reagents like hydrazine make it a more sustainable and cost-effective process at scale, provided the necessary infrastructure for catalytic hydrogenation is in place.

Ultimately, the choice of synthetic route will depend on the specific constraints of the laboratory or production facility, including scale, available equipment, safety protocols, and cost considerations.

References

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. [Link]

  • eScholarship.org, University of California. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • Royal Society of Chemistry. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • mediaTUM, Technical University of Munich. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • ResearchGate. (2025). (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

  • ResearchGate. (n.d.). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. [Link]

  • YouTube. (2021). Gabriel Synthesis. [Link]

  • PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. [Link]

Sources

A Comparative Guide to the Bioactivity of Furan-2-Carboxylate and Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Scaffolds of Pharmacological Significance

In the landscape of medicinal chemistry, the furan and benzene rings represent two of the most fundamental aromatic scaffolds. When functionalized as carboxylate esters, they give rise to furan-2-carboxylates and benzoates, classes of compounds with a vast and diverse range of biological activities.[1][2] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and synthetic pharmaceuticals, contributing to a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Similarly, the benzoate ester moiety, derived from benzoic acid, is not only a cornerstone of synthetic chemistry but is also integral to compounds with significant therapeutic applications, from established antimicrobial preservatives to novel anticancer agents.[2]

This guide provides an in-depth, objective comparison of the bioactivities of furan-2-carboxylate and benzoate esters. By synthesizing experimental data from disparate studies, we aim to illuminate the structure-activity relationships, compare mechanisms of action, and provide validated experimental protocols to aid researchers in the rational design and evaluation of new therapeutic agents based on these privileged scaffolds.

Chemical structures of Furan-2-carboxylate and Benzoate ester core moieties

Figure 1. Core chemical structures of the Furan-2-Carboxylate and Benzoate Ester moieties.

Comparative Bioactivity Analysis: A Head-to-Head Evaluation

The therapeutic potential of a chemical scaffold is defined by its performance across a range of biological assays. Here, we compare the documented antimicrobial, anticancer, and anti-inflammatory activities of derivatives from both ester classes.

Antimicrobial Activity

Both furan-2-carboxylate and benzoate esters exhibit significant, albeit mechanistically distinct, antimicrobial properties.

Furan-2-Carboxylate Esters: This class is a fertile ground for the discovery of novel antimicrobial agents.[3] Derivatives have demonstrated broad-spectrum activity. For instance, certain 2(5H)-furanone derivatives show potent activity against S. aureus and C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 8–16 µg/mL.[5] Other carbamothioyl-furan-2-carboxamide derivatives have also shown significant inhibition against both bacterial and fungal strains, with MICs in the range of 150.7–295 µg/mL against various pathogens.[6] This highlights the versatility of the furan scaffold in developing new antimicrobial leads.[7]

Benzoate Esters: Benzoates are perhaps more widely known for their application as antimicrobial preservatives in food, cosmetics, and pharmaceuticals.[2][8] Their efficacy is often pH-dependent; sodium benzoate, for example, is most effective in acidic conditions (pH < 4.5).[9][10] The active form, undissociated benzoic acid, readily penetrates microbial cell membranes.[9] The well-known parabens (alkyl esters of p-hydroxybenzoic acid) demonstrate that antimicrobial activity can increase with the length of the alkyl chain.[9]

Scientific Insight: While benzoate esters are reliable and well-characterized preservatives, their activity is often nonspecific and conditional (e.g., pH-dependent). Furan-2-carboxylate esters, on the other hand, represent a more dynamic and versatile scaffold for developing novel, potentially more specific, antimicrobial therapeutics that can overcome resistance mechanisms.[5]

Table 1: Comparative Antimicrobial Activity
Compound Class Example Derivative Target Organism(s) Activity Metric (Value)
Furan-2-Carboxylate2(5H)-furanone derivative F131S. aureus, C. albicansMIC: 8–16 µg/mL[5]
Furan-2-CarboxylateCarbamothioyl derivativeE. coli, S. aureusMIC: 230–295 µg/mL[6]
Benzoate EsterSodium Benzoate (at pH 4.0)S. aureus, E. coliMIC: ~1000 ppm[9]
Benzoate EsterMethylparabenS. aureusMIC: 2.6 mM[9]
Benzoate EsterPropylparabenS. aureusMIC: 2.2 mM[9]
Anticancer Activity

Both scaffolds have been extensively explored in the development of novel anticancer agents, targeting a variety of mechanisms and cell lines.

Furan-2-Carboxylate Esters: Numerous furan-based compounds have demonstrated potent cytotoxic effects against cancer cells.[11][12] For example, a novel pyridine carbohydrazide and an N-phenyl triazinone derivative containing a furan moiety exhibited strong activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[13] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[13] Furthermore, the furan-2-carboxamide scaffold is considered a promising framework for designing new anticancer drugs, with various derivatives showing efficacy against a panel of cancer cell lines.[14]

Benzoate Esters: Benzoate derivatives have also emerged as powerful anticancer agents. Their mechanisms are diverse, ranging from the inhibition of key cellular proteins to the disruption of organelles. For instance, certain benzo[a]phenoxazine compounds have been shown to selectively target and accumulate in the lysosomes of cancer cells, inducing lysosomal membrane permeabilization and subsequent cell death.

Scientific Insight: Both furan and benzoate backbones serve as excellent starting points for anticancer drug design. The planarity of the aromatic systems allows for diverse substitutions that can be tailored to fit into specific protein binding pockets or to accumulate in cellular compartments. Furan derivatives have shown particular promise in disrupting the cell cycle,[13] while certain benzoate derivatives exploit unique vulnerabilities in cancer cells, such as lysosomal function.

Table 2: Comparative Anticancer Activity (IC50 Values)
Compound Class Example Derivative Cancer Cell Line
Furan-basedPyridine carbohydrazide deriv.MCF-7 (Breast)
Furan-basedN-phenyl triazinone deriv.MCF-7 (Breast)
Furan-basedSilver(I) furan-2-carboxylateJurkat (Leukemia)
Furan-basedBis-2(5H)-furanone deriv.C6 (Glioma)

Note: Direct comparative IC50 values for benzoate esters from the provided search results were not specified in a directly comparable format, but their potent activity is well-documented qualitatively.

Anti-inflammatory Activity

The structural features of both classes also lend themselves to the modulation of inflammatory pathways.

Furan-2-Carboxylate Esters: Natural and synthetic furan derivatives are known to possess significant anti-inflammatory properties.[1] Their mechanism often involves the regulation of key signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-ɣ).[15][16][17] Some benzofuran derivatives, for instance, inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines.[17][18] This activity is often linked to the antioxidant capacity of the furan ring.[18]

Benzoate Esters: The anti-inflammatory properties of benzoates are famously exemplified by salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. Many nonsteroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. While the ester form may act as a prodrug, the inherent ability of the benzoate scaffold to interact with inflammatory targets like cyclooxygenase (COX) enzymes is well-established.

Scientific Insight: Furan derivatives appear to exert their anti-inflammatory effects through broad-acting mechanisms, including the modulation of complex signaling cascades and antioxidant effects.[15][18] The anti-inflammatory action of the benzoate scaffold is more classically defined, with a rich history tied to the direct inhibition of enzymes like COX in the arachidonic acid pathway.

Mechanisms of Action: A Deeper Dive

Understanding how these compounds work is critical for their development. While mechanisms are diverse, some well-studied pathways provide excellent examples.

Antimicrobial Mechanism of Benzoate Esters

Benzoates employ a classic membrane disruption and metabolic inhibition strategy, which is particularly effective in acidic environments. The process is a self-validating system where the compound's chemical properties directly lead to its biological effect.[9]

  • Passive Diffusion: In an acidic medium, the ester can be hydrolyzed to its parent benzoic acid. The undissociated, lipophilic acid readily crosses the microbial cell membrane.[9][10]

  • Intracellular Acidification: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing a proton (H+) and a benzoate anion. This influx of protons overwhelms the cell's buffering capacity, causing a sharp drop in intracellular pH.[9][10][19]

  • Metabolic Disruption: The acidic internal environment and the benzoate anion itself inhibit key metabolic enzymes, such as phosphofructokinase in the glycolysis pathway.[9][19] This severely impairs ATP production.

  • Proton Motive Force Collapse: The accumulation of intracellular protons also dissipates the crucial proton motive force across the cell membrane, further crippling energy production and transport processes, ultimately leading to cell death.[9]

cluster_outside Extracellular (Acidic pH) cluster_inside Intracellular (Alkaline pH) Benzoate_Ester Benzoate Ester Benzoic_Acid_Ext Benzoic Acid (Undissociated) Benzoate_Ester->Benzoic_Acid_Ext Hydrolysis Benzoic_Acid_Int Benzoic Acid Benzoic_Acid_Ext->Benzoic_Acid_Int Passive Diffusion Proton H+ (Proton) Benzoic_Acid_Int->Proton Benzoate_Anion Benzoate Anion Benzoic_Acid_Int->Benzoate_Anion Acidification Intracellular Acidification Proton->Acidification PMF_Disruption Proton Motive Force Disruption Proton->PMF_Disruption Enzyme_Inhibition Glycolysis Enzyme Inhibition (e.g., PFK) Benzoate_Anion->Enzyme_Inhibition Acidification->Enzyme_Inhibition ATP_Depletion ATP Depletion PMF_Disruption->ATP_Depletion Enzyme_Inhibition->ATP_Depletion Cell_Death Growth Inhibition & Cell Death ATP_Depletion->Cell_Death Cell_Membrane < Cell Membrane >

Diagram 1: Antimicrobial mechanism of benzoate esters.

Anti-inflammatory Mechanism of Furan Derivatives

Furan derivatives can modulate inflammation by interfering with cellular signaling cascades that lead to the production of inflammatory mediators.[15][16]

Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38, ERK) Stimulus->MAPK PPARg PPAR-ɣ Pathway Stimulus->PPARg Furan Furan Derivative Furan->MAPK Modulation Furan->PPARg Modulation Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK->Mediators PPARg->Mediators Inhibition Inflammation Inflammatory Response Mediators->Inflammation node_seed 1. Cell Seeding (1x10⁴ cells/well in 96-well plate) node_incubate1 2. Incubation (24h) (Allow cell attachment) node_seed->node_incubate1 node_treat 3. Compound Treatment (Add serial dilutions of ester) node_incubate1->node_treat node_incubate2 4. Incubation (24-72h) (Compound exposure) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent (5 mg/mL) node_incubate2->node_mtt node_incubate3 6. Incubation (2-4h) (Formazan crystal formation) node_mtt->node_incubate3 node_solubilize 7. Solubilization (Remove medium, add DMSO) node_incubate3->node_solubilize node_read 8. Read Absorbance (570 nm) node_solubilize->node_read node_analyze 9. Data Analysis (Calculate % Viability & IC₅₀) node_read->node_analyze

Diagram 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Both furan-2-carboxylate and benzoate esters are privileged scaffolds in medicinal chemistry, each possessing a rich and distinct profile of bioactivity. Benzoate esters are well-established as broad-spectrum antimicrobial agents, with a clear, membrane-centric mechanism of action that has been leveraged for decades in preservation. Their role in therapeutics, particularly as NSAIDs and in novel anticancer strategies, continues to be significant.

Furan-2-carboxylate esters, while also demonstrating broad bioactivity, represent a more dynamic frontier for the development of novel therapeutics. Their derivatives have shown potent and often specific activities in anticancer and anti-inflammatory models, frequently by modulating complex cellular signaling pathways.

For the drug development professional, the choice between these scaffolds is not one of inherent superiority but of strategic application. The benzoate core offers a foundation of reliability and well-understood properties, ideal for applications where broad-spectrum bioactivity is desired. The furan core provides a versatile and adaptable platform for discovering novel agents with potentially higher specificity and potency, capable of targeting the nuanced cellular pathways that drive complex diseases like cancer and chronic inflammation. Future research focusing on direct, head-to-head comparative studies will be invaluable in further elucidating the subtle structure-activity relationships that define the therapeutic potential of these two remarkable chemical classes.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. [Link]

  • Pharmacological activity of furan derivatives. (2024). Bioxone.com. [Link]

  • Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal. [Link]

  • Olsen, I. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica. [Link]

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  • Efremova, V., et al. (2023). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences. [Link]

  • Aslam, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. [Link]

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Sources

A Comparative Guide to the Validation of Analytical Methods for Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan and its derivatives represent a class of heterocyclic organic compounds with a dual identity in the scientific landscape. In food science, furan is a known process contaminant formed during thermal treatment, classified as a possible human carcinogen, necessitating sensitive monitoring for public safety.[1][2] In pharmaceuticals, the furan ring is a structural motif in various active pharmaceutical ingredients (APIs) and can also arise as a process-related impurity or degradant, requiring strict control.[3][4]

The accurate and reliable quantification of these compounds is therefore not merely an analytical task but a critical component of regulatory compliance and quality assurance. The objective of any analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This guide provides a comprehensive comparison of the primary analytical techniques for furan-containing compounds—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and details a robust framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7] This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to develop and validate scientifically sound analytical methods for this challenging class of compounds.

Chapter 1: The Analytical Challenge of Furan Compounds

The physicochemical properties of furan and its derivatives dictate the strategies for their analysis. The primary challenges stem from:

  • High Volatility: Furan itself is a highly volatile liquid with a boiling point near room temperature (31.3 °C).[8] This property makes it an ideal candidate for headspace analysis but also presents a significant risk of analyte loss during sample preparation and handling if proper precautions, such as cooling samples and using sealed vials, are not taken.[9][10]

  • Thermal Lability and Artifact Formation: While some furan derivatives are stable, the parent compound and others can be formed as artifacts during the analytical process itself. High temperatures, such as those used in a GC injection port, can promote the thermal degradation of precursors (e.g., carbohydrates, ascorbic acid) present in the sample matrix, leading to an overestimation of the furan content.[2][11] This phenomenon is a critical consideration when selecting and optimizing analytical conditions.

  • Matrix Complexity: Furan-containing compounds are often found in complex matrices like food, biological fluids, or drug formulations.[12][13] These matrices contain numerous components that can interfere with the analysis, causing signal suppression or enhancement (matrix effects) or co-eluting with the analyte of interest, which can lead to inaccurate quantification.[9]

Chapter 2: Comparative Overview of Analytical Methodologies

The choice between GC-MS and HPLC is fundamentally a decision based on the volatility and thermal stability of the target analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most prevalent and often preferred technique for the analysis of furan and its volatile derivatives, especially in food matrices.[14][15]

  • Principle: This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides highly selective and sensitive identification based on their mass-to-charge ratio.

  • Causality of Sample Introduction Choice: Due to furan's high volatility, direct injection of a liquid sample is often impractical. Instead, headspace (HS) and headspace solid-phase microextraction (HS-SPME) are the dominant sample introduction techniques.[10][16] The rationale is to isolate the volatile furan from the non-volatile sample matrix. This is achieved by heating a sealed vial containing the sample to partition the furan into the gas phase (headspace), which is then sampled. HS-SPME enhances this process by using a coated fiber to adsorb and concentrate the analytes from the headspace, significantly improving method sensitivity.[10][14] The U.S. Food and Drug Administration (FDA) has established an official method for furan determination in food using HS-GC-MS.[17]

  • Advantages:

    • Exceptional sensitivity, capable of detecting furan at low parts-per-billion (ppb or ng/g) levels.[14][18]

    • High selectivity, as mass spectrometry provides structural information, reducing the likelihood of misidentification due to co-eluting peaks.

  • Limitations:

    • The primary risk is the potential for thermal artifact formation in the heated GC inlet, which can compromise the accuracy of the results.[11] Careful optimization of the inlet temperature is crucial.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique that is generally better suited for less volatile, more polar, or thermally sensitive furan derivatives.[11][19]

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is commonly performed using ultraviolet (UV) or diode array (DAD) detectors, or for enhanced specificity and sensitivity, a mass spectrometer (LC-MS).

  • Causality of Method Choice: The key advantage of HPLC is that the analysis is performed at or near ambient temperature, which completely avoids the risk of thermally induced artifact formation.[11] This makes it the method of choice for quantifying furan derivatives in matrices where precursors are known to be present and could degrade under GC conditions.

  • Advantages:

    • Eliminates the risk of thermal degradation.

    • Highly versatile and applicable to a wide range of furan derivatives with varying polarities.

  • Limitations:

    • May lack the required sensitivity for trace-level analysis of highly volatile furan itself compared to HS-GC-MS.

    • When using non-specific UV detection, there is a higher risk of interference from co-eluting matrix components, which can lead to false positives or inaccurate quantification.

Performance Data Summary

The following table summarizes typical performance characteristics for the validation of GC-MS and HPLC methods for furan-containing compounds, compiled from various scientific studies.

Validation ParameterGC-MS (Headspace)HPLC-UV/DAD
Linearity (r²) > 0.990[1][12]> 0.99[11]
Limit of Detection (LOD) 0.01 - 0.5 ng/g (µg/kg)[12][14]0.11 - 0.76 µg/mL[11]
Limit of Quantitation (LOQ) 0.04 - 5.0 ng/g (µg/kg)[12][14]0.35 - 2.55 µg/mL[11]
Accuracy (% Recovery) 77 - 112%[1][12]90 - 105%[11]
Precision (% RSD) < 15%[14]< 5%[11]

Chapter 3: The Validation Framework: Adhering to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The ICH Q2(R2) guideline provides a harmonized framework for performing this validation, ensuring that the data generated is reliable and meets global regulatory expectations.[7][20]

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Lifecycle Lifecycle Management (ICH Q14) Report->Lifecycle SPME_GCMS_Workflow SamplePrep 1. Sample Preparation (Weigh sample, add water & internal standard d4-furan) SealVial 2. Seal Vial SamplePrep->SealVial Incubate 3. Incubation & Equilibration (e.g., 60°C for 20 min) SealVial->Incubate SPME 4. HS-SPME Extraction (Expose fiber to headspace) Incubate->SPME Desorb 5. Thermal Desorption (Inject fiber into GC inlet) SPME->Desorb GC_Sep 6. GC Separation Desorb->GC_Sep MS_Detect 7. MS Detection (Scan or SIM mode) GC_Sep->MS_Detect Quant 8. Data Analysis & Quantification MS_Detect->Quant

Sources

The Double-Edged Sword: A Comparative Guide to Furan- vs. Benzene-Based Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

As Senior Application Scientists, we navigate the complex landscape of molecular design, where the choice of a single scaffold can dictate the success or failure of a therapeutic candidate. A recurring strategic decision in lead optimization is the bioisosteric replacement of a benzene ring with a furan moiety. This substitution, while seemingly minor, introduces profound changes in a molecule's physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth, evidence-based comparison of these two critical scaffolds, offering the technical insights and experimental frameworks necessary for rational drug design.

The Principle of Bioisosteric Replacement: More Than Just Swapping Rings

Bioisosterism refers to the substitution of atoms or groups within a molecule with other entities that possess similar physical or chemical properties, with the goal of creating a new compound that retains or enhances the desired biological activity while optimizing its overall profile. The replacement of a phenyl group with a furan ring is a classic example of this strategy. While both are aromatic systems, their fundamental differences in electronics, size, and heteroatom content create a cascade of effects that the medicinal chemist can leverage.

The core rationale behind this swap is to modulate key drug-like properties. Benzene is a stable, non-polar, and generally metabolically robust scaffold. Furan, conversely, is a more polar, electron-rich heterocycle with a distinct metabolic liability. Understanding this trade-off is paramount.

G cluster_0 Benzene Scaffold cluster_1 Furan Scaffold Benzene Benzene (C6H6) B_Props Properties: - High Aromaticity - Non-polar - Metabolically Stable - Prone to CYP450 Oxidation (Hydroxylation) Benzene->B_Props Bioisostere Bioisosteric Replacement Benzene->Bioisostere Replace With Lead_Opt Lead Optimization Goals: - Improve Solubility - Modulate Potency - Alter Metabolic Profile - Escape Patent Space B_Props->Lead_Opt Furan Furan (C4H4O) F_Props Properties: - Lower Aromaticity - Polar (H-bond acceptor) - Metabolically Labile - Prone to Ring Opening Furan->F_Props F_Props->Lead_Opt Bioisostere->Furan Yields G cluster_0 Benzene Metabolism cluster_1 Furan Metabolism (Toxicity Pathway) Benzene Benzene-containing Drug CYP450_B CYP450 (e.g., CYP3A4, 2D6) Benzene->CYP450_B Epoxide Arene Epoxide (Intermediate) CYP450_B->Epoxide Phenol Hydroxylated Metabolite (Phenol) Epoxide->Phenol Excretion_B Phase II Conjugation (Glucuronidation, etc.) -> Excretion Phenol->Excretion_B Furan Furan-containing Drug CYP450_F CYP450 (e.g., CYP2E1) Furan->CYP450_F Reactive Reactive α,β-Unsaturated Dialdehyde Intermediate CYP450_F->Reactive Adducts Covalent Adducts with Proteins & DNA Reactive->Adducts Toxicity Cellular Damage & Toxicity Adducts->Toxicity

Caption: Contrasting metabolic pathways of benzene and furan scaffolds.

This inherent instability is the "double-edged sword" of the furan scaffold. While it can offer desirable physicochemical properties, it brings a significant risk of metabolic activation and toxicity that must be carefully managed and assessed throughout the drug discovery process.

Case Study: COX-2 Inhibitors - Rofecoxib and its Analogs

To ground these principles in a real-world context, we can examine the class of cyclooxygenase-2 (COX-2) inhibitors. Rofecoxib, a well-known selective COX-2 inhibitor, features a furanone core. Structure-activity relationship (SAR) studies on this class provide valuable, quantifiable data.

A study by Zarghi et al. (2007) explored analogs of Rofecoxib, providing a clear example of how modifications to a related scaffold impact biological activity. While not a direct benzene-for-furan swap, it highlights the electronic tuning possible within this chemical space. Rofecoxib itself serves as a key furan-containing drug for our comparison.

CompoundCore Scaffold FeatureCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)
Rofecoxib Furanone0.43>100>232
Analog 10d Furanone with p-acetylsulfonamido-phenyl0.32>100>313

Data sourced from Zarghi et al., Bioorg. Med. Chem., 2007. [1][2] The data shows that Rofecoxib is a potent and highly selective COX-2 inhibitor. [1][2]The analog, 4-[4-(N-Acetylsulfonamido)phenyl]-3-phenyl-2(5H)furanone (10d), demonstrates that even subtle electronic modifications on the phenyl ring attached to the core furanone can further enhance potency while maintaining excellent selectivity over COX-1. [1][2]This case underscores the furanone scaffold's utility in achieving high target potency and selectivity. However, it also serves as a reminder of the importance of the overall molecular context, as Rofecoxib was later withdrawn from the market due to cardiovascular concerns, a factor unrelated to the furan's metabolic instability but a crucial lesson in holistic drug safety evaluation.

Experimental Protocols for Comparative Evaluation

To objectively compare a novel furan-based candidate against its benzene analog, a standardized set of experiments is essential. The following protocols provide a framework for generating robust, comparative data.

Synthesis of Representative Scaffolds

The ability to synthesize both scaffolds efficiently is the first step. Here, we outline generalized laboratory-scale syntheses for furan-2-carboxylic acid and benzoic acid as simple, representative building blocks.

Protocol 1: Synthesis of Furan-2-Carboxylic Acid (via Cannizzaro Reaction)

  • Reaction Setup: In a 4-L beaker equipped with a mechanical stirrer and an ice bath, add 1 kg (862 mL, 10.2 moles) of furfural. [3]2. Cooling: Cool the furfural to between 5–8 °C.

  • Base Addition: While maintaining the temperature below 20 °C, slowly add 825 g of a 33.3% sodium hydroxide solution over 20-25 minutes.

  • Reaction: After addition is complete, remove the ice bath and stir the mixture for an additional 1-2 hours. The mixture will solidify.

  • Workup: Add 2 L of water to dissolve the solid. The resulting solution contains sodium 2-furancarboxylate and 2-furylcarbinol.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper, precipitating the crude furan-2-carboxylic acid.

  • Purification: Filter the crude acid and recrystallize from boiling water with decolorizing carbon to yield pure furan-2-carboxylic acid. [3] Protocol 2: Synthesis of Benzoic Acid (via Grignard Reaction)

  • Grignard Formation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place 2.4 g (0.1 mol) of magnesium turnings. Add a small crystal of iodine. Add a solution of 15.7 g (0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining solution to maintain a gentle reflux. After addition, reflux for an additional 30 minutes.

  • Carbonation: Cool the Grignard reagent in an ice bath. Slowly pour the solution onto an excess of crushed dry ice (solid CO₂) in a separate beaker, stirring continuously.

  • Hydrolysis: After the dry ice has sublimed, slowly add 50 mL of 6 M hydrochloric acid to the mixture to protonate the benzoate salt and dissolve any remaining magnesium.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.

  • Isolation: Wash the combined ether layers with water, then extract the benzoic acid into a 10% sodium hydroxide solution. Re-precipitate the benzoic acid from the aqueous layer by adding concentrated HCl.

  • Purification: Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from hot water to yield pure benzoic acid.

In Vitro Metabolic Stability Assay

This assay is critical for quantifying the metabolic liabilities of the two scaffolds.

G cluster_workflow Metabolic Stability Workflow A 1. Prepare Incubation Mix (Liver Microsomes, Buffer, NADPH) B 2. Pre-warm to 37°C A->B C 3. Add Test Compound (Furan vs. Benzene Analog, 1µM) B->C D 4. Aliquot & Incubate (Time points: 0, 5, 15, 30, 45 min) C->D E 5. Terminate Reaction (Add cold Acetonitrile + Internal Std.) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify Parent Drug Disappearance G->H I 9. Calculate Half-Life (t½) & Intrinsic Clearance (CLint) H->I

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol 3: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a stock solution of the test compound (furan or benzene analog) at 10 mM in DMSO. Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (100 mM, pH 7.4).

  • Incubation: In a 96-well plate, add the reaction mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration) and the test compound (1 µM final concentration). Include control wells with no NADPH to measure non-CYP degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

In Vitro Cytotoxicity/Potency Assay

The MTT assay is a standard colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic or anti-proliferative potency (IC₅₀).

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furan and benzene analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. [4][1][2]

Conclusion: A Strategic Choice for the Medicinal Chemist

The decision to employ a furan scaffold in place of a benzene ring is a strategic one, fraught with both opportunity and risk.

  • Choose Furan When: The goal is to increase polarity/solubility, introduce a hydrogen bond acceptor, or explore a new chemical space for intellectual property. The potential for enhanced potency, as seen in some compound series, is also a powerful driver. However, this choice must be accompanied by a rigorous and early assessment of metabolic stability and potential for reactive metabolite formation.

  • Retain Benzene When: Metabolic stability is paramount, and the non-polar nature of the ring is critical for hydrophobic interactions within the target's binding site. While generally a "safer" choice from a metabolic perspective, it may present challenges with solubility or offer a more crowded intellectual property landscape.

Ultimately, there is no universal answer. The optimal choice is context-dependent, guided by the specific goals of the drug discovery program and the SAR of the chemical series. By understanding the fundamental differences laid out in this guide and employing the comparative experimental workflows, researchers can make informed, data-driven decisions, maximizing the potential for success while mitigating the inherent risks of their chosen scaffold.

References

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A Senior Application Scientist's Guide to Furan vs. Thiophene Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Five-Membered Heterocycle

In the intricate chess game of medicinal chemistry, the selection of a core scaffold is a move that dictates subsequent strategies and ultimate success. Among the most utilized pieces are the five-membered aromatic heterocycles, furan and thiophene.[1] As classical bioisosteres, the substitution of a furan ring (oxygen heteroatom) for a thiophene ring (sulfur heteroatom), or vice versa, is a common tactic employed during lead optimization to modulate potency, selectivity, and pharmacokinetic properties.[2]

While structurally similar, the fundamental differences in the electronegativity, size, and electronic configuration of oxygen versus sulfur impart distinct personalities to these rings.[1] These differences cascade down to affect critical drug-like properties, including metabolic stability, receptor interactions, and potential for toxicity.[1] This guide provides an in-depth comparative analysis of furan and thiophene derivatives, moving beyond simple property listing to explore the causal relationships between structure and function. We will dissect their physicochemical nuances, compare their metabolic fates, evaluate their roles in successful drug candidates, and provide actionable experimental protocols for their direct comparison in a laboratory setting.

Part 1: Physicochemical Foundations – A Tale of Two Heteroatoms

The choice between furan and thiophene begins with an understanding of their intrinsic chemical characteristics, which are dictated by the heteroatom within the aromatic ring. Sulfur's larger size, lower electronegativity, and the availability of 3d orbitals contribute to thiophene's enhanced aromaticity and stability compared to furan, where the highly electronegative oxygen atom holds its electrons more tightly.[1][3]

This core difference in electronic character creates a domino effect on other vital properties relevant to drug design. The greater aromatic stability of thiophene often translates into more robust compounds, while the electronegative oxygen of furan can provide crucial hydrogen bonding interactions for target binding.[1]

cluster_Furan Furan Core Properties cluster_Thiophene Thiophene Core Properties Furan_Atom Oxygen Heteroatom Furan_EN High Electronegativity Furan_Atom->Furan_EN leads to Furan_Arom Lower Aromaticity (16 kcal/mol) Furan_EN->Furan_Arom reduces delocalization Furan_Hbond Strong H-Bond Acceptor Furan_EN->Furan_Hbond enables Furan_React More Reactive (e.g., Diels-Alder) Furan_Arom->Furan_React results in Implication Key Implications in Drug Design Furan_React->Implication Synthetic Handle/ Metabolic Liability Furan_Hbond->Implication Target Binding Thio_Atom Sulfur Heteroatom Thio_EN Lower Electronegativity Thio_Atom->Thio_EN leads to Thio_Lipo Generally More Lipophilic Thio_Atom->Thio_Lipo contributes to Thio_Arom Higher Aromaticity (29 kcal/mol) Thio_EN->Thio_Arom allows better delocalization Thio_React Less Reactive (More Stable) Thio_Arom->Thio_React results in Thio_React->Implication Metabolic Stability Thio_Lipo->Implication Permeability

Caption: Core physicochemical differences between furan and thiophene.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data, providing a clear comparison of the foundational properties of furan and thiophene.

PropertyFuranThiopheneSignificance in Drug Design
Resonance Energy (kcal/mol) 16[1]29[1]Higher resonance energy indicates greater aromatic stability. Thiophene's superior stability can lead to more robust compounds.[1]
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan[1][3]Benzene > Thiophene > Pyrrole > Furan[1][3]Aromaticity influences reactivity, metabolic stability, and potential for π-π stacking interactions with biological targets.
Heteroatom Electronegativity High (Oxygen)[1]Lower (Sulfur)[1]The higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, which can be crucial for receptor binding.[1]
Reactivity More reactive, less stable. Prone to reactions like Diels-Alder.[1]Less reactive, more stable. Undergoes electrophilic substitution more readily than furan.[1]Stability impacts shelf-life and metabolic fate. Reactivity determines the ease of chemical modification.
Lipophilicity (logP) Generally lower[1]Generally higher[1]Lipophilicity is critical for membrane permeability, absorption, and distribution. Thiophene derivatives are often more lipophilic.[1]

Part 2: Metabolism and Toxicity – The Double-Edged Sword

A critical point of divergence between furan and thiophene derivatives lies in their metabolic fate and potential for toxicity. Both rings are recognized as structural alerts because they can be metabolized by cytochrome P450 (CYP450) enzymes into reactive, electrophilic intermediates.[1] However, the nature of these metabolites differs significantly.

Furan Metabolism: The furan ring can undergo CYP450-mediated oxidation to form a highly reactive α,β-unsaturated dialdehyde (cis-2-butene-1,4-dial).[1] This electrophilic species can covalently bind to cellular nucleophiles like glutathione (GSH) and lysine residues in proteins, potentially leading to cellular dysfunction and hepatotoxicity.[1][4]

Thiophene Metabolism: Thiophene-containing drugs are primarily metabolized via two main pathways: S-oxidation, which forms a thiophene S-oxide, and epoxidation across a double bond.[1] Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules, which has been linked to adverse effects for certain thiophene-based drugs.[1] Quantum chemical studies suggest the epoxidation pathway may be kinetically and thermodynamically more favorable.[1]

cluster_Furan Furan Metabolic Pathway cluster_Thiophene Thiophene Metabolic Pathways Furan Furan Derivative CYP450_F CYP450 Oxidation Furan->CYP450_F Dialdehyde cis-2-butene-1,4-dial (Reactive Intermediate) CYP450_F->Dialdehyde Adducts_F Covalent Adducts (e.g., Proteins, GSH) Dialdehyde->Adducts_F reacts with nucleophiles Toxicity_F Potential Hepatotoxicity Adducts_F->Toxicity_F Thiophene Thiophene Derivative CYP450_T CYP450 Thiophene->CYP450_T S_Oxide Thiophene S-oxide (Reactive Intermediate) CYP450_T->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450_T->Epoxide Epoxidation Adducts_T Covalent Adducts (Macromolecules) S_Oxide->Adducts_T Epoxide->Adducts_T Toxicity_T Potential Adverse Effects Adducts_T->Toxicity_T

Caption: Metabolic activation pathways of furan and thiophene derivatives.

It is crucial to understand that the presence of these rings is a structural alert, not a definitive sentence of toxicity.[5] Factors such as drug dose, the specific CYP450 isozymes involved, and the electronic environment of the ring play a role. Strategic modifications, such as blocking sites of metabolic oxidation with fluorine atoms, can enhance the stability of both furan and thiophene analogs.[1]

Part 3: Comparative Biological & Pharmacological Activities

The ultimate test for these scaffolds is their performance in a biological context. The choice between furan and thiophene can significantly impact a compound's potency and selectivity.

Case Study: Anticancer Activity

Numerous studies have explored furan and thiophene derivatives as anticancer agents. In a comparative study of pyrazolyl hybrid chalcones, a thiophene-containing compound emerged as a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[1] This suggests that for certain molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.[1] Conversely, in another study comparing furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, the thiophene-based compounds consistently showed lower IC50 values, indicating higher potency.[6]

Data Presentation: Comparative Anticancer Activity (VEGFR-2 Inhibition)

Compound ClassRepresentative CompoundVEGFR-2 IC50 (nM)
Furo[2,3-d]pyrimidineCompound 15b>100[6]
Thieno[2,3-d]pyrimidineCompound 16b1.2[6]
Case Study: Anti-inflammatory Activity (COX-2 Inhibitors)

The development of selective COX-2 inhibitors for treating inflammation provides an excellent real-world example of bioisosteric replacement. Rofecoxib (Vioxx), now withdrawn, featured a furanone ring and was a highly selective COX-2 inhibitor.[7] Its counterpart, Celecoxib (Celebrex), utilizes a pyrazole ring but operates in the same diaryl heterocycle scaffold space. While not a direct furan/thiophene comparison, it highlights how different five-membered heterocycles are employed to achieve similar therapeutic goals. Both furan and thiophene scaffolds have been successfully used to develop potent and selective COX-2 inhibitors.[2] The furanone derivatives demonstrated exceptionally high selectivity, while various thiophene-based compounds have also proven to be potent inhibitors.[2][8] The choice often depends on the desired selectivity profile and overall ADME properties.

Part 4: Synthetic Considerations

The accessibility of derivatives is a practical consideration in drug design. Fortunately, robust synthetic routes exist for both heterocycles.

Furan Synthesis: The Paal-Knorr Reaction A cornerstone of furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[5][9] This method is versatile, though the availability of the 1,4-dicarbonyl starting material can sometimes be a limitation.[10]

Reaction Scheme: Paal-Knorr Furan Synthesis

The reaction proceeds via protonation of one carbonyl, followed by attack from the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring.[9]

Thiophene Synthesis: The Gewald Reaction The Gewald aminothiophene synthesis is a powerful multi-component reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11][12] This one-pot synthesis provides rapid access to highly functionalized 2-aminothiophenes, which are versatile building blocks for further chemical elaboration.[13]

Reaction Scheme: Gewald Aminothiophene Synthesis

The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[12]

Part 5: Experimental Protocols for Head-to-Head Comparison

To objectively evaluate a pair of furan and thiophene isosteres, a standardized set of in vitro assays is essential. The following protocols provide a self-validating system to assess key drug-like properties.

Start Design & Synthesize Furan/Thiophene Analog Pair Solubility Kinetic Solubility Assay (Permeability & Formulation) Start->Solubility Metabolism Microsomal Stability Assay (Half-life & Clearance) Start->Metabolism Toxicity MTT Cytotoxicity Assay (Safety Profile) Start->Toxicity Activity Target-Specific Binding/Functional Assay (Potency & Efficacy) Start->Activity Analysis Data Analysis & SAR Interpretation Solubility->Analysis Metabolism->Analysis Toxicity->Analysis Activity->Analysis

Caption: Experimental workflow for comparing furan and thiophene analogs.

Experimental Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Causality: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs), providing an estimate of its intrinsic clearance and metabolic half-life.[14] A compound that is rapidly metabolized will have a short half-life and likely poor oral bioavailability.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[15][16] Keep on ice.

  • Compound Addition: Prepare test compounds (furan and thiophene analogs) and positive controls (e.g., Dextromethorphan, Midazolam) at a final concentration of 1 µM in the microsomal solution.[15]

  • Initiation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Termination: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile (containing an internal standard for LC-MS/MS analysis).[15] This step precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the terminated samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[16]

  • Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).[14]

Experimental Protocol 2: Kinetic Solubility Assay

Causality: Poor aqueous solubility can lead to unreliable results in biological assays and is a major hurdle for oral drug absorption.[18] This high-throughput assay provides a rapid assessment of a compound's solubility.[19]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[20]

  • Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2-5 µL) to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be low (e.g., <2%) to minimize its solubilizing effect.[19][21]

  • Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the system to reach equilibrium.[20]

  • Separation: After incubation, separate any precipitated compound from the solution. This is typically done by filtering the plate through a 96-well filter plate.[22]

  • Quantification: Determine the concentration of the compound in the filtrate (the soluble fraction). This can be done using a UV plate reader if the compound has a suitable chromophore, or more universally by LC-MS/MS.[18][20]

  • Data Analysis: Compare the measured concentration in the filtrate to a calibration curve to determine the kinetic solubility in µM or µg/mL.[22]

Experimental Protocol 3: MTT Cytotoxicity Assay

Causality: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23] It is used to determine the concentration at which a compound becomes toxic to cells, a critical parameter for establishing a therapeutic window.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene analogs in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[24]

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23][25] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[26]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~540-570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration and use a non-linear regression model to determine the IC50 (the concentration that inhibits 50% of cell viability).[24]

Conclusion: A Context-Dependent Decision

The bioisosteric replacement of furan with thiophene is a powerful strategy, but the data clearly indicates that neither heterocycle is universally superior.[2] The decision is context-dependent and must be driven by empirical data.

Thiophene's greater aromaticity and stability often make it the preferred choice when metabolic robustness is a primary concern.[1] However, the higher electronegativity of furan's oxygen may provide a critical hydrogen bond accepting capability that is essential for potent target engagement.[1] The potential for metabolic activation to reactive intermediates remains a critical safety consideration for both scaffolds that must be addressed during lead optimization.[1][4]

By employing the systematic experimental evaluation outlined in this guide, drug discovery teams can make informed, data-driven decisions, rationally selecting the heterocycle that best balances the multifaceted requirements for a successful drug candidate.

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A Head-to-Head Comparison of the Biological Activity of Furan Carboxylate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furan nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] Among these, furan carboxylate esters and their related amide and hydrazide analogs have emerged as a promising class of compounds with a wide spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1][4][5] This guide provides a comprehensive, head-to-head comparison of the biological activities of various furan carboxylate esters and their derivatives, supported by experimental data to inform researchers and drug development professionals.

Antifungal Activity: A Potent Class of Fungicides

Furan-containing compounds have demonstrated significant potential as antifungal agents against a range of human and plant pathogens.[4] Structure-activity relationship (SAR) studies reveal that the antifungal potency of these derivatives can be significantly influenced by the nature of the substituents on the furan ring and the functional group at the carboxylate position.

One study highlighted that peptide-containing derivatives of 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) showed superior antifungal potency against Botrytis cinerea and Sclerotinia sclerotiorum when compared to their hydrazide, amide, and ester counterparts.[6] This suggests that incorporating amino acid moieties can enhance the interaction with fungal targets. The most promising compound from this series, 5g , exhibited potent in vivo efficacy against these plant pathogens, with EC50 values of 19.63 µg/mL and 17.14 µg/mL, respectively, significantly lower than the parent natural product, HHCA.[6] Mechanistic studies, including molecular docking, suggest that these compounds may act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[6][7]

Another study focusing on 5-arylfuran-2-carboxamide derivatives identified N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) as a highly active compound against Candida glabrata and Candida parapsilosis, with MIC values ranging from 0.062 to 0.250 mg/mL.[8] Interestingly, this compound was found to disrupt the fungal cell membrane integrity.[8]

Below is a table summarizing the antifungal activity of selected furan carboxylate derivatives.

CompoundTarget FungiActivity MetricValue (µg/mL)Reference
Compound 5g (HHCA peptide derivative)Sclerotinia sclerotiorumEC5017.14[6]
Compound 5g (HHCA peptide derivative)Botrytis cinereaEC5019.63[6]
Compound 4i (thiophene/furan-1,3,4-oxadiazole carboxamide)Sclerotinia sclerotiorumEC500.140[4]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) Candida glabrata, Candida parapsilosisMIC62 - 250[8]
Nitrofuran derivative 11 Histoplasma capsulatumMIC900.48[9]
Nitrofuran derivatives 3 and 9 Paracoccidioides brasiliensisMIC900.48[9]

Antibacterial Activity: Targeting Both Gram-Positive and Gram-Negative Bacteria

Furan derivatives have a long history as antibacterial agents, with nitrofurantoin being a notable example used in treating urinary tract infections.[1] Research into other furan carboxylate esters and their analogs continues to yield promising candidates.

A study on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives revealed that the parent compound itself inhibited the growth of Gram-positive bacteria Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 500.00 µg/mL.[10] Interestingly, derivatization into amines and amides altered the activity spectrum. The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) , showed potent activity against Bacillus subtilis and Escherichia coli (MIC 250.00 µg/mL), while the corresponding amide derivative (9c) was less potent.[10][11] This highlights the importance of the amine linkage for enhanced antibacterial efficacy in this series.

Another study reported that 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL.[12]

The following table provides a comparative overview of the antibacterial activity of various furan derivatives.

CompoundTarget BacteriaActivity MetricValue (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) Staphylococcus aureus, Bacillus cereusMIC500.00[10]
Compound 8c (amine derivative)Bacillus subtilis, Escherichia coliMIC250.00[10][11]
3-Aryl-3-(furan-2-yl)propenoic acid derivatives E. coli, S. aureus, C. albicansMIC64[12]
Carbamothioyl-furan-2-carboxamide derivative 4f Bacillus cereusMIC230[13]

Anticancer Activity: Cytotoxicity Against Various Cancer Cell Lines

The furan scaffold is also a key pharmacophore in the design of novel anticancer agents.[14] Several studies have demonstrated the cytotoxic potential of furan carboxylate esters and their derivatives against a range of human cancer cell lines.

In one study, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anticancer activity. The p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest activity against hepatocellular carcinoma (HepG2) cells, with a cell viability of 33.29% at a concentration of 20 μg/mL.[13]

Another investigation into novel furan-based derivatives identified compounds 4 and 7 as having significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[14] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[14]

The study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives also revealed significant anticancer activities against HeLa cells.[10] The amine derivative 8c was found to be the most potent in this series, with an IC50 of 62.37 µg/mL against HeLa cells.[10][11] This suggests that, similar to antibacterial activity, the introduction of a tryptamine moiety enhances anticancer potency.

A summary of the anticancer activity of selected furan derivatives is presented below.

CompoundCancer Cell LineActivity MetricValueReference
Compound 4 (furan-based derivative)MCF-7IC504.06 µM[14]
Compound 7 (furan-based derivative)MCF-7IC502.96 µM[14]
Compound 8c (amine derivative)HeLaIC5062.37 µg/mL[10][11]
p-tolylcarbamothioyl)furan-2-carboxamide HepG2% Cell Viability33.29% at 20 µg/mL[13]

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties.[1][5] Furan fatty acids (F-acids), found in sources like the green-lipped mussel, have shown potent anti-inflammatory effects.[15] An in-vivo study on a rat model of adjuvant-induced arthritis demonstrated that an F-acid ethyl ester exhibited more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) ethyl ester.[15] These naturally occurring F-acids are also noted for their radical-scavenging and antioxidant properties.[15]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of furan carboxylate esters is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the furan ring significantly influences activity. Aryl groups, particularly those with electron-withdrawing substituents like halogens, can enhance antifungal activity.[8]

  • Modification of the Carboxylate Group: Conversion of the carboxylate ester to amides, hydrazides, or peptide conjugates can dramatically alter the biological activity profile.[6] For instance, peptide derivatives of HHCA showed superior antifungal activity,[6] while specific amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate displayed enhanced antibacterial and anticancer effects.[10]

  • Importance of Linkers: The type of linker between the furan core and other pharmacophoric groups is crucial. For example, an amine linkage was found to be more favorable for antibacterial and anticancer activity than an amide linkage in one series of compounds.[10]

The proposed mechanisms of action for these compounds are diverse and target-dependent. Antifungal activity can be achieved through inhibition of essential enzymes like succinate dehydrogenase[6][7] or disruption of cell membrane integrity.[8] The antibacterial action of nitrofurans involves the reduction of the nitro group to reactive intermediates that damage bacterial DNA and ribosomes.[2] Anticancer effects often involve the induction of apoptosis and cell cycle arrest.[14]

Experimental Methodologies

The biological activities described in this guide were determined using a variety of standard in vitro and in vivo assays.

Antimicrobial and Antifungal Susceptibility Testing

A common method for determining the minimum inhibitory concentration (MIC) is the broth microdilution method.

Step-by-Step Protocol for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the microbial (bacterial or fungal) culture is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or a specific temperature and duration for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[14]

Visualizing the Concepts

To better understand the structure-activity relationships and the experimental workflow, the following diagrams are provided.

cluster_SAR Generalized Structure of Bioactive Furan Derivatives Furan_Core Furan Ring R1 R1 (e.g., Aryl, Alkyl) Furan_Core->R1 Position 5 R2 R2 (e.g., H, CH2OH) Furan_Core->R2 Other Positions X X (Ester, Amide, etc.) Furan_Core->X Position 2 R3 R3 (e.g., Alkyl, Aryl, Peptide) X->R3 Start Synthesis of Furan Carboxylate Esters & Derivatives Screening In Vitro Biological Activity Screening Start->Screening Antifungal Antifungal Assays (MIC, EC50) Screening->Antifungal Antibacterial Antibacterial Assays (MIC) Screening->Antibacterial Anticancer Anticancer Assays (IC50) Screening->Anticancer SAR Structure-Activity Relationship Analysis Antifungal->SAR Antibacterial->SAR Anticancer->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt End Further Preclinical Development Lead_Opt->End

Caption: Workflow for the discovery and development of bioactive furan derivatives.

Conclusion

Furan carboxylate esters and their derivatives represent a rich source of biologically active compounds with significant potential in the development of new therapeutic agents. The evidence presented in this guide demonstrates their potent antifungal, antibacterial, and anticancer activities. The modular nature of the furan scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships. Future research should continue to focus on the synthesis of novel derivatives, elucidation of their mechanisms of action, and in vivo evaluation to translate these promising findings into clinical applications.

References

  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]

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  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • A Review on Biological and Medicinal Significance of Furan. [Link]

  • Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. PubMed. [Link]

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  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (CAS No. 160938-84-1). By adhering to these procedures, you will ensure the safety of your personnel, protect the environment, and maintain strict regulatory compliance.

I. Hazard Assessment and Initial Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on the structure of this compound, which contains a furan ring, an aminomethyl group, and a carboxylate hydrochloride moiety, the following potential hazards should be considered:

  • Irritation: Similar compounds are known to cause serious eye and skin irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Reactivity: Furan derivatives can be sensitive to light and air, with the potential for peroxide formation over time.[6]

Immediate Safety and Handling Precautions:

All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[1]
Skin Protection Wear chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use. A flame-resistant lab coat should be worn.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[2]
II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste.[1] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware (e.g., filter paper, gloves, absorbent pads), should be treated as hazardous waste.[7]

  • Segregate this waste stream from other incompatible chemical wastes, such as strong bases, oxidizing agents, and inorganic acids.[8]

2. Containerization:

  • Collect all waste in a dedicated, properly labeled, and sealed container.[1]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[8]

  • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[9]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[10]

  • The label must include the full chemical name: "this compound" and its CAS number (160938-84-1).[6]

  • Indicate the associated hazards (e.g., "Irritant," "Harmful") using appropriate GHS pictograms.[10]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10]

  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials and sources of ignition.[3]

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.[11]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][2]

  • Provide the EHS department or contractor with a complete and accurate description of the waste.[12]

  • Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an established and approved protocol within your institution.

III. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[8]

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]

  • Report: Report the spill to the appropriate safety personnel as required by your institution's policies.[1]

IV. Logical Workflow for Disposal

The following diagram outlines the decision-making process for the safe disposal of this compound.

A Start: Unused or Waste This compound B Consult Safety Data Sheet (SDS) or data for similar compounds A->B I Spill Occurs A->I C Don appropriate Personal Protective Equipment (PPE) B->C D Work in a Chemical Fume Hood C->D E Segregate from incompatible materials D->E F Place in a labeled, sealed, compatible waste container E->F G Store in designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H K End: Proper Disposal H->K J Follow Spill Management Protocol I->J J->F

Caption: Logical workflow for the safe disposal of chemical waste.

References

  • Benchchem. Proper Disposal of 2-(Aminomethyl)-5-bromonaphthalene: A Step-by-Step Guide for Laboratory Professionals.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Benchchem. Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
  • ChemicalBook. 5-(AMINOMETHYL)FURAN-2-CARBONITRILE HYDROCHLORIDE - Safety Data Sheet.
  • Fisher Scientific. 5-Methylfurfural - Safety Data Sheet.
  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Western Carolina University. Standard Operating Procedure for the use of Furan.
  • TCI Chemicals. 3-(Aminomethyl)tetrahydrofuran - Safety Data Sheet.
  • US EPA. Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. 5-Formyl-2-furancarboxylic acid - Safety Data Sheet.
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer.
  • Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid - Safety Data Sheet.
  • Biosynth. 5-(Hydroxymethyl)furfuryl alcohol - Safety Data Sheet.
  • AVA Biochem. 5-(Hydroxymethyl)-2-furaldehyde - Safety Data Sheet.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Benchchem. Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.

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A Comprehensive Guide to the Safe Handling of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage: Understanding the Compound

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a substituted furan derivative. The furan ring system, the aminomethyl group, and the hydrochloride salt each contribute to its potential hazard profile.

  • Furan Moiety: Furan and its derivatives can be irritating and may have the potential to form peroxides over time, especially if exposed to air and light.[1][2]

  • Amine Hydrochloride: Amine hydrochlorides are salts that can release hydrochloric acid upon dissolution in water, creating a corrosive and irritating solution. They are often fine powders, posing an inhalation hazard.[3][4]

  • Inferred Hazards: Based on these structural components, it is prudent to handle this compound as a substance that is potentially:

    • Irritating to the skin, eyes, and respiratory tract.[5][6]

    • Harmful if swallowed or inhaled.[5][7][8]

    • Prone to generating dust during handling.

A summary of anticipated hazards is provided in the table below.

Potential HazardAssociated Functional GroupRecommended Precaution
Skin and Eye Irritation Amine hydrochloride, Furan ringWear appropriate gloves and safety glasses with side shields or goggles.[3][5]
Respiratory Irritation Fine powder, Amine hydrochlorideHandle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[3][9]
Peroxide Formation Furan ringStore in a cool, dark place, and consider dating the container upon receipt and opening.[1]
Reactivity General organic compoundKeep away from strong oxidizing agents.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with side-shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) approved.[3]Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile gloves)Inspected prior to use.Provides protection against direct skin contact.[3][9]
Body Protection Protective clothing (e.g., lab coat)Fire/flame resistant and impervious clothing recommended.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Government approved respirator (e.g., N95 or higher)Use if exposure limits are exceeded or irritation is experienced.[3][9]Required when handling powders outside of a fume hood or in poorly ventilated areas to prevent inhalation.

The selection of appropriate PPE is a critical decision point in the handling workflow, as illustrated in the diagram below.

PPE_Decision_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Handling Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction start->reaction storage Storing the Compound start->storage fume_hood Work in a Chemical Fume Hood? weighing->fume_hood dissolving->fume_hood reaction->fume_hood ventilation Adequate Local Ventilation? storage->ventilation standard_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves fume_hood->standard_ppe Yes respirator Add Respirator (N95 or higher) fume_hood->respirator No ventilation->fume_hood No ventilation->standard_ppe Yes respirator->standard_ppe

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[3]

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne dust or vapors.[9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid amine compounds.

Handling the Solid
  • Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Avoid Dust Generation: Handle the compound gently to minimize the creation of dust.[3]

  • Static Discharge: Take precautionary measures against static discharge, as fine organic powders can be flammable.[12]

Dissolution and Use in Reactions
  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any potential vapors or aerosols.

  • Temperature Control: Be mindful of any potential exothermic reactions upon dissolution or reaction and have appropriate cooling measures in place.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][11][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[5][11][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][13]
Spill Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[9][12]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste, including excess solid, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed, and appropriate hazardous waste container.[1][2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.[1]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[14]

  • Drain Disposal: Never dispose of this chemical down the drain.[2]

By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • Benchchem. Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride.
  • Benchchem.
  • Benchchem.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Western Carolina University.
  • Enamine.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Organic Syntheses Procedure. Furan.
  • US EPA. Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Cayman Chemical.
  • Fisher Scientific.
  • Biosynth.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • AVA Biochem.
  • Fisher Scientific.
  • Hach.
  • Fisher Scientific.
  • Fisher Scientific.

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Retrosynthesis Analysis

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Strategy Settings

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.